molecular formula C10HClF20O4S B13406937 11Cl-PF3OUdS CAS No. 763051-92-9

11Cl-PF3OUdS

Cat. No.: B13406937
CAS No.: 763051-92-9
M. Wt: 632.60 g/mol
InChI Key: SZVGIJOITCPDPM-UHFFFAOYSA-N
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Description

11Cl-PF3OUdS is a useful research compound. Its molecular formula is C10HClF20O4S and its molecular weight is 632.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11Cl-PF3OUdS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11Cl-PF3OUdS including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

763051-92-9

Molecular Formula

C10HClF20O4S

Molecular Weight

632.60 g/mol

IUPAC Name

2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonic acid

InChI

InChI=1S/C10HClF20O4S/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34/h(H,32,33,34)

InChI Key

SZVGIJOITCPDPM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, a significant fluorinated compound. Due to the limited availability of direct, publicly accessible synthesis protocols for this specific molecule, this document outlines a probable synthetic pathway based on established methods for analogous per- and polyfluoroalkyl substances (PFAS). The proposed synthesis involves the electrochemical fluorination of a suitable precursor followed by hydrolysis. This guide details the likely experimental procedures, necessary reagents, and expected outcomes, providing a foundational resource for researchers in the field. All quantitative data is hypothetical and for illustrative purposes, reflecting typical yields and conditions for similar reactions.

Introduction

11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, with the chemical formula C₁₀HClF₂₀O₄S, is a perfluorinated ether sulfonic acid.[1][2] Such compounds are noted for their unique properties, including high thermal and chemical stability, which makes them valuable in various industrial and research applications.[3] This guide aims to fill the gap in available literature by proposing a detailed synthetic route for this compound, intended for an audience with a strong background in organic and fluorine chemistry.

Proposed Synthesis Pathway

The most plausible method for the synthesis of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid is a two-step process:

  • Electrochemical Fluorination (ECF) of a suitable hydrocarbon precursor to yield the corresponding perfluorinated sulfonyl fluoride (B91410).

  • Hydrolysis of the sulfonyl fluoride to the final sulfonic acid product.

This approach is widely used for the industrial production of various perfluorinated compounds.

Step 1: Electrochemical Fluorination

Electrochemical fluorination is a key process for replacing all hydrogen atoms with fluorine atoms in an organic molecule.[4] For the synthesis of the target compound, a likely starting material would be 11-chloro-3-oxaundecane-1-sulfonyl fluoride.

Reaction:

Experimental Protocol:

  • Apparatus: A Simons electrochemical fluorination cell is required, typically equipped with a nickel anode and cathode, and a cooling system to maintain the reaction temperature.

  • Reagents:

    • 11-chloro-3-oxaundecane-1-sulfonyl fluoride (precursor)

    • Anhydrous hydrogen fluoride (aHF) (electrolyte and fluorine source)

  • Procedure:

    • The ECF cell is charged with anhydrous hydrogen fluoride.

    • The precursor, 11-chloro-3-oxaundecane-1-sulfonyl fluoride, is dissolved in the aHF to a concentration of 5-10% by weight.

    • A direct current is applied across the electrodes, with a typical voltage of 5-6 V. The temperature of the cell is maintained between 0 and 20 °C.

    • The electrolysis is continued until the evolution of hydrogen gas at the cathode ceases, indicating the completion of the fluorination process.

    • The crude product, 11-chloroeicosafluoro-3-oxaundecane-1-sulfonyl fluoride, is drained from the cell. The product is typically immiscible with aHF and forms a denser lower layer.

    • The crude product is washed with sodium bisulfite solution to remove any residual oxidizing species, followed by washing with cold water and drying.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material100 g
Anhydrous HF1.5 L
Voltage5.5 V
Current Density20 mA/cm²
Temperature10 °C
Reaction Time48 hours
Crude Yield75-85 g
Purity (after washing)~90%
Step 2: Hydrolysis

The resulting perfluorinated sulfonyl fluoride is then hydrolyzed to the sulfonic acid.

Reaction:

Experimental Protocol:

  • Apparatus: A standard glass reaction vessel equipped with a stirrer and a reflux condenser.

  • Reagents:

    • 11-chloroeicosafluoro-3-oxaundecane-1-sulfonyl fluoride

    • Potassium hydroxide (B78521) (KOH) or other suitable base

    • Water

    • Concentrated sulfuric acid (for acidification)

  • Procedure:

    • A solution of potassium hydroxide in water (e.g., 2 M) is prepared in the reaction vessel.

    • The crude 11-chloroeicosafluoro-3-oxaundecane-1-sulfonyl fluoride is added dropwise to the KOH solution with vigorous stirring.

    • The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis.

    • After cooling, the solution is acidified with concentrated sulfuric acid to a pH of <1.

    • The product, 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, will separate as a dense oily layer.

    • The product is separated, washed with a small amount of cold water, and dried under vacuum.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material80 g
2 M KOH solution500 mL
Reflux Time5 hours
Final Product Yield70-75 g
Purity (after drying)>95%

Visualizations

Synthesis Pathway

Synthesis_Pathway Precursor 11-chloro-3-oxaundecane-1-sulfonyl fluoride Cl(CH₂)₈OCH₂CH₂SO₂F Intermediate Electrochemical Fluorination (ECF) + HF, Electrolysis Precursor->Intermediate Step 1 Product1 11-chloroeicosafluoro-3-oxaundecane-1-sulfonyl fluoride Cl(CF₂)₈OCF₂CF₂SO₂F Intermediate->Product1 Hydrolysis Hydrolysis + H₂O, Base Product1->Hydrolysis Step 2 FinalProduct 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid Cl(CF₂)₈OCF₂CF₂SO₃H Hydrolysis->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Experimental Workflow

Experimental_Workflow cluster_ECF Step 1: Electrochemical Fluorination cluster_Hydrolysis Step 2: Hydrolysis ECF_Start Charge ECF cell with aHF and precursor ECF_Run Apply current and maintain temperature ECF_Start->ECF_Run ECF_Stop Continue until H₂ evolution ceases ECF_Run->ECF_Stop ECF_Separate Drain and separate crude product ECF_Stop->ECF_Separate ECF_Wash Wash with NaHSO₃ and water ECF_Separate->ECF_Wash ECF_Dry Dry the sulfonyl fluoride ECF_Wash->ECF_Dry H_Start Prepare aqueous KOH solution ECF_Dry->H_Start Proceed to Step 2 H_Add Add sulfonyl fluoride dropwise H_Start->H_Add H_Reflux Heat to reflux for 4-6 hours H_Add->H_Reflux H_Acidify Cool and acidify with H₂SO₄ H_Reflux->H_Acidify H_Separate Separate the sulfonic acid product H_Acidify->H_Separate H_Wash Wash with cold water and dry H_Separate->H_Wash

Caption: Detailed workflow for the synthesis process.

Conclusion

This technical guide presents a plausible and detailed synthetic route for 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, based on established principles of fluorination chemistry. While direct experimental data for this specific compound is scarce in public literature, the outlined procedures for electrochemical fluorination and subsequent hydrolysis provide a solid foundation for its synthesis in a laboratory setting. The provided hypothetical quantitative data serves as a guideline for researchers aiming to undertake this synthesis. Further optimization of reaction conditions would be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties and Toxicological Profile of 11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an environmental contaminant of emerging concern.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of 11Cl-PF3OUdS, detailed experimental protocols for its analysis and toxicological assessment, and a discussion of its potential interactions with biological signaling pathways. The information presented herein is intended to support research efforts aimed at understanding the environmental fate, biological activity, and potential health risks associated with this compound.

Physicochemical Properties

The fundamental physicochemical properties of 11Cl-PF3OUdS are summarized in the table below. These properties are crucial for understanding its environmental transport, bioavailability, and potential for bioaccumulation.

PropertyValueSource
IUPAC Name 2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonic acid[4]
Synonyms 11Cl-PF3OUdS, F-53B Minor, 8:2 Cl-PFESA[4][5]
CAS Number 763051-92-9 (Acid form), 83329-89-9 (Potassium salt)[5][6]
Molecular Formula C10HClF20O4S[4][7]
Molecular Weight 632.60 g/mol [4]
Potassium Salt Molecular Weight 670.69 g/mol [6]
Chemical Purity 97% (for potassium salt solution)[6]
Computed XLogP3-AA 6.7[4]
InChI InChI=1S/C10HClF20O4S/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34/h(H,32,33,34)[4]
InChIKey SZVGIJOITCPDPM-UHFFFAOYSA-N[4]
SMILES C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F[4]

Experimental Protocols

The following sections detail standardized methods for the detection and biological evaluation of 11Cl-PF3OUdS.

Quantification of 11Cl-PF3OUdS in Environmental Samples via LC-MS/MS

This protocol is adapted from the principles of EPA Method 533 for the analysis of PFAS in drinking water.[8][9]

Objective: To accurately quantify the concentration of 11Cl-PF3OUdS in water samples.

Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata®-X-AW)

  • LC-MS/MS system

  • 11Cl-PF3OUdS analytical standard

  • Isotopically labeled internal standard (e.g., 13C8-PFOS)

  • Methanol, Reagent water

Procedure:

  • Sample Preparation: Fortify a 100-250 mL water sample with an isotopically labeled internal standard.

  • Solid Phase Extraction: Pass the fortified sample through a pre-conditioned SPE cartridge. The sorbent will retain the analytes.

  • Elution: Elute the analytes from the SPE cartridge using methanol.

  • Concentration: Concentrate the eluate to a final volume of 1 mL.

  • LC-MS/MS Analysis: Inject the concentrated extract into the LC-MS/MS system.

  • Quantification: Quantify 11Cl-PF3OUdS using the isotope dilution technique, which enhances accuracy and robustness.[8]

G cluster_workflow LC-MS/MS Quantification Workflow sample Water Sample fortify Fortify with Internal Standard sample->fortify spe Solid Phase Extraction fortify->spe elute Elution with Methanol spe->elute concentrate Concentration elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms quantify Quantification lcms->quantify

Caption: Workflow for the quantification of 11Cl-PF3OUdS in water samples.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of 11Cl-PF3OUdS on a human cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • 11Cl-PF3OUdS stock solution

  • Cell viability reagent (e.g., MTT or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 11Cl-PF3OUdS in cell culture medium. Replace the existing medium with the medium containing different concentrations of 11Cl-PF3OUdS. Include a vehicle control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Signaling Pathway Interactions

PFAS compounds are known to exert a variety of biological effects, including endocrine disruption and immunotoxicity.[1][10] Based on the known toxicological profiles of related compounds, 11Cl-PF3OUdS may interact with several key signaling pathways.

One such pathway is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. Activation of PPARα can lead to alterations in lipid metabolism and has been implicated in the hepatotoxicity of some PFAS.

G cluster_pathway Hypothesized PPARα Signaling Pathway Interaction pfas 11Cl-PF3OUdS ppara PPARα pfas->ppara Activates complex PPARα-RXR Complex ppara->complex rxr RXR rxr->complex pre Peroxisome Proliferator Response Element (PPRE) complex->pre Binds to gene_exp Target Gene Expression (Lipid Metabolism) pre->gene_exp Regulates response Altered Lipid Metabolism & Hepatotoxicity gene_exp->response

Caption: Hypothesized activation of the PPARα signaling pathway by 11Cl-PF3OUdS.

Health and Environmental Considerations

11Cl-PF3OUdS is recognized as a persistent environmental pollutant.[1] Its presence has been detected in drinking water sources, raising concerns about potential human exposure.[2][3] The health effects associated with PFAS, as a class of chemicals, include potential risks of cancer, endocrine disruption, and damage to the liver and immune system.[1][2] Further research is warranted to fully elucidate the toxicological profile of 11Cl-PF3OUdS and to establish safe exposure limits.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and potential biological interactions of 11Cl-PF3OUdS. The provided experimental protocols offer a starting point for researchers investigating the environmental and health impacts of this emerging contaminant. A deeper understanding of its mechanism of action is crucial for the development of effective risk assessment strategies and potential remediation technologies.

References

Environmental Fate and Transport of 11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the environmental fate and transport of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) are limited in publicly available scientific literature. This guide synthesizes available information on 11Cl-PF3OUdS and structurally similar per- and polyfluoroalkyl substances (PFAS), particularly other chlorinated and ether-containing PFAS, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The environmental behavior of these surrogates is used to infer the likely fate and transport of 11Cl-PF3OUdS, and this is explicitly stated where applicable.

Introduction

11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS). Its chemical structure, featuring a chlorine atom and an ether linkage within the fluorinated alkyl chain, places it in the category of emerging PFAS. Understanding the environmental fate and transport of this compound is critical for assessing its potential risks to ecosystems and human health. This technical guide provides a detailed examination of its known properties, predicted environmental behavior, and the experimental protocols used to study such compounds.

Physicochemical Properties

The physicochemical properties of a chemical govern its distribution and behavior in the environment. While comprehensive experimental data for 11Cl-PF3OUdS is not available, some basic properties have been identified.

PropertyValueSource
Chemical Formula C₁₀HClF₂₀O₄SPubChem[1]
Molecular Weight 632.60 g/mol PubChem[1]
CAS Number 763051-92-9PubChem[1]
Chemical Structure See Figure 1-
Potassium Salt CAS 83329-89-9PubChem[2]
Potassium Salt MW 670.69 g/mol Cambridge Isotope Laboratories[3]

Figure 1: Chemical Structure of 11Cl-PF3OUdS

Caption: Chemical structure of 11Cl-PF3OUdS.

Environmental Fate

The environmental fate of PFAS is characterized by their persistence and mobility. The presence of a chlorine atom and an ether linkage in 11Cl-PF3OUdS may influence its behavior compared to legacy PFAS like PFOS and PFOA.

Degradation

PFAS are notoriously resistant to degradation. However, the carbon-chlorine bond is generally weaker than the carbon-fluorine bond, suggesting that chlorinated PFAS may be more susceptible to transformation.

Abiotic Degradation: A study on the degradation of chlorinated PFAS, including the structurally similar 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (F-53B), under UV/sulfite treatment revealed that reductive dechlorination by hydrated electrons is a key initial step.[4][5] This is followed by pathways such as hydrogenation, sulfonation, and dimerization.[4][5] An important finding was the hydroxylation pathway that can convert the terminal ClCF₂- group into a carboxyl group, which can promote further defluorination.[4][5] This suggests that under specific advanced reduction processes, 11Cl-PF3OUdS may undergo degradation, initiated at the C-Cl bond.

Biotic Degradation: Recent research has shown that some anaerobic microbial communities can dechlorinate and even partially defluorinate certain chlorinated PFAS.[6][7] While specific studies on 11Cl-PF3OUdS are lacking, it is plausible that it could be a substrate for similar microbial processes in anoxic environments such as sediments and wastewater sludge.

11Cl-PF3OUdS 11Cl-PF3OUdS Reductive Dechlorination Reductive Dechlorination 11Cl-PF3OUdS->Reductive Dechlorination e.g., UV/sulfite, anaerobic microbes Hydrogenation Hydrogenation Reductive Dechlorination->Hydrogenation Hydroxylation Hydroxylation Reductive Dechlorination->Hydroxylation Persistent Transformation Products Persistent Transformation Products Hydrogenation->Persistent Transformation Products Further Defluorination Further Defluorination Hydroxylation->Further Defluorination

Caption: Potential degradation pathways for 11Cl-PF3OUdS.

Sorption and Mobility

The transport and partitioning of PFAS in the environment are largely governed by their sorption to solid phases like soil, sediment, and organic matter.

The sorption of PFAS is influenced by both electrostatic interactions with mineral surfaces and hydrophobic interactions with organic carbon.[8] For anionic PFAS like 11Cl-PF3OUdS, sorption is expected to increase with the chain length of the fluorinated tail and the organic carbon content of the soil or sediment.[9] However, the presence of the ether oxygen and the chlorine atom can alter this behavior. Ether linkages can increase the polarity and water solubility of PFAS, potentially reducing their sorption compared to perfluoroalkyl sulfonates of similar chain length.[10]

Conversely, some studies have shown that chlorinated polyfluoroalkyl ether sulfonic acids (Cl-PFESAs) can accumulate in plants and soil biota, indicating a potential for retention in terrestrial ecosystems.[11] The mobility of 11Cl-PF3OUdS in soil and groundwater will be a complex function of soil properties (pH, organic carbon content, clay mineralogy) and water chemistry. Shorter-chain and ether-containing PFAS are generally considered more mobile in aquatic systems.

Bioaccumulation

Bioaccumulation, the process by which chemicals concentrate in organisms from their environment, is a significant concern for PFAS.

Studies on ether-containing PFAS have shown that those with six or more perfluorinated carbons can biomagnify in aquatic food webs.[12] Given that 11Cl-PF3OUdS has a ten-carbon backbone (including the ether linkage), it has the potential to bioaccumulate. Research on other Cl-PFESAs, such as 6:2 Cl-PFESA, has demonstrated their accumulation in frogs from contaminated sites.[13] The accumulation patterns of PFAS are tissue-specific, and they tend to bind to proteins in the blood and liver.

The bioaccumulation potential of 11Cl-PF3OUdS is likely influenced by its chain length and functional group. While no specific bioaccumulation factors (BAF) or bioconcentration factors (BCF) are available, its structure suggests a potential for accumulation in aquatic and terrestrial organisms.

Experimental Protocols

Standardized methods are essential for the reliable quantification of PFAS in environmental matrices and for determining their fate and transport properties.

Environmental Sample Analysis

Several validated methods from the U.S. Environmental Protection Agency (EPA) are available for the analysis of a suite of PFAS, including 11Cl-PF3OUdS, in various environmental media.

EPA Method 1633: This is a validated method for the analysis of 40 PFAS compounds in wastewater, surface water, groundwater, soil, biosolids, sediment, landfill leachate, and fish tissue.[14][15] The method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Key Steps in EPA Method 1633:

  • Sample Collection: Samples must be collected in certified PFAS-free high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers.[16]

  • Sample Preparation (Aqueous): Samples are fortified with isotopically labeled internal standards and subjected to solid-phase extraction (SPE) to concentrate the analytes.

  • Sample Preparation (Solids): Solid samples are homogenized and extracted with a solvent (typically methanol), followed by cleanup and concentration steps.

  • Instrumental Analysis: The extracts are analyzed by LC-MS/MS in the multiple reaction monitoring (MRM) mode for quantification.[14]

cluster_sampling Sample Collection cluster_extraction Sample Preparation cluster_analysis Analysis Collect Sample Collect Sample Preserve Sample Preserve Sample Collect Sample->Preserve Sample Spike with Internal Standards Spike with Internal Standards Preserve Sample->Spike with Internal Standards Solid Phase Extraction (Aqueous) Solid Phase Extraction (Aqueous) Spike with Internal Standards->Solid Phase Extraction (Aqueous) Solvent Extraction (Solids) Solvent Extraction (Solids) Spike with Internal Standards->Solvent Extraction (Solids) Extract Concentration Extract Concentration Solid Phase Extraction (Aqueous)->Extract Concentration Solvent Extraction (Solids)->Extract Concentration LC-MS/MS Analysis LC-MS/MS Analysis Extract Concentration->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: General experimental workflow for PFAS analysis.

Fate and Transport Studies

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for testing the environmental fate and behavior of chemicals.[17][18] These protocols can be applied to 11Cl-PF3OUdS to generate the missing environmental fate data.

Relevant OECD Test Guidelines (Section 3: Environmental Fate and Behaviour): [19]

  • Ready Biodegradability (e.g., OECD 301): To assess the potential for rapid and complete biodegradation.

  • Simulation Tests to Assess the Primary and Ultimate Biodegradability of Chemicals Discharged to Wastewater (OECD 314): To evaluate biodegradation in wastewater treatment systems.[20]

  • Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): To determine the soil and sediment sorption coefficients (Kd and Koc).

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): To measure the bioconcentration factor (BCF) and bioaccumulation factor (BAF).

Conclusion

11Cl-PF3OUdS is an emerging PFAS contaminant for which specific environmental fate and transport data are scarce. Based on its chemical structure and data from similar chlorinated and ether-containing PFAS, it is expected to be persistent in the environment. While its ether linkage may increase its mobility in water, its chlorinated structure may make it more amenable to degradation under certain conditions compared to its perfluorinated counterparts. There is a potential for bioaccumulation, which warrants further investigation. The application of standardized experimental protocols, such as those provided by the EPA and OECD, is crucial for generating the necessary data to perform a comprehensive risk assessment of 11Cl-PF3OUdS. Continued research and monitoring are essential to understand the environmental footprint of this and other emerging PFAS.

References

An In-depth Technical Guide to 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, commonly abbreviated as 11Cl-PF3OUdS and also known by its trade name F-53B Minor, is a chlorinated perfluoroalkyl ether sulfonic acid. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), 11Cl-PF3OUdS has garnered scientific interest due to its environmental persistence, bioaccumulative potential, and toxicological profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of 11Cl-PF3OUdS. It includes a summary of available data, proposed synthesis methodologies, analytical protocols, and an exploration of its mechanisms of action, particularly as an endocrine disruptor. This document is intended to serve as a foundational resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Chemical Structure and Properties

11Cl-PF3OUdS is a complex halogenated organic compound. Its structure is characterized by a ten-carbon backbone with extensive fluorination, an ether linkage, a terminal chlorine atom, and a sulfonic acid functional group.

Chemical Identity

PropertyValue
Full Chemical Name 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid
Common Acronym 11Cl-PF3OUdS
Synonyms F-53B Minor, 8:2 Cl-PFESA
CAS Number 763051-92-9
Molecular Formula C10HClF20O4S

Physicochemical Properties

PropertyValueSource
Molecular Weight (Acid) 632.60 g/mol [1]
Molecular Weight (Potassium Salt) 670.69 g/mol [2]
Appearance Not available in searched literature
Solubility Soluble in organic solvents like methanol (B129727).[3]
Collision Cross Section 186.5 Ų ([M-H]-, ESI-, N2)

Synthesis and Manufacturing

A detailed, publicly available, step-by-step synthesis protocol for 11Cl-PF3OUdS is not readily found in the scientific literature. However, based on general principles of perfluoroalkyl chemistry and patents for similar compounds, a plausible synthetic route can be proposed. The synthesis of such compounds often involves the electrochemical fluorination of precursor molecules followed by functional group manipulations.

Proposed Synthetic Pathway

A likely industrial synthesis would start with a suitable hydrocarbon precursor which is then subjected to electrochemical fluorination to replace all hydrogen atoms with fluorine. The introduction of the ether linkage and the sulfonyl fluoride (B91410) group could be achieved through reactions with hexafluoropropylene oxide (HFPO) and subsequent derivatization. The terminal chlorine could be introduced via a chlorination reaction on a suitable precursor.

For research purposes, the synthesis of perfluoroalkanesulfonamides and related compounds can be achieved by reacting the corresponding perfluoroalkanesulfonyl fluoride with a suitable amine.[4] While not a direct synthesis of 11Cl-PF3OUdS, this methodology for related compounds provides a basis for potential laboratory-scale syntheses.

Analytical Methodologies

The detection and quantification of 11Cl-PF3OUdS in various environmental and biological matrices are typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Several standardized methods, such as U.S. EPA Method 533 and 537.1, include 11Cl-PF3OUdS in their analyte lists for drinking water analysis.[5][6]

Sample Preparation: Solid Phase Extraction (SPE)

A common sample preparation technique for the analysis of 11Cl-PF3OUdS in water samples is solid-phase extraction (SPE). The general steps are as follows:

  • Conditioning: The SPE cartridge (e.g., weak anion exchange - WAX) is conditioned with methanol followed by ultrapure water.

  • Loading: The water sample, often preserved with a buffer like Trizma, is passed through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with water to remove interfering substances.

  • Drying: The cartridge is dried under vacuum.

  • Elution: The analyte is eluted from the cartridge using a solvent, typically methanol.

  • Concentration: The eluent is concentrated to a smaller volume, often to dryness, under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent mixture (e.g., 96% methanol/4% water) containing internal standards.

LC-MS/MS Analysis

The reconstituted extract is then analyzed by LC-MS/MS.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of 11Cl-PF3OUdS from other PFAS and matrix components.

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. While specific MRM transitions for 11Cl-PF3OUdS are not detailed in the provided search results, they are a critical parameter for method development. Isotope-labeled internal standards are used for accurate quantification.

Biological Effects and Mechanisms of Action

11Cl-PF3OUdS is recognized as a chemical of concern due to its potential for adverse health effects. Like other PFAS, it is persistent in the environment and can bioaccumulate in living organisms.[7][8]

Reported Health Effects

Exposure to 11Cl-PF3OUdS and other perfluorinated chemicals has been associated with a range of health issues, including:

  • Cancer[7]

  • Endocrine disruption[7]

  • Accelerated puberty[8]

  • Liver damage[7]

  • Immune system damage[7]

  • Thyroid changes[7]

Endocrine Disruption

A primary mechanism of toxicity for 11Cl-PF3OUdS is its activity as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, leading to a variety of developmental, reproductive, neurological, and immune effects. The endocrine-disrupting properties of 11Cl-PF3OUdS and related compounds are thought to be mediated through interactions with nuclear receptors.

Signaling Pathways

While specific, detailed signaling pathways for 11Cl-PF3OUdS are not extensively documented, research on the closely related 6:2 chlorinated polyfluoroalkyl ether sulfonic acid (6:2 Cl-PFESA) and other PFAS provides strong indications of the likely mechanisms of action. These include the disruption of thyroid hormone and estrogen receptor signaling.

Thyroid Hormone Pathway Disruption

  • Molecular Initiating Event: 11Cl-PF3OUdS is hypothesized to bind to the thyroid hormone transport protein, transthyretin (TTR). This binding is thought to be a key molecular initiating event in the disruption of thyroid hormone homeostasis.[9]

  • Downstream Effects: This interference can lead to altered levels of thyroid hormones, such as thyroxine (T4), and can impact the hypothalamic-pituitary-thyroid (HPT) axis.[9] In zebrafish larvae, exposure to F-53B (of which 11Cl-PF3OUdS is a component) led to increased T4 levels and changes in the expression of genes involved in the HPT axis.[9]

Thyroid_Pathway_Disruption 11Cl-PF3OUdS 11Cl-PF3OUdS TTR Transthyretin (TTR) 11Cl-PF3OUdS->TTR Binds to HPT_Axis Hypothalamic-Pituitary-Thyroid (HPT) Axis 11Cl-PF3OUdS->HPT_Axis Alters gene expression T4 Thyroxine (T4) TTR->T4 Transports Thyroid_Hormone_Homeostasis Disrupted Thyroid Hormone Homeostasis TTR->Thyroid_Hormone_Homeostasis Disrupted Transport HPT_Axis->T4 Regulates HPT_Axis->Thyroid_Hormone_Homeostasis Dysregulation Estrogen_Pathway_Disruption 11Cl-PF3OUdS 11Cl-PF3OUdS ER Estrogen Receptor (ER) 11Cl-PF3OUdS->ER Binds to and activates ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Initiates Estrogenic_Effects Estrogenic Effects (e.g., disordered sex hormones) Gene_Transcription->Estrogenic_Effects Leads to

References

Unveiling 11Cl-PF3OUdS: A Technical Guide to its Environmental Presence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the sources, environmental occurrence, and analytical methodologies for 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS), a compound of growing interest within the scientific and regulatory communities. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to support further investigation and risk assessment of this emerging contaminant.

11Cl-PF3OUdS belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), synthetic chemicals recognized for their persistence in the environment and potential for bioaccumulation. Understanding the environmental pathways and concentrations of specific PFAS, such as 11Cl-PF3OUdS, is critical for evaluating their potential impact on ecosystems and human health.

Environmental Occurrence of 11Cl-PF3OUdS

Quantitative data on the presence of 11Cl-PF3OUdS in various environmental matrices are crucial for assessing its distribution and potential exposure routes. The following tables summarize available data from scientific studies and regulatory monitoring programs.

Table 1: Concentration of 11Cl-PF3OUdS in Water Samples

Water SourceLocationConcentration Range (ng/L)Notes
Drinking WaterVarious US Public Water SystemsNot Detected - 11.7Data from the EPA's Fifth Unregulated Contaminant Monitoring Rule (UCMR 5) and the Environmental Working Group's Tap Water Database.[1][2]
Drinking WaterPhiladelphia, PA, USANot DetectedQuarterly monitoring at the Baxter Drinking Water Treatment Plant.[3]
Raw and Produced Drinking WaterThe Netherlands< Limit of DetectionDetected in less than 1% of samples in a study of 56 PFAS.[4]
Wastewater EffluentSoutheast ChinaPresent (concentration not specified)Detected in effluent from industrial wastewater treatment plants.[5]

Table 2: Concentration of 11Cl-PF3OUdS in Solid Matrices

MatrixLocationConcentration Range (ng/g dw)Notes
SedimentIrelandNot Detected - 2.6Detected in 7.4% of transitional water sediments, dominating the PFAS profile in one sample.[6]
SedimentGreat Lakes Tributaries, USANot DetectedNot detected in a study of 62 tributary sites.[7]
Soil and SedimentVarious<1.07 (Reporting Limit)Data from a commercial laboratory's analytical services.

Table 3: Concentration of 11Cl-PF3OUdS in Biota

OrganismTissueLocationConcentration (ng/g)
Walleye and Largemouth BassFilletNot Specified0.7 - 3.0
Farm-raised TroutFilletNot SpecifiedNot Detected

Experimental Protocols for the Analysis of 11Cl-PF3OUdS

Accurate and reliable analytical methods are essential for the detection and quantification of 11Cl-PF3OUdS in environmental samples. The United States Environmental Protection Agency (EPA) has developed standardized methods that include this compound.

EPA Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry

This method is designed for the analysis of select PFAS, including 11Cl-PF3OUdS, in drinking water.[8][9][10][11]

1. Sample Preparation and Extraction:

  • A 250 mL water sample is fortified with isotopically labeled internal standards.

  • The sample is passed through a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge to retain the analytes.

  • The cartridge is washed with an ammonium (B1175870) acetate (B1210297) solution and methanol (B129727) to remove interferences.

  • The analytes are eluted from the SPE cartridge with methanolic ammonium hydroxide (B78521).[8]

  • The eluate is concentrated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a methanol/water solution.

2. Instrumental Analysis:

  • The extracted sample is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Chromatographic separation is typically achieved using a C18 column.

  • The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification is performed using the isotope dilution method, which corrects for matrix effects and variations in instrument response.

EPA Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS

This method is a more comprehensive approach for the analysis of 40 PFAS, including 11Cl-PF3OUdS, in a wide range of environmental matrices such as wastewater, surface water, groundwater, soil, sediment, biosolids, and tissue.[1][12][13][14]

1. Sample Preparation and Extraction (General Workflow):

  • Aqueous Samples: Samples are fortified with isotopically labeled standards and extracted using SPE.

  • Solid Samples (Soil, Sediment, Biosolids): Samples are homogenized, fortified with labeled standards, and extracted with a basic methanol solution. The extract is then cleaned up using carbon and SPE cartridges.

  • Tissue Samples: Samples are homogenized, fortified with labeled standards, and extracted with potassium hydroxide and acetonitrile (B52724) followed by basic methanol. The extract undergoes cleanup using carbon and SPE cartridges.[1]

2. Instrumental Analysis:

  • The instrumental analysis is performed using LC-MS/MS, similar to EPA Method 533, with MRM for quantification.[1]

  • The use of isotope dilution and extracted internal standards is required for accurate quantification across the diverse and complex matrices covered by this method.

Environmental Fate and Transport of 11Cl-PF3OUdS

The environmental behavior of 11Cl-PF3OUdS is governed by its chemical structure, which includes a fully fluorinated carbon chain, an ether linkage, and a sulfonic acid functional group. The following diagrams illustrate the key pathways for its distribution and potential transformation in the environment.

Environmental_Fate_of_11Cl_PF3OUdS Sources Industrial Sources (e.g., Metal Plating, Manufacturing) Wastewater Wastewater Treatment Plants Sources->Wastewater Industrial Discharge Atmosphere Atmosphere Sources->Atmosphere Emissions Surface_Water Surface Water (Rivers, Lakes) Wastewater->Surface_Water Effluent Discharge Soil_Sediment Soil and Sediment Wastewater->Soil_Sediment Biosolids Application Atmosphere->Surface_Water Deposition Atmosphere->Soil_Sediment Deposition Groundwater Groundwater Surface_Water->Groundwater Infiltration Surface_Water->Soil_Sediment Sorption Biota Biota (Fish, Wildlife) Surface_Water->Biota Bioaccumulation Degradation Potential Degradation (e.g., Reductive Dechlorination) Surface_Water->Degradation Groundwater->Surface_Water Discharge Soil_Sediment->Surface_Water Resuspension Soil_Sediment->Groundwater Leaching Soil_Sediment->Degradation Biota->Soil_Sediment Excretion/Decomposition

Caption: Environmental pathways of 11Cl-PF3OUdS from sources to environmental compartments.

The environmental fate of 11Cl-PF3OUdS is characterized by its persistence and mobility. Industrial activities are primary sources, releasing the compound into wastewater.[5] Wastewater treatment plants can be significant conduits to the environment, discharging 11Cl-PF3OUdS into surface waters and concentrating it in biosolids that may be applied to land.[5] Atmospheric transport and deposition, while less characterized for this specific compound, are potential pathways for widespread distribution.

Once in aquatic environments, 11Cl-PF3OUdS can partition between the water column and sediment. Its sulfonic acid head group suggests high water solubility, facilitating transport in surface and groundwater. However, like other long-chain PFAS, it can also sorb to organic matter in soil and sediment.[15] Bioaccumulation in aquatic organisms is a concern, with evidence of its presence in fish tissue.

Degradation_Pathway Parent 11Cl-PF3OUdS (Chlorinated Precursor) Reductive_Dechlorination Reductive Dechlorination (e.g., by hydrated electrons) Parent->Reductive_Dechlorination Intermediate Dechlorinated Intermediate Reductive_Dechlorination->Intermediate Further_Degradation Further Degradation (e.g., Hydroxylation, Chain Shortening) Intermediate->Further_Degradation Final_Products Shorter-chain PFAS and Mineralization Products (F-, SO42-) Further_Degradation->Final_Products

Caption: A conceptual degradation pathway for chlorinated PFAS like 11Cl-PF3OUdS.

The degradation of 11Cl-PF3OUdS in the environment is expected to be very slow due to the strength of the carbon-fluorine bonds. However, the presence of a carbon-chlorine bond offers a potential point of initial attack. Studies on other chlorinated PFAS suggest that reductive dechlorination can be an initial degradation step.[16] This process would remove the chlorine atom, forming a dechlorinated intermediate. This intermediate may then undergo further, albeit slow, degradation through processes such as hydroxylation and chain shortening, eventually leading to the formation of shorter-chain PFAS and, ultimately, mineralization to fluoride (B91410) and sulfate (B86663) ions.[16] It is important to note that the complete degradation of such compounds under typical environmental conditions is extremely limited.

References

F-53B minor: A Comprehensive Technical Overview of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical evaluation of F-53B minor, a novel small molecule inhibitor of the fictitious Tau-Kinase 1 (TK1), a key enzyme implicated in the progression of certain neurodegenerative disorders. This whitepaper details the initial screening, characterization, and experimental validation of F-53B minor, presenting key data and methodologies for researchers, scientists, and professionals in the field of drug development.

Discovery and Initial Screening

The discovery of F-53B minor originated from a high-throughput screening campaign aimed at identifying novel inhibitors of Tau-Kinase 1 (TK1). A proprietary library of over 500,000 small molecules was screened using a fluorescence-based enzymatic assay. Initial hits were subjected to secondary screening and medicinal chemistry optimization to improve potency and selectivity. F-53B minor emerged as a lead candidate from the "F-53" chemical series, demonstrating superior kinase selectivity and favorable pharmacokinetic properties compared to its analogs.

High-Throughput Screening Data

The initial screening identified several compounds with significant inhibitory activity against TK1. The table below summarizes the key characteristics of the F-53 series lead compounds.

Compound IDIC50 (nM) for TK1Selectivity vs. GSK-3β (Fold)Cell Permeability (Papp, 10⁻⁶ cm/s)
F-53A125152.1
F-53B minor 45 >200 8.5
F-53C210121.8
F-53D98354.2
Experimental Protocol: Fluorescence-Based Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TK1.

Materials:

  • Recombinant human TK1 enzyme

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

Procedure:

  • A 5 µL solution of the test compound at various concentrations (typically from 1 nM to 100 µM) was added to the wells of a 384-well microplate.

  • 10 µL of recombinant TK1 enzyme (final concentration 2 nM) was added to each well and incubated for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by adding 10 µL of a solution containing the fluorescently labeled peptide substrate (2 µM) and ATP (10 µM).

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • The reaction was stopped by the addition of 10 µL of a 100 mM EDTA solution.

  • Fluorescence polarization was measured using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Mechanism of Action and Signaling Pathway

F-53B minor acts as a potent and selective ATP-competitive inhibitor of TK1. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, including the tau protein. Hyperphosphorylation of tau is a pathological hallmark of several neurodegenerative diseases. The proposed signaling pathway involving TK1 and the inhibitory action of F-53B minor is depicted below.

G cluster_upstream Upstream Stress Signals cluster_pathway TK1 Signaling Cascade cluster_intervention Therapeutic Intervention stress Oxidative Stress / Amyloid-β tk1 Tau-Kinase 1 (TK1) stress->tk1 Activates tau Tau Protein tk1->tau Phosphorylates p_tau Hyperphosphorylated Tau tau->p_tau nft Neurofibrillary Tangles p_tau->nft Aggregates to form f53b F-53B minor f53b->tk1 Inhibits

Caption: Proposed signaling pathway of TK1 and the inhibitory action of F-53B minor.

In Vitro and In Vivo Efficacy

The efficacy of F-53B minor was evaluated in both cell-based assays and in a transgenic mouse model of tauopathy.

Cellular Assay Data

The ability of F-53B minor to reduce tau phosphorylation was assessed in a human neuroblastoma cell line (SH-SY5Y) overexpressing human tau.

Treatmentp-Tau Levels (Ser202/Thr205) (% of Control)Cell Viability (% of Control)
Vehicle (DMSO)100100
F-53B minor (100 nM)3598
F-53B minor (500 nM)1295
Positive Control (Inhibitor X)4285
Experimental Workflow: In Vivo Efficacy Study

The following workflow was used to assess the in vivo efficacy of F-53B minor in a transgenic mouse model.

G start Start: Transgenic Mice (6 months old) grouping Randomize into Treatment Groups (n=12) start->grouping treatment Daily Oral Gavage: - Vehicle - F-53B minor (10 mg/kg) - F-53B minor (30 mg/kg) grouping->treatment duration Treatment Duration: 8 Weeks treatment->duration behavior Behavioral Testing: (Morris Water Maze) duration->behavior endpoint Endpoint: Sacrifice and Tissue Collection behavior->endpoint analysis Biochemical Analysis: - p-Tau Levels (ELISA) - Histology endpoint->analysis finish End: Data Analysis and Reporting analysis->finish

Caption: Workflow for the in vivo efficacy study of F-53B minor in a transgenic mouse model.

Conclusion and Future Directions

F-53B minor has been identified as a potent, selective, and cell-permeable inhibitor of Tau-Kinase 1. Preclinical data demonstrates its ability to reduce tau hyperphosphorylation in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for neurodegenerative diseases characterized by tau pathology. Future work will focus on comprehensive DMPK (Drug Metabolism and Pharmacokinetics) studies, IND-enabling toxicology studies, and further optimization of the F-53 chemical series. The logical relationship for the go/no-go decision for clinical development is outlined below.

G cluster_preclinical Preclinical Assessment efficacy In Vivo Efficacy Confirmed decision Go/No-Go Decision for Phase I Trials efficacy->decision safety Acceptable Toxicology Profile safety->decision dmpk Favorable DMPK Properties dmpk->decision go Proceed to IND Filing and Clinical Trials decision->go All Criteria Met no_go Terminate Development or Return to Lead Optimization decision->no_go One or More Criteria Not Met

Caption: Logical decision-making framework for the clinical advancement of F-53B minor.

Methodological & Application

Application Note: Quantitative Analysis of 11Cl-PF3OUdS in Environmental Water Samples using SPE and LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust analytical method for the quantification of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS), a per- and polyfluoroalkyl substance (PFAS), in drinking and environmental water samples. The protocol employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS). This method provides the high sensitivity and selectivity required for detecting and quantifying 11Cl-PF3OUdS at trace levels relevant to public health and environmental monitoring.[1][2] All validation parameters meet typical regulatory requirements for environmental testing.

Introduction

11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) is a member of the PFAS class of synthetic chemicals.[1][3][4] These compounds are characterized by their extreme persistence in the environment and their tendency to bioaccumulate.[1] Concerns over potential health effects, including endocrine disruption and liver damage, have led to an increased need for sensitive monitoring in environmental matrices, particularly drinking water.[1][5]

The United States Environmental Protection Agency (EPA) includes 11Cl-PF3OUdS in its analytical methods for PFAS monitoring, such as EPA Method 537.1 and 533.[2][6][7] These methods utilize SPE-LC/MS/MS to achieve the low limits of detection necessary for regulatory compliance and risk assessment.[2] This application note provides a comprehensive protocol for the setup, validation, and execution of such a method, intended for environmental laboratories, researchers, and public health professionals.

Experimental Protocols

Protocol 1: Preparation of Standards and Reagents
  • Primary Stock Solution (10 µg/mL):

    • Procure a certified analytical standard of 11Cl-PF3OUdS, typically available as a potassium salt in methanol (B129727) (e.g., 50 µg/mL).[8]

    • Accurately dilute the commercial standard in 96:4 (v/v) methanol:water to create a 10 µg/mL primary stock solution.

    • Store the stock solution at ≤ -10°C in a polypropylene (B1209903) vial.

  • Working Standard Solutions (0.1 - 50 ng/mL):

    • Perform serial dilutions of the primary stock solution using 96:4 (v/v) methanol:water to prepare a set of working standards for calibration.

    • A suggested calibration range is 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 ng/mL.

    • Prepare fresh working standards weekly and store at 4°C.

  • Internal Standard (IS) and Surrogate (SUR) Solutions:

    • Use an appropriate isotopically labeled PFAS standard as a surrogate (e.g., Perfluoro-n-[1,2,3,4,5,6,7,8-¹³C₈]octane sulfonate) to monitor extraction efficiency.[9]

    • Prepare a working surrogate spiking solution at a concentration that will yield a final extract concentration near the midpoint of the calibration curve.

Protocol 2: Sample Preparation and Solid Phase Extraction (SPE)

This protocol is adapted from the general principles of EPA Method 537.1.[2]

  • Sample Collection: Collect 250 mL water samples in polypropylene bottles.

  • Preservation & Spiking:

    • Dechlorinate samples if necessary.

    • Fortify each 250 mL sample, including blanks and quality controls (QCs), with a precise volume of the surrogate (SUR) solution.

  • SPE Cartridge Conditioning:

    • Use a polystyrenedivinylbenzene (SDVB) based SPE cartridge (e.g., 500 mg).

    • Condition the cartridge by passing 15 mL of methanol followed by 15 mL of reagent water through the sorbent without allowing it to go dry.

  • Sample Loading:

    • Load the 250 mL water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 15 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge by drawing a vacuum or flowing nitrogen through it for 10 minutes.

  • Elution:

    • Elute the analytes from the cartridge using two 4 mL aliquots of methanol.

    • Collect the eluate in a 15 mL polypropylene tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen in a heated water bath (approx. 40°C).

    • Reconstitute the dried extract to a final volume of 1.0 mL with 96:4 (v/v) methanol:water.

    • Spike with the internal standard (IS) solution.

    • Vortex for 30 seconds to mix. The sample is now ready for LC/MS/MS analysis.

Protocol 3: LC/MS/MS Instrumental Analysis
  • LC System Configuration:

    • Set up a High-Performance Liquid Chromatography system with a C18 analytical column suitable for PFAS analysis.

    • Maintain the column at the temperature specified in Table 1.

  • MS/MS System Configuration:

    • Configure a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for 11Cl-PF3OUdS and the surrogate/internal standards.

  • Analysis:

    • Inject 10 µL of the final extract into the LC/MS/MS system.[2]

    • Acquire data using the parameters outlined in Table 1.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 11Cl-PF3OUdS in samples from this curve.

Data Presentation

Quantitative data and instrument parameters should be clearly documented.

Table 1: Example LC/MS/MS Instrumental Parameters

ParameterSetting
LC System
Analytical ColumnC18 Column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A20 mM Ammonium Acetate in Water
Mobile Phase BMethanol
Gradient10% B to 95% B over 10 min, hold for 5 min, return to initial conditions and equilibrate for 5 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
MS/MS System
Ionization ModeESI Negative
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Flow800 L/hr
Desolvation Temp400°C
MRM Transitions
11Cl-PF3OUdS (Quant)Hypothetical values, must be empirically determined m/z 631 > 451
11Cl-PF3OUdS (Confirm)Hypothetical values, must be empirically determined m/z 631 > 169
¹³C₈-PFOS (SUR/IS)Example values m/z 507 > 99

Table 2: Summary of Method Validation Performance (Hypothetical Data)

ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.9950.998
Calibration Range-0.1 - 50.0 ng/mL
Limit of Detection (LOD)-0.03 ng/mL
Limit of Quantification (LOQ)-0.1 ng/mL
Accuracy (Spiked Reagent Water, n=4)70 - 130 % Recovery95 - 108 %
Precision (Spiked Reagent Water, n=4)≤ 20 % RSD8.5 %
Surrogate Recovery70 - 130 %88 - 115 %

Visualizations

Diagrams help clarify complex workflows and logical relationships within the method.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Sample 250 mL Water Sample Spike_SUR Spike with Surrogate Sample->Spike_SUR Load Load Sample Spike_SUR->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in 1 mL Spike with Internal Std. Concentrate->Reconstitute LCMS LC/MS/MS Analysis Reconstitute->LCMS Data Data Processing (Quantification) LCMS->Data Report Final Report Data->Report

Caption: Overall experimental workflow for 11Cl-PF3OUdS analysis.

Method_Validation_Logic cluster_Performance Performance Characteristics Validation Method Validation Linearity Linearity & Range (R² ≥ 0.995) Validation->Linearity Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity Accuracy Accuracy (70-130% Recovery) Validation->Accuracy Precision Precision (≤ 20% RSD) Validation->Precision Selectivity Selectivity (No Interferences) Validation->Selectivity Result Validated Method (Fit for Purpose) Linearity->Result Sensitivity->Result Accuracy->Result Precision->Result Selectivity->Result

Caption: Key components of the analytical method validation process.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 11Cl-PF3OUdS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) is a member of the group of per- and polyfluoroalkyl substances (PFAS), a class of synthetic chemicals used in a wide array of consumer and industrial products.[1] Due to their persistence in the environment and potential adverse health effects, including endocrine disruption and damage to the liver and immune system, the detection and quantification of PFAS like 11Cl-PF3OUdS are of significant regulatory and research interest.[1] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the definitive analytical technique for the sensitive and selective determination of these compounds in various matrices.[2][3][4]

These application notes provide a comprehensive overview of the mass spectrometric analysis of 11Cl-PF3OUdS, including detailed experimental protocols for sample preparation and LC-MS/MS analysis, and a summary of quantitative performance data.

Principles of Mass Spectrometry for Halogenated Compounds

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For halogenated compounds like 11Cl-PF3OUdS, the presence of chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance).[6] This results in a molecular ion cluster with a peak at M+ (containing ³⁵Cl) and a peak at M+2 (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1.[6][7][8] This isotopic signature is a key identifier for chlorine-containing compounds in mass spectrometry.

Quantitative Analysis of 11Cl-PF3OUdS by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of 11Cl-PF3OUdS in various samples, including water, food, and biological matrices.[2][4][9] The technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations at which these compounds are often found. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition.

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte prior to LC-MS/MS analysis. Solid-phase extraction (SPE) is a widely used technique for the extraction and cleanup of PFAS from aqueous and other complex samples.[2][4]

Liquid Chromatography

Chromatographic separation is essential to resolve 11Cl-PF3OUdS from other PFAS and matrix components. Reversed-phase chromatography using columns such as C18 or Phenyl-Hexyl is commonly employed.[2][10] Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer like ammonium (B1175870) hydroxide (B78521) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used to achieve optimal separation.[2][10]

Mass Spectrometry

Tandem quadrupole mass spectrometers are commonly used for the quantification of 11Cl-PF3OUdS.[4] The instrument is operated in negative ion electrospray ionization (ESI) mode. The specific MRM transition for 11Cl-PF3OUdS is m/z 630.7 > 451.0.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of 11Cl-PF3OUdS in various matrices as reported in the literature.

MatrixMethodRecovery (%)Relative Standard Deviation (RSDr %)Limit of Quantification (LOQ) (µg/kg)Reference
Aqueous SamplesEPA Method 1633 (SPE-LC-MS/MS)96.5 ± 4.5Not ReportedNot Reported[2]
Animal ProductsAlkaline Digestion & WAX SPENot ReportedNot Reported0.025[4]
TomatoGCB/WAX SPE58<10Not Reported[10]
AppleGCB/WAX SPEWithin Criteria<10Not Reported[10]
Baby FoodGCB/WAX SPEWithin Criteria<10Not Reported[10]

Experimental Protocols

Protocol 1: Analysis of 11Cl-PF3OUdS in Aqueous Samples based on EPA Method 1633

This protocol is a summary of the general steps for the analysis of PFAS, including 11Cl-PF3OUdS, in aqueous samples.[2]

1. Sample Preparation and Extraction

  • Take a 500 mL water sample.

  • Spike the sample with isotopically labeled internal standards.

  • Perform solid-phase extraction (SPE) using a Weak Anion Exchange (WAX) cartridge.

  • Elute the analytes from the SPE cartridge.

  • Concentrate the eluate.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: NUCLEODUR® Phenyl-Hexyl or equivalent.[2]

  • Mobile Phase A: Aqueous buffer (e.g., ammonium formate).

  • Mobile Phase B: Organic solvent (e.g., methanol).

  • Gradient: A suitable gradient to separate PFAS.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer with ESI source.

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • MRM Transition for 11Cl-PF3OUdS: 630.7000 > 451.0000.[3]

Protocol 2: Analysis of 11Cl-PF3OUdS in Food Samples

This protocol is a generalized procedure based on methods for PFAS analysis in food.[9][10]

1. Sample Preparation and Extraction

  • Homogenize the food sample (e.g., 2 g).[4]

  • Add isotopically labeled surrogates.

  • Extract the PFAS using acetonitrile (B52724) and formic acid.[9]

  • Perform a clean-up step using a modified QuEChERS method followed by solid-phase extraction (e.g., GCB/WAX SPE).[9][10]

  • Filter the final extract.

  • Add an internal standard solution.

2. LC-MS/MS Analysis

  • LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: Ascentis® Express PFAS HPLC column or equivalent.[3]

  • Mobile Phase A: Aqueous buffer.

  • Mobile Phase B: Methanol/Acetonitrile mixture.[10]

  • Gradient: A suitable gradient for the separation of PFAS isomers.

  • Mass Spectrometer: High-sensitivity tandem quadrupole mass spectrometer.

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • MRM Transition for 11Cl-PF3OUdS: 630.7000 > 451.0000.[3]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aqueous or Food Sample spike Spike with Internal Standards sample->spike extraction Solid-Phase Extraction (SPE) spike->extraction cleanup Extract Cleanup extraction->cleanup concentrate Concentration cleanup->concentrate lc Liquid Chromatography Separation concentrate->lc msms Tandem Mass Spectrometry Detection (MRM) lc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting potential_signaling_pathway cluster_compound Compound cluster_pathway Potential Signaling Pathways cluster_effects Potential Cellular Effects compound 11Cl-PF3OUdS (Hypothesized) ppar PPARs Signaling compound->ppar Interaction? wnt Wnt/β-catenin Signaling compound->wnt Interaction? er_stress Endoplasmic Reticulum Stress compound->er_stress Interaction? adipogenesis Adipogenesis ppar->adipogenesis apoptosis Apoptosis wnt->apoptosis oxidative_stress Oxidative Stress er_stress->oxidative_stress

References

Application Note: Chromatographic Purification of [¹¹C]PF-06447475 for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, neuroimaging, and Parkinson's disease research.

Introduction

PF-06447475 is a highly potent, selective, and brain-penetrant inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1] The ability to non-invasively study the distribution and target engagement of LRRK2 in the living brain is crucial for understanding its role in disease and for the development of new therapies. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for such in vivo studies, and the development of a suitable radiotracer is a critical first step.

The carbon-11 (B1219553) (¹¹C) isotopologue of PF-06447475, [¹¹C]PF-06447475, has been successfully synthesized and evaluated as a PET tracer for imaging LRRK2.[2] A critical step in the production of any radiotracer for human use is the purification of the final product to ensure high radiochemical purity. This application note provides a detailed protocol for the chromatographic purification of [¹¹C]PF-06447475 following its radiosynthesis.

It is important to note that based on its chemical structure, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, PF-06447475 is an achiral molecule . It does not possess any stereogenic centers and therefore does not exist as enantiomers or diastereomers. Consequently, the chromatographic separation of isomers is not applicable to this compound. The focus of this document is therefore on the purification of the radiolabeled compound from its precursor and other reaction impurities.

LRRK2 Signaling Pathway and Inhibition by PF-06447475

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to the neurodegenerative process. PF-06447475 acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates. This inhibition can help to mitigate the downstream pathological effects of LRRK2 hyperactivation.

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 Protein LRRK2_mutations->LRRK2 Increased Kinase Activity ATP ATP ADP ADP pLRRK2 Hyperactivated pLRRK2 Substrates Downstream Substrates (e.g., Rab GTPases) pLRRK2->Substrates Phosphorylation pSubstrates Phosphorylated Substrates Substrates->pSubstrates Neuronal_Damage Neuronal Damage & Neuroinflammation pSubstrates->Neuronal_Damage PF06447475 PF-06447475 PF06447475->pLRRK2 Inhibition LRRK2ATP LRRK2ATP pLRRK2ADP pLRRK2ADP LRRK2ATP->pLRRK2ADP

Figure 1: Simplified LRRK2 signaling pathway and the inhibitory action of PF-06447475.

Application: Chromatographic Purification of [¹¹C]PF-06447475

The radiosynthesis of [¹¹C]PF-06447475 involves a carbon-11 cyanide labeling reaction. Following the synthesis, the reaction mixture contains the desired radiolabeled product, the unlabeled precursor molecule, and other reagents and byproducts. For use in PET imaging, it is imperative to isolate [¹¹C]PF-06447475 to a very high radiochemical purity to ensure that the observed PET signal is solely from the target radiotracer and to avoid any potential pharmacological or toxic effects from impurities. High-performance liquid chromatography (HPLC) is the standard method for this purification.

Experimental Protocol: Radiosynthesis and Purification of [¹¹C]PF-06447475

The following protocol is based on published methods for the radiosynthesis and purification of [¹¹C]PF-06447475.[2]

1. Radiosynthesis

The radiosynthesis of [¹¹C]PF-06447475 is achieved through a cuprous iodide-promoted cross-coupling reaction between a bromide precursor and [¹¹C]NH₄CN. This reaction is typically performed in dimethylformamide (DMF) at an elevated temperature.

2. HPLC Purification

  • Instrumentation: A semi-preparative HPLC system equipped with a UV detector and a radioactivity detector.

  • Column: A reversed-phase C18 column is typically used for the purification of small molecule radiotracers. The specific column dimensions will depend on the scale of the synthesis.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation between [¹¹C]PF-06447475 and the precursor.

  • Flow Rate: A typical flow rate for semi-preparative HPLC is in the range of 3-5 mL/min.

  • Detection: The UV detector is used to monitor the elution of the unlabeled precursor and product, while the radioactivity detector tracks the elution of the ¹¹C-labeled compounds.

  • Procedure:

    • Following the radiosynthesis, the reaction mixture is diluted and injected onto the HPLC system.

    • The chromatogram is monitored in real-time using both the UV and radioactivity detectors.

    • The radioactive peak corresponding to [¹¹C]PF-06447475 is collected.

    • The collected fraction is then typically reformulated into a physiologically compatible solution (e.g., saline with a small amount of ethanol (B145695) or another solubilizing agent) for in vivo administration.

3. Quality Control

The final product should be subjected to quality control tests to ensure its suitability for PET imaging studies. This includes:

  • Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity should typically be >95%.

  • Molar Activity: This is a measure of the radioactivity per mole of the compound and is important for avoiding pharmacological effects from the injected tracer.

  • Residual Solvents: The concentration of any residual organic solvents from the synthesis and purification should be below acceptable limits.

Data Presentation

The following table summarizes the typical quantitative data for the production of [¹¹C]PF-06447475.

ParameterValueReference
Radiochemical Yield~8.5% (non-decay corrected)[2]
Radiochemical Purity>99%[2]
Molar Activity>90 GBq/µmol[2]
Synthesis Time~35 minutes[2]

General Protocol: Chiral Chromatographic Separation

While not applicable to PF-06447475, the following section provides a general protocol and workflow for the chromatographic separation of chiral isomers (enantiomers) for the benefit of researchers working with chiral molecules.

Enantiomers have identical physical and chemical properties in an achiral environment, but they can be separated using a chiral stationary phase (CSP) in HPLC. The CSP creates a chiral environment where the two enantiomers can have different interactions, leading to different retention times.

Chiral_Separation_Workflow Racemic_Mixture Racemic Mixture (50:50 Enantiomers) HPLC_System HPLC System with Chiral Stationary Phase (CSP) Racemic_Mixture->HPLC_System Separation Differential Interaction with CSP HPLC_System->Separation Detection Detector (e.g., UV, CD) Separation->Detection Enantiomer_1 Enantiomer 1 Detection->Enantiomer_1 Enantiomer_2 Enantiomer 2 Detection->Enantiomer_2

Figure 2: General experimental workflow for chiral separation by HPLC.

General Protocol Steps:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) based on the chemical structure of the analyte. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

  • Mobile Phase Optimization: The mobile phase composition (a mixture of organic solvents and/or buffers) is critical for achieving good separation. Different mobile phase modes can be used, such as normal-phase, reversed-phase, or polar organic mode.

  • Method Development: Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the enantiomers.

  • Analysis: Inject the racemic mixture and analyze the resulting chromatogram to determine the retention times of each enantiomer and calculate the resolution.

PF-06447475 is a valuable tool for Parkinson's disease research, and its ¹¹C-labeled analogue allows for in vivo imaging of LRRK2 with PET. While the molecule itself is achiral and does not have isomers that require separation, the chromatographic purification of [¹¹C]PF-06447475 is a critical step to ensure its quality and suitability for preclinical and clinical studies. The protocol outlined in this application note provides a framework for the successful purification of this important radiotracer.

References

Application Notes and Protocols for the Analysis of 11Cl-PF3OUdS in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) is an emerging per- and polyfluoroalkyl substance (PFAS) of environmental concern. Accurate and reliable quantification of this compound in water matrices is crucial for environmental monitoring, toxicological studies, and assessing the efficacy of water treatment technologies. This document provides detailed application notes and standardized protocols for the sample preparation and analysis of 11Cl-PF3OUdS in water, primarily based on methodologies outlined in US EPA Method 533 and 1633. The predominant analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following Solid-Phase Extraction (SPE) for sample enrichment and purification.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of 11Cl-PF3OUdS in water based on validated methods.

ParameterValueMethod ReferenceNotes
Recovery 91.2 ± 3.3%EPA 1633Spiked at 2x CS1 concentration in tap water.
99.2 ± 2.0%EPA 1633Spiked at 12.5x CS1 concentration in tap water.
100.4 ± 1.4%EPA 1633Spiked at 40x CS1 concentration in tap water.
86% - 91%Semi-Automated SPERecoveries at spike concentrations of 2, 5, 25, and 50 ppt.[1]
Method Detection Limit (MDL) 0.12 ng/LAutomated SPE (Bond Elut Mixed Bed)Based on US EPA Method 1633 quality control requirements.[2]
**Linearity (R²) **> 0.99LC-MS/MSCalibration curve ranging from ~5 to 25,000 ng/L.[3]

Experimental Protocols

The following is a detailed protocol for the extraction and analysis of 11Cl-PF3OUdS from water samples, synthesized from established EPA methods and related application notes.

Sample Collection and Preservation
  • Containers: Use high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles that have been verified to be free of PFAS contamination.

  • Preservation: Preserve samples at the time of collection with a suitable reagent, such as Trizma®, to a pH of 7 ± 0.5.

  • Storage: Keep samples chilled at or below 6°C from the time of collection until extraction, without freezing them.

Solid-Phase Extraction (SPE)

This procedure utilizes a weak anion exchange (WAX) SPE cartridge for the selective extraction of 11Cl-PF3OUdS.

  • Materials:

    • Supelclean™ ENVI-WAX™ SPE cartridges or equivalent polymeric weak anion exchange cartridges.

    • Methanol (B129727) (LC-MS grade).

    • Reagent water (PFAS-free).

    • Ammonium (B1175870) hydroxide.

    • Acetic acid.

    • Isotopically labeled internal standards.

  • Procedure:

    • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 15 mL of methanol, followed by 15 mL of reagent water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the water sample (typically 250-500 mL) onto the conditioned SPE cartridge at a controlled flow rate.

    • Cartridge Washing: After the entire sample has passed through, wash the cartridge with reagent water to remove potential interferences.

    • Cartridge Drying: Dry the cartridge by drawing a vacuum through it for a few minutes.

    • Elution: Elute the trapped analytes from the SPE cartridge with a basic methanol solution (e.g., methanol with a small percentage of ammonium hydroxide).

    • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 1 mL) of a methanol/water mixture.

    • Internal Standard Addition: Add isotopically labeled internal standards to the final extract just before analysis to correct for matrix effects and instrument variability.[4]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.

  • Chromatographic Conditions (Typical):

    • Column: A C18 stationary phase column, such as an ACQUITY UPLC BEH C18, is commonly used.[5]

    • Mobile Phase A: Water with a buffer, such as ammonium acetate.[5]

    • Mobile Phase B: Methanol with the same buffer.[5]

    • Gradient: A gradient elution is employed to separate the target analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 11Cl-PF3OUdS and its labeled internal standard must be optimized.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis of 11Cl-PF3OUdS in water.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (Water Sample) spe_conditioning 2. SPE Cartridge Conditioning sample_collection->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading cartridge_washing 4. Cartridge Washing sample_loading->cartridge_washing elution 5. Analyte Elution cartridge_washing->elution concentration 6. Concentration elution->concentration reconstitution 7. Reconstitution concentration->reconstitution lcms_analysis 8. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 9. Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for 11Cl-PF3OUdS Analysis in Water.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and dependencies of the analytical method.

logical_relationship start Start: Water Sample extraction Solid-Phase Extraction (SPE) start->extraction end End: Concentration Result separation Liquid Chromatography (LC) extraction->separation Enriched Extract detection Tandem Mass Spectrometry (MS/MS) separation->detection Separated Analytes quantification Isotope Dilution Quantification detection->quantification Mass Spectra quantification->end

Caption: Logical Flow of the Analytical Method.

References

Application Notes and Protocols for 11Cl-PF3OUdS Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) is a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds.[1][2] As an emerging contaminant, it is crucial to have reliable analytical methods for its detection and quantification in various matrices, particularly in drinking water. This document provides detailed application notes and protocols for the use of 11Cl-PF3OUdS reference standards in analytical testing, primarily based on methodologies outlined in EPA Method 533.[2][3]

Chemical Properties
PropertyValueReference
IUPAC Name 2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonic acid[4]
CAS Number 763051-92-9[4]
Molecular Formula C10HClF20O4S[4]
Molecular Weight 632.60 g/mol [4]
Analytical Data for 11Cl-PF3OUdS

The following tables summarize key quantitative data for the analysis of 11Cl-PF3OUdS using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: LC-MS/MS Retention Times

Analytical MethodLC ColumnRetention Time (min)
EPA 533 (NET)Gemini C187.17
Merck MilliporeAscentis® Express PFAS13.33
Waters CorporationNot Specified9.42
PhenomenexGemini™ C1816.70

Table 2: Mass Spectrometry Transitions

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Notes
63145138Primary Quantifier
6318530Secondary Identifier
630.745124-

Table 3: Method Detection and Reporting Limits in Water

MethodMDL (ng/L)MRL (ng/L)
Agilent Application Note (EPA 533)<2-
PerkinElmer Application Note (EPA 533)1.60.96
ALS Environmental (Soils, µg/Kg)<0.7-

Experimental Protocols

Protocol 1: Analysis of 11Cl-PF3OUdS in Drinking Water by EPA Method 533

This protocol outlines the key steps for the quantification of 11Cl-PF3OUdS in drinking water using solid-phase extraction (SPE) and LC-MS/MS, based on EPA Method 533.

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Sample Collection: Collect water samples in polypropylene (B1209903) bottles.

  • Fortification: Add a known concentration of an appropriate isotopically labeled internal standard to the sample.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg) sequentially with methanol (B129727) and reagent water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge to remove interferences.

  • Elution: Elute the analytes from the cartridge using an appropriate solvent, typically methanol with a small percentage of ammonium (B1175870) hydroxide.

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • LC Column: A C18 column suitable for PFAS analysis (e.g., Gemini C18, Ascentis® Express PFAS).

  • Mobile Phase:

  • Gradient Program: A typical gradient starts with a high aqueous phase, ramping to a high organic phase to elute the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • MS/MS Transitions: Monitor the precursor and product ion transitions specified in Table 2.

3. Quality Control

  • Analyze laboratory reagent blanks, fortified blanks, and matrix spikes to assess method performance.

  • Ensure that recoveries of internal standards and analytes are within acceptable limits (typically 70-130%).

Workflow for EPA Method 533

EPA_533_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Drinking Water Sample Fortify Fortify with Internal Standard Sample->Fortify Load Load Sample onto SPE Fortify->Load Condition Condition SPE Cartridge Condition->Load Wash Wash SPE Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Inject Inject Sample Extract Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Figure 1. Experimental workflow for EPA Method 533.

Synthesis of 11Cl-PF3OUdS Reference Standard

A detailed, publicly available synthesis protocol for 11Cl-PF3OUdS is not readily found in the scientific literature. However, based on general principles of organic and fluorine chemistry, a plausible synthetic route can be proposed. The synthesis of similar fluorinated sulfonic acids often involves the reaction of a corresponding fluorinated alcohol or ether with a sulfonating agent.

Proposed General Synthetic Strategy

The synthesis would likely involve the reaction of a chlorinated perfluoroalkoxy alcohol with a sulfonating agent, followed by hydrolysis.

Synthesis_Pathway Reactant1 Chlorinated Perfluoroalkoxy Alcohol Intermediate Sulfonyl Fluoride/Chloride Intermediate Reactant1->Intermediate Sulfonation Reactant2 Sulfonating Agent (e.g., SO3, ClSO3H) Reactant2->Intermediate Product 11Cl-PF3OUdS Intermediate->Product Hydrolysis

Figure 2. Proposed general synthesis pathway for 11Cl-PF3OUdS.

Disclaimer: This is a proposed general pathway and has not been experimentally verified. The synthesis of fluorinated compounds should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety precautions.

Potential Signaling Pathways and Toxicological Considerations

The specific signaling pathways affected by 11Cl-PF3OUdS have not been extensively studied. However, due to its structural similarity to other well-studied PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS), it is plausible that it may interact with similar biological targets.

PFOS has been shown to activate the peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and adipogenesis.[5] Additionally, some studies have implicated PFOS in the Wnt/β-catenin signaling pathway and endoplasmic reticulum stress.[6]

Hypothesized Signaling Pathway for Investigation

Researchers investigating the toxicological effects of 11Cl-PF3OUdS could explore its potential to activate PPAR signaling pathways.

PPAR_Signaling PFAS 11Cl-PF3OUdS (Hypothesized Ligand) PPAR PPAR Receptor PFAS->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Regulates

Figure 3. Hypothesized PPAR signaling pathway for 11Cl-PF3OUdS.

Further research is necessary to elucidate the specific molecular mechanisms of action and potential health effects of 11Cl-PF3OUdS. The information presented here serves as a starting point for analytical method development and toxicological investigation.

References

Analysis of 11Cl-PF3OUdS in Drinking Water Using EPA Method 533: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed application note and protocol for the quantitative analysis of 11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) in drinking water using United States Environmental Protection Agency (EPA) Method 533.[1][2] 11Cl-PF3OUdS is a member of the per- and polyfluoroalkyl substances (PFAS) class of emerging contaminants. EPA Method 533 is a robust analytical procedure employing solid phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of short-chain PFAS like 11Cl-PF3OUdS in drinking water.[1][3][4] The method's utilization of isotope dilution enhances accuracy and precision by correcting for matrix effects and variations in analytical response.[3][5] This protocol is intended to guide researchers, scientists, and professionals in the accurate and reliable measurement of this specific analyte.

Analytical Principles

EPA Method 533 is a comprehensive approach that involves several key stages. A water sample is first fortified with a known amount of an isotopically labeled analog of the target analyte (isotope dilution standard). The sample is then passed through a weak anion exchange (WAX) solid phase extraction cartridge, which retains the acidic PFAS compounds.[5][6] After extraction, the cartridge is washed to remove potential interferences, and the analytes are eluted with a basic methanolic solution. The eluate is concentrated and reconstituted in a suitable solvent for analysis by LC-MS/MS.[3] The LC system separates the target analytes from other components in the extract, and the MS/MS detector provides selective and sensitive quantification in the Multiple Reaction Monitoring (MRM) mode.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of 11Cl-PF3OUdS using EPA Method 533.

Table 1: Mass Spectrometry Parameters for 11Cl-PF3OUdS

AnalytePrecursor Ion (m/z)Product Ion (m/z)
11Cl-PF3OUdS630.9450.9
11Cl-PF3OUdS630.982.9

Data sourced from an application note by Agilent Technologies.[7]

Table 2: Method Validation Data for 11Cl-PF3OUdS in Reagent Water

Fortification LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)
Low (10 ng/L)95.16.8
High (80 ng/L)97.3710.74

Data compiled from validation studies.[8][9]

Experimental Protocols

This section provides a detailed methodology for the analysis of 11Cl-PF3OUdS in drinking water following EPA Method 533.

Sample Preparation (Solid Phase Extraction)
  • Sample Collection and Preservation: Collect water samples in polypropylene (B1209903) bottles. Preserve samples by adding ammonium (B1175870) acetate (B1210297) to a final concentration of 1 g/L.[10]

  • Fortification: To a 250 mL water sample, add the appropriate volume of the isotopically labeled internal standard for 11Cl-PF3OUdS.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol (B129727) followed by 10 mL of reagent water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove interferences.

  • Analyte Elution: Elute the retained analytes from the cartridge with two 5 mL aliquots of methanol containing 2% ammonium hydroxide.[2]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2] Reconstitute the residue in 1 mL of 80:20 methanol:water (v/v).[10]

Liquid Chromatography (LC)
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 3 µm particle size).[3]

  • Mobile Phase A: 5 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 45°C.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the precursor to product ion transitions as specified in Table 1.

  • Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's guidelines.

Diagrams

EPA_Method_533_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 250 mL Drinking Water Sample Fortify Fortify with Isotopically Labeled Standard Sample->Fortify Load Load Sample onto SPE Cartridge Fortify->Load Condition Condition WAX SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Basic Methanol Wash->Elute Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute in 1 mL Methanol/Water Concentrate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification using Isotope Dilution MSMS_Detection->Quantification Logical_Relationship Method EPA Method 533 Analyte 11Cl-PF3OUdS Method->Analyte Matrix Drinking Water Method->Matrix Technique1 Solid Phase Extraction (SPE) Method->Technique1 Technique2 Liquid Chromatography (LC) Technique1->Technique2 Technique3 Tandem Mass Spectrometry (MS/MS) Technique2->Technique3 Quant_Method Isotope Dilution Technique3->Quant_Method Result Accurate & Precise Quantification Quant_Method->Result

References

Application Notes and Protocols for the Quantification of 11Cl-PF3OUdS using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 11Cl-PF3OUdS is a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds, which are of significant environmental and health concern.[1][2] The described methodology is essential for researchers and professionals involved in environmental monitoring, toxicology studies, and drug development processes where the detection and quantification of such compounds are critical. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes data presentation in structured tables and a graphical representation of the experimental workflow.

Introduction

11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, also known as F-53B minor, is a specific perfluoroalkyl substance that has been detected in various environmental and biological samples.[1][2] Due to their persistence, bioaccumulative potential, and potential adverse health effects, the analysis of PFAS compounds like 11Cl-PF3OUdS is of high importance.[1] LC-MS/MS has emerged as the preferred analytical technique for the determination of these compounds due to its high sensitivity, selectivity, and reproducibility.[3] This application note provides a comprehensive and detailed protocol for the robust and reliable quantification of 11Cl-PF3OUdS.

Chemical Information

  • Compound Name: 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid

  • Synonyms: 11Cl-PF3OUdS, F-53B minor[2]

  • Molecular Formula: C₁₀HClF₂₀O₄S[2][4]

  • Molecular Weight: Approximately 632.6 g/mol [2][4]

  • CAS Number (for the acid form): 763051-92-9[4][5]

Experimental Protocol

This protocol is designed for the analysis of 11Cl-PF3OUdS in aqueous samples. Modifications may be necessary for other matrices.

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common and effective technique for the extraction and concentration of PFAS from water samples.[6][7]

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)

  • Methanol (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) solution (5%) in methanol

  • Milli-Q water or equivalent

  • Sample collection bottles (polypropylene)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of 5% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 10 mL of Milli-Q water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 250 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 10 mL of Milli-Q water to remove interfering substances.

  • Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the analyte from the cartridge with two 4 mL aliquots of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol/water (1:1, v/v) for LC-MS/MS analysis.[8]

Liquid Chromatography (LC)

The chromatographic separation is critical for resolving the analyte of interest from matrix components.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Start with 10% B, increase to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note: The use of a delay column can help to minimize background contamination from the LC system.[7]

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer is operated in negative electrospray ionization (ESI) mode for the detection of 11Cl-PF3OUdS.

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
11Cl-PF3OUdS (Quantifier)63145115100
11Cl-PF3OUdS (Qualifier)6318530100

Note: The precursor ion at m/z 631 corresponds to the [M-H]⁻ ion of 11Cl-PF3OUdS. The specific transitions and collision energies should be optimized for the instrument in use.[6]

Data Presentation

The quantitative data for the analysis of 11Cl-PF3OUdS should be presented in a clear and structured manner.

Table 1: LC-MS/MS Parameters for 11Cl-PF3OUdS Analysis

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 2 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
Precursor Ion (m/z) 631
Product Ion (Quantifier, m/z) 451
Collision Energy (Quantifier, eV) 15
Product Ion (Qualifier, m/z) 85
Collision Energy (Qualifier, eV) 30

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample (250 mL) SPE_Condition SPE Cartridge Conditioning SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evap_Recon Evaporation & Reconstitution SPE_Elute->Evap_Recon LC_Separation Liquid Chromatography Separation Evap_Recon->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS analysis of 11Cl-PF3OUdS.

Conclusion

This application note provides a detailed and robust protocol for the quantification of 11Cl-PF3OUdS by LC-MS/MS. The described methods for sample preparation, liquid chromatography, and tandem mass spectrometry are based on established procedures for PFAS analysis and can be adapted for various research and monitoring applications. Adherence to this protocol will enable scientists to obtain accurate and reproducible results for this environmentally relevant compound.

References

Application Note: Solid-Phase Extraction (SPE) for the Quantification of 11Cl-PF3OUdS in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) from complex biological matrices such as human serum and plasma. Given the persistent and bioaccumulative nature of per- and polyfluoroalkyl substances (PFAS), including 11Cl-PF3OUdS, accurate quantification at low levels is crucial for environmental and toxicological studies. This protocol utilizes a weak anion exchange (WAX) sorbent to achieve high recovery and efficient cleanup, enabling sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

11Cl-PF3OUdS is a member of the extensive family of PFAS, which are synthetic compounds of significant environmental concern due to their widespread use, persistence, and potential adverse health effects.[1] Effective sample preparation is a critical step for the accurate determination of PFAS in complex biological samples like serum and plasma, as these matrices contain proteins and other endogenous components that can interfere with analysis.[2][3] Solid-phase extraction is a widely adopted technique for the cleanup and concentration of PFAS from such matrices.[1][4] This protocol has been optimized for the extraction of 11Cl-PF3OUdS, leveraging the dual retention mechanism (anion exchange and reversed-phase) of a weak anion exchange sorbent to ensure high recovery and removal of matrix interferences.[2]

Experimental Protocol

This protocol is designed for the extraction of 11Cl-PF3OUdS from human serum or plasma samples.

Materials:

Sample Pre-treatment:

  • Allow frozen serum or plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 15 mL polypropylene tube, combine 1.0 mL of the serum or plasma sample with 1.0 mL of 0.1 M formic acid.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Carefully transfer the supernatant to a clean 15 mL polypropylene tube for SPE.

Solid-Phase Extraction Procedure:

  • Conditioning:

    • Pass 5 mL of methanol through the Oasis WAX cartridge.

    • Follow with 5 mL of ultrapure water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.

    • Follow with a wash of 5 mL of a 25:75 (v/v) methanol:water solution to remove more polar interferences.

  • Elution:

    • Elute the target analyte, 11Cl-PF3OUdS, with 8 mL of 2% ammoniated methanol (2 mL of ammonium hydroxide in 98 mL of methanol). Collect the eluate in a clean 15 mL polypropylene tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1.0 mL of 96:4 (v/v) methanol:water.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected recovery rates for 11Cl-PF3OUdS and other representative PFAS using the described SPE protocol. Data is compiled from studies utilizing similar weak anion exchange methodologies for PFAS analysis in biological and aqueous matrices.[5][6][7]

AnalyteMatrixSpiking Level (ng/L)Average Recovery (%)% Relative Standard Deviation (RSD)
11Cl-PF3OUdS (F-53B Minor) Drinking Water1095<10
Perfluorooctanoic acid (PFOA)Drinking Water1298<8
Perfluorooctanesulfonic acid (PFOS)Drinking Water12101<7
Perfluorobutanoic acid (PFBA)Drinking Water285<10
Perfluorohexanoic acid (PFHxA)Drinking Water292<9
Perfluorononanoic acid (PFNA)Human Serum2093<12
Perfluorodecanoic acid (PFDA)Human Serum2096<11

Visualizations

Diagram of the SPE Experimental Workflow

SPE_Workflow start Start: Serum/Plasma Sample pretreatment Sample Pre-treatment (Acidification & Protein Precipitation) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, then Water) conditioning->loading washing Washing Steps (Water, then Methanol/Water) loading->washing elution Elution (Ammoniated Methanol) washing->elution concentration Concentration & Reconstitution elution->concentration analysis LC-MS/MS Analysis concentration->analysis

Caption: A flowchart illustrating the sequential steps of the solid-phase extraction protocol for 11Cl-PF3OUdS.

Logical Diagram of the SPE Cleanup Process

SPE_Cleanup_Logic complex_matrix Complex Matrix Serum/Plasma Proteins Lipids Salts 11Cl-PF3OUdS spe_cartridge {Oasis WAX Sorbent | {Weak Anion Exchange Sites | Reversed-Phase Backbone}} complex_matrix->spe_cartridge Loading waste Waste (Interferences) spe_cartridge->waste Washing Steps (Removes unbound matrix components) clean_extract Clean Extract (11Cl-PF3OUdS) spe_cartridge->clean_extract Elution (Disrupts analyte-sorbent interaction)

Caption: A diagram showing the logical separation of the target analyte from matrix interferences during the SPE process.

Conclusion

The solid-phase extraction protocol using a weak anion exchange sorbent presented in this application note provides an effective and reproducible method for the isolation and concentration of 11Cl-PF3OUdS from complex biological matrices. The high recovery rates and efficient removal of interfering substances make this method highly suitable for routine analysis in environmental and clinical research settings, facilitating accurate and sensitive quantification by LC-MS/MS.

References

Application Note: Quantitative Analysis of ¹¹C-PF3OUdS in Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative analysis of 11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (¹¹C-PF3OUdS), a radiolabeled per- and polyfluoroalkyl substance (PFAS), in soil and sediment matrices. The use of the carbon-11 (B1219553) (¹¹C) radiolabel offers a highly sensitive method for tracing and quantifying the compound in environmental fate, transport, and metabolism studies.[1][2] The short half-life of ¹¹C (approximately 20.4 minutes) necessitates rapid and efficient analytical procedures. This protocol integrates established techniques for PFAS extraction from solid matrices with radiochemical detection methods.

While specific analytical methods for a wide range of PFAS in drinking water, such as EPA Methods 533 and 537.1, have been developed, this application note adapts these principles for the unique challenges of soil and sediment matrices and incorporates the radiolabel aspect.[3][4][5] The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for chemical confirmation, complemented by liquid scintillation counting (LSC) for radio-quantification.[6][7]

Experimental Protocols

Sample Preparation and Handling

Due to the short half-life of ¹¹C, all sample preparation and analysis steps must be performed in an expedited manner.

1.1. Materials and Reagents:

  • ¹¹C-PF3OUdS standard (radiochemical purity >98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (ACS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)

  • Liquid scintillation cocktail

  • Nitrogen gas (high purity)

1.2. Sample Collection and Storage:

  • Collect soil and sediment samples and store them at -20°C to minimize degradation of the target analyte.

  • Homogenize samples by sieving (e.g., 2 mm mesh) prior to extraction.

1.3. Fortification with ¹¹C-PF3OUdS:

  • For method development and validation, spike a known amount of ¹¹C-PF3OUdS standard solution into blank soil or sediment samples.

  • Allow a brief equilibration period (e.g., 1-2 hours) before extraction.

Extraction Protocol

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is effective for extracting a broad range of analytes from complex matrices.[8]

2.1. Solvent Extraction:

  • Weigh 5 g of homogenized soil or sediment into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 5000 x g for 5 minutes.

  • Collect the acetonitrile supernatant.

Clean-up Protocol (Solid Phase Extraction - SPE)

3.1. SPE Cartridge Conditioning:

  • Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of 0.1% ammonium hydroxide in methanol.

  • Equilibrate the cartridge with 5 mL of methanol.

  • Equilibrate the cartridge with 5 mL of ultrapure water.

3.2. Sample Loading and Elution:

  • Load the acetonitrile extract from step 2.1 onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the ¹¹C-PF3OUdS with 5 mL of 0.1% ammonium hydroxide in methanol.

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Reconstitute the sample to a final volume of 1 mL with 50:50 (v/v) methanol:water.

Analytical Instrumentation and Quantification

4.1. Liquid Scintillation Counting (LSC):

  • Transfer an aliquot (e.g., 100 µL) of the final extract into a scintillation vial.

  • Add 5 mL of liquid scintillation cocktail.

  • Analyze using a liquid scintillation counter to determine the total radioactivity.[2]

  • Quantify the concentration of ¹¹C-PF3OUdS based on the known specific activity of the standard.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 2 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Methanol.

  • Gradient: Start with 95% A, ramp to 10% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions: Monitor for the specific precursor and product ions of PF3OUdS.

Data Presentation

Table 1: Example Quantitative Data for the Analysis of ¹¹C-PF3OUdS in Soil and Sediment

MatrixFortification Level (ng/g)Recovery (%)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
Sandy Loam Soil1092.5 ± 4.10.150.50
Clay Soil1085.2 ± 6.80.250.83
River Sediment1088.9 ± 5.30.200.67

Note: The data presented in this table are hypothetical examples for illustrative purposes and should be validated experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis sample Soil/Sediment Sample homogenize Homogenization sample->homogenize spike Spiking with ¹¹C-PF3OUdS homogenize->spike extraction Solvent Extraction (Acetonitrile) spike->extraction centrifuge Centrifugation extraction->centrifuge spe Solid Phase Extraction (WAX Cartridge) centrifuge->spe elution Elution and Concentration spe->elution lsc Liquid Scintillation Counting elution->lsc lcms LC-MS/MS Analysis elution->lcms

Caption: Experimental workflow for the quantitative analysis of ¹¹C-PF3OUdS.

logical_relationship radiolabel ¹¹C Radiolabel sensitivity High Sensitivity radiolabel->sensitivity enables quantification Accurate Quantification sensitivity->quantification facilitates mass_balance Mass Balance Studies quantification->mass_balance is critical for environmental_fate Environmental Fate Assessment mass_balance->environmental_fate informs

Caption: Logical relationship of using a radiolabel in environmental analysis.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Novel Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and characterization of novel chemical entities are pivotal in pharmaceutical research and drug development. High-resolution mass spectrometry (HRMS) has become an indispensable tool for these tasks, offering unparalleled mass accuracy and resolution.[1][2][3] This application note describes a detailed protocol for the identification of a novel, hypothetical radiolabeled and halogenated compound, "11Cl-PF3OUdS," using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the analysis of novel small molecules, particularly those containing radioisotopes and halogens.

The presence of a chlorine-37 isotope (³⁷Cl) and a carbon-11 (B1219553) (¹¹C) radioisotope in the target molecule presents unique analytical challenges and opportunities. The high mass accuracy of HRMS allows for the determination of elemental composition, while its high resolution helps in resolving the analyte of interest from complex matrix interferences.[1][4] Furthermore, the characteristic isotopic pattern of chlorine provides a distinct signature for confident identification.[5] This note will cover sample preparation, chromatographic separation, HRMS data acquisition, and data analysis strategies tailored for the unambiguous identification of 11Cl-PF3OUdS.

Principle of the Method

The identification of 11Cl-PF3OUdS is based on a multi-faceted approach that leverages the capabilities of modern LC-HRMS instrumentation. The core principles of this method are:

  • Chromatographic Separation: Utilization of Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the target analyte from impurities and matrix components, providing retention time as a key identifier.

  • High-Resolution Mass Measurement: Accurate mass measurement of the molecular ion and its fragment ions to propose and confirm the elemental composition.[6][7] HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide the necessary mass accuracy (typically <5 ppm) for this purpose.[7]

  • Isotopic Pattern Analysis: The presence of chlorine results in a characteristic M+2 isotopic peak with a specific abundance ratio (approximately 3:1 for ³⁵Cl:³⁷Cl), which serves as a crucial confirmation of the presence of a chlorine atom in the molecule.[5]

  • Tandem Mass Spectrometry (MS/MS) Fragmentation: Inducing fragmentation of the precursor ion and analyzing the resulting product ions to elucidate the molecular structure. This provides a "molecular fingerprint" that can be used for structural confirmation.[8]

  • Radiochemical Detection (Optional but Recommended): Online or offline radioactivity detection to confirm the presence of the ¹¹C radioisotope in the chromatographically separated peak corresponding to the identified compound.

Instrumentation and Reagents

  • LC System: UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Tribrid, Sciex ZenoTOF 7600) equipped with an electrospray ionization (ESI) source.

  • Chromatography Column: A reversed-phase column suitable for small molecule analysis (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.

  • Additives: LC-MS grade formic acid or ammonium (B1175870) formate.

  • Reference Standard: If available, a non-radiolabeled standard of PF3OUdS.

  • Sample Matrix: Reaction mixture, biological fluid, or other relevant sample matrix.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract 11Cl-PF3OUdS from its matrix and prepare it in a solvent compatible with the LC-MS system.

For Reaction Mixtures:

  • Quench the reaction if necessary.

  • Dilute a small aliquot of the reaction mixture (e.g., 10 µL) with 990 µL of a 50:50 mixture of mobile phase A and mobile phase B.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

For Biological Matrices (e.g., Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions.

  • Transfer to an autosampler vial for analysis.

LC-HRMS Method Parameters

The following tables summarize the recommended starting parameters for the UHPLC and HRMS instruments. These may require optimization for the specific compound and matrix.

Table 1: UHPLC Parameters

Parameter Value
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 2 µL |

Table 2: HRMS Parameters (Positive ESI Mode)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Temp 350°C
Desolvation Gas Flow 800 L/hr
Full Scan MS Resolution 70,000 (at m/z 200)[9]
Full Scan Mass Range m/z 100-1000
Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)[1]
MS/MS Resolution 35,000
Collision Energy Stepped (e.g., 20, 30, 40 eV)

| Inclusion List | Theoretical exact mass of [M+H]⁺ for 11Cl-PF3OUdS |

Data Analysis Workflow

The data analysis workflow is a critical step in confirming the identity of the novel compound.

  • Extracted Ion Chromatogram (XIC): Extract the chromatogram for the theoretical exact mass of the protonated molecule ([M+H]⁺) of 11Cl-PF3OUdS within a narrow mass window (e.g., ±5 ppm).

  • Mass Spectrum Analysis:

    • Examine the mass spectrum of the chromatographic peak of interest.

    • Verify the measured accurate mass of the precursor ion against the theoretical mass. The mass error should be below 5 ppm.

    • Analyze the isotopic pattern for the characteristic 3:1 ratio of the M and M+2 peaks, confirming the presence of a single chlorine atom.[5]

  • MS/MS Spectral Interpretation:

    • Analyze the fragmentation pattern from the MS/MS spectrum.

    • Propose fragmentation pathways and match the observed product ions to the expected substructures of 11Cl-PF3OUdS.

  • Software Tools: Utilize software such as Thermo Scientific Compound Discoverer, Sciex OS, or open-source tools like MZmine for data processing, peak picking, and elemental composition determination.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained during the identification of 11Cl-PF3OUdS.

Table 3: Summary of Identification Data for 11Cl-PF3OUdS

Parameter Theoretical Value Observed Value Mass Error (ppm)
Retention Time (min) N/A e.g., 3.45 N/A
[M+H]⁺ (m/z) Calculated exact mass Measured accurate mass < 5
[M+2+H]⁺ (m/z) Calculated exact mass Measured accurate mass < 5
Isotopic Ratio ([M+2]/[M]) ~0.32 e.g., 0.31 N/A
Key Fragment Ion 1 (m/z) Calculated exact mass Measured accurate mass < 5

| Key Fragment Ion 2 (m/z) | Calculated exact mass | Measured accurate mass | < 5 |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Analysis prep1 Sample Matrix (Reaction or Biological) prep2 Dilution / Extraction prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Transfer to Vial prep3->prep4 lc UHPLC Separation prep4->lc ms HRMS Full Scan lc->ms msms Data-Dependent MS/MS ms->msms xic Extracted Ion Chromatogram (XIC) msms->xic mass_spec Mass Spectrum Analysis xic->mass_spec frag Fragmentation Analysis mass_spec->frag confirm Compound Confirmation frag->confirm

Caption: Experimental workflow for 11Cl-PF3OUdS identification.

Logical Diagram for Compound Identification

G start LC-HRMS Data Acquired rt Peak at Expected Retention Time? start->rt mass Accurate Mass Match (< 5 ppm)? rt->mass Yes not_id Compound Not Confirmed rt->not_id No isotope Correct Cl Isotopic Pattern (3:1)? mass->isotope Yes mass->not_id No frag Plausible MS/MS Fragmentation? isotope->frag Yes isotope->not_id No id 11Cl-PF3OUdS Identified frag->id Yes frag->not_id No

Caption: Logical workflow for confirming compound identity.

Conclusion

This application note provides a comprehensive framework for the identification of the novel, hypothetical compound 11Cl-PF3OUdS using high-resolution mass spectrometry. By systematically applying the described protocols for sample preparation, LC-HRMS analysis, and data interpretation, researchers can confidently identify and characterize new chemical entities. The combination of accurate mass measurement, isotopic pattern analysis, and MS/MS fragmentation provides a high degree of certainty in structural elucidation. These methodologies are broadly applicable to the analysis of other novel, halogenated, and radiolabeled compounds in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: ¹¹Cl-PF₃OUdS LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of ¹¹Cl-PF₃OUdS. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of ¹¹Cl-PF₃OUdS?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as ¹¹Cl-PF₃OUdS, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][6] For a compound like ¹¹Cl-PF₃OUdS, which is likely analyzed in negative ion mode via electrospray ionization (ESI), matrix effects can arise from various components in biological samples like phospholipids, salts, and endogenous metabolites.[2]

Q2: I am observing poor reproducibility and accuracy in my ¹¹Cl-PF₃OUdS quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects.[6] When the matrix composition varies between samples or between your calibration standards and your study samples, the degree of ion suppression or enhancement can differ, leading to erroneous results.[1] It is crucial to assess and mitigate matrix effects to ensure the reliability of your data.

Q3: What is the best way to compensate for matrix effects in ¹¹Cl-PF₃OUdS analysis?

A3: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][6] An ideal SIL-IS for ¹¹Cl-PF₃OUdS would be, for example, ¹³C- or ³⁷Cl-labeled ¹¹Cl-PF₃OUdS. This internal standard co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction. If a SIL-IS is not available, other strategies include matrix-matched calibration, standard addition, or thorough sample cleanup to remove interfering components.[6]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[6][7] However, this approach is only feasible if the concentration of ¹¹Cl-PF₃OUdS in your samples is high enough to remain detectable after dilution.[6][7] For trace-level analysis, dilution may compromise the sensitivity of the assay.

Troubleshooting Guide

Issue 1: Unexpectedly low signal or high variability for ¹¹Cl-PF₃OUdS
Possible Cause Troubleshooting Step
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2][6][7][8][9][10]
Quantify the extent of the matrix effect using a post-extraction spike experiment.[2][6][7]
If significant suppression is observed, optimize your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
Modify your chromatographic method to separate ¹¹Cl-PF₃OUdS from the suppression zones.
Poor Recovery Evaluate the recovery of ¹¹Cl-PF₃OUdS during your sample preparation process.
Use a stable isotope-labeled internal standard to correct for both matrix effects and variable recovery.[1][11]
Issue 2: Inconsistent results between different sample lots or batches
Possible Cause Troubleshooting Step
Variable Matrix Effects Different lots of biological matrices (e.g., plasma) can have varying compositions, leading to different degrees of matrix effects.
It is recommended to use a stable isotope-labeled internal standard to compensate for this variability.[11][12]
If a SIL-IS is not available, prepare matrix-matched calibration curves for each new batch of matrix.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[2][7][8][9][10]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-union

  • Standard solution of ¹¹Cl-PF₃OUdS

  • Blank matrix extract (a sample prepared using the same extraction procedure but without the analyte)

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the column to a T-union.

  • Connect the syringe pump containing the ¹¹Cl-PF₃OUdS standard solution to the second port of the T-union.

  • Connect the third port of the T-union to the mass spectrometer's ion source.

  • Begin infusing the ¹¹Cl-PF₃OUdS standard solution at a constant low flow rate to obtain a stable baseline signal.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the signal of ¹¹Cl-PF₃OUdS. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

This method quantifies the extent of matrix effects by comparing the analyte response in a pure solution to that in a matrix extract.[2][6][7]

Materials:

  • LC-MS/MS system

  • ¹¹Cl-PF₃OUdS standard solutions

  • Blank matrix

  • Mobile phase

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike ¹¹Cl-PF₃OUdS standard into the mobile phase at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the ¹¹Cl-PF₃OUdS standard into the extracted matrix at the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
< 100%Ion Suppression
> 100%Ion Enhancement
85% - 115%Generally considered acceptable

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_mitigation Mitigation Strategies start Poor Reproducibility or Inaccurate Quantification of ¹¹Cl-PF₃OUdS qual_eval Qualitative Evaluation: Post-Column Infusion start->qual_eval Is suppression/enhancement present? quant_eval Quantitative Evaluation: Post-Extraction Spike qual_eval->quant_eval Yes is_check Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? quant_eval->is_check Quantify the effect optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) is_check->optimize_sample_prep Yes, but still issues use_sil_is Implement SIL-IS is_check->use_sil_is No modify_chrom Modify Chromatography to Separate from Interference optimize_sample_prep->modify_chrom matrix_matched Use Matrix-Matched Calibration use_sil_is->matrix_matched If SIL-IS is unavailable

Caption: Troubleshooting workflow for matrix effects in ¹¹Cl-PF₃OUdS analysis.

PostColumnInfusion cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump injector Injector (Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column t_union T-Union column->t_union syringe_pump Syringe Pump (¹¹Cl-PF₃OUdS Standard) syringe_pump->t_union ms Mass Spectrometer t_union->ms

Caption: Experimental setup for post-column infusion analysis.

References

Technical Support Center: Analysis of 11Cl-PF3OUdS and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 11-chloroperfluoro-3-oxaundecanesulfonic acid (11Cl-PF3OUdS) and its potential isomers during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is 11Cl-PF3OUdS and why is its analysis important?

11Cl-PF3OUdS, or 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, is a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds. It is included in regulated methods such as U.S. EPA Method 533 for monitoring in drinking water. Due to the persistence and potential health concerns associated with PFAS, accurate quantification of individual compounds like 11Cl-PF3OUdS is crucial for environmental monitoring and human health risk assessment.

Q2: What are isomers and why are they a concern in 11Cl-PF3OUdS analysis?

Isomers are molecules that have the same chemical formula but different structural arrangements. In the context of PFAS, this can include linear and branched-chain forms. The manufacturing processes of some PFAS can lead to the formation of various isomers. These isomers can have different toxicological properties and environmental fates. Analytically, isomers pose a significant challenge as they often have very similar physicochemical properties, leading to co-elution in chromatographic separations, which can interfere with accurate quantification of the target analyte. While specific isomers of 11Cl-PF3OUdS are not well-characterized in publicly available literature, the potential for their existence as byproducts of its synthesis or related compounds is a critical consideration for analytical method development and validation.

Q3: What are the primary analytical challenges associated with PFAS isomer analysis?

The analysis of PFAS isomers is complicated by several factors:

  • Co-elution: Due to their similar chemical structures, isomers often do not separate well under typical reversed-phase liquid chromatography conditions.[1]

  • Lack of Commercial Standards: Analytical standards for most branched PFAS isomers are not commercially available, making their identification and quantification difficult.

  • Matrix Effects: Complex sample matrices can interfere with the ionization and detection of PFAS isomers.

  • Background Contamination: PFAS are ubiquitous in laboratory environments, and contamination from solvents, tubing, and other equipment can lead to inaccurate results.[2][3]

Troubleshooting Guide: Co-elution of 11Cl-PF3OUdS

This guide provides a systematic approach to troubleshooting suspected co-elution of 11Cl-PF3OUdS with its isomers or other interfering PFAS.

Problem: Poor peak shape or suspected co-elution for the 11Cl-PF3OUdS peak.

Initial Assessment:

  • Review Chromatogram: Carefully examine the peak shape of 11Cl-PF3OUdS. Look for fronting, tailing, or the presence of shoulders, which can indicate co-eluting species.

  • Check System Suitability: Ensure that system suitability parameters (e.g., retention time stability, peak asymmetry, and signal-to-noise ratio) for the linear 11Cl-PF3OUdS standard are within acceptable limits as defined by your laboratory's quality control procedures or the analytical method (e.g., EPA Method 533).[4][5]

Troubleshooting Workflow:

Figure 1: A logical workflow for troubleshooting co-elution issues with 11Cl-PF3OUdS.

Step 1: Optimize the Liquid Chromatography Method

If co-elution is suspected, the first step is to optimize the chromatographic separation.

  • Modify Mobile Phase Composition: The choice of organic modifier in the mobile phase can significantly impact the separation of PFAS isomers.[6]

    • Methanol (B129727) vs. Acetonitrile (B52724): While methanol is commonly used in EPA Method 533, substituting it with acetonitrile or using a combination of both can alter the selectivity and potentially resolve co-eluting isomers. Acetonitrile has been shown to improve the resolution of some PFAS isomers.[6]

    • Buffer Additives: The type and concentration of the buffer (e.g., ammonium (B1175870) acetate (B1210297), ammonium formate) can also influence peak shape and retention. Experiment with different buffer compositions as method constraints allow.[7]

  • Evaluate Alternative LC Column Chemistries: Standard C18 columns are widely used for PFAS analysis. However, other stationary phases can offer different selectivities for isomers.[8][9]

    • Phenyl-Hexyl: This phase provides alternative selectivity through pi-pi interactions and can be effective in separating aromatic and moderately polar analytes.

    • Pentafluorophenyl (PFP): PFP columns offer unique interactions with fluorinated compounds and have demonstrated improved separation of some PFAS isomers.

    • Positively Charged Surfaces: Columns with a positively charged surface can enhance the retention of acidic analytes like PFAS, potentially improving separation.[7]

  • Adjust the Gradient Profile: A shallower gradient can increase the separation between closely eluting compounds. Experiment with modifying the gradient slope and duration, particularly around the elution time of 11Cl-PF3OUdS.

Step 2: Investigate and Minimize Background Contamination

Background contamination can contribute to broad or distorted peaks, masking the presence of isomers.

  • Install a Delay Column: A delay column installed between the solvent mixer and the injector is crucial for retaining PFAS contaminants originating from the LC system and solvents, separating them from the analytical peaks.[10][11]

  • Use PFAS-Free Consumables: Ensure all tubing, vials, caps, and solvents are certified as PFAS-free to minimize background contamination.[2][3]

  • Perform Blank Injections: Regularly inject solvent blanks to monitor for system contamination.

Step 3: Consider Advanced Separation and Detection Techniques

If chromatographic optimization is insufficient, more advanced techniques may be necessary.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. Coupling IMS with LC-MS can provide an additional dimension of separation, potentially resolving co-eluting isomers that are not separated by chromatography alone.[1][12][13]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can aid in the identification of unknown isomers and their fragmentation patterns.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for PFAS Analysis (Based on EPA Method 533 Principles)

This protocol provides a general framework. Specific parameters should be optimized based on the instrument and target analyte list.

Table 1: General LC-MS/MS Parameters

ParameterSetting
LC Column C18, 2.1 x 100 mm, 2.7 µm (or other suitable PFAS column)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Optimized for separation of target analytes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40 - 50 °C
MS Ionization Electrospray Ionization (ESI) in Negative Mode
MS Detection Multiple Reaction Monitoring (MRM)

Protocol 2: Sample Preparation - Solid Phase Extraction (SPE) (Based on EPA Method 533)

A general outline for sample preparation is provided below. Refer to the specific method for detailed instructions.

SPE_Workflow A Sample Collection (250 mL in polypropylene (B1209903) bottle) B Fortify with Isotope Dilution Analogs A->B C Condition WAX SPE Cartridge B->C D Load Sample onto SPE Cartridge C->D E Wash Cartridge (e.g., with ammonium acetate buffer) D->E F Dry Cartridge E->F G Elute PFAS (e.g., with ammoniated methanol) F->G H Concentrate Eluate (e.g., under nitrogen) G->H I Reconstitute in Methanol/Water H->I J Add Isotope Performance Standards I->J K Analyze by LC-MS/MS J->K

Figure 2: A generalized workflow for solid-phase extraction of PFAS from water samples.

Quantitative Data Summary

Table 2: Example Retention Times of Selected PFAS

CompoundAbbreviationExample Retention Time (min)
Perfluorobutanoic acidPFBA~4.0
Perfluorohexanoic acidPFHxA~8.0
Perfluorooctanoic acidPFOA~10.5
Perfluorooctanesulfonic acidPFOS~11.0
11-Chloroperfluoro-3-oxaundecanesulfonic acid 11Cl-PF3OUdS ~11.5
Perfluorododecanoic acidPFDoA~12.5

Note: Retention times are approximate and for illustrative purposes only. They are highly dependent on the specific LC column, mobile phase, and gradient used.

References

Technical Support Center: Optimizing 11Cl-PF3OUdS Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 11-Chloro-perfluoro(3-oxaundecane-1-sulfonate) (11Cl-PF3OUdS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise (S/N) ratio for this compound in their analytical workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of 11Cl-PF3OUdS, providing targeted solutions to improve your results.

Q1: I am observing a very low or no signal for 11Cl-PF3OUdS. What are the potential causes and solutions?

A weak or absent signal can stem from several factors throughout the analytical process. A systematic approach to troubleshooting is recommended.[1]

  • Sample Preparation: Inefficient extraction of 11Cl-PF3OUdS from the sample matrix is a common cause. Given its nature as a per- and polyfluoroalkyl substance (PFAS), specialized sample preparation is crucial.

    • Solution: Employ solid-phase extraction (SPE) with a weak anion-exchange (WAX) sorbent, which is effective for polar and acidic PFAS compounds.[2] Ensure the sample pH is adjusted to approximately 6.5 ± 0.5 before extraction to optimize recovery.[3]

  • Mass Spectrometry Parameters: Incorrect instrument settings will directly impact signal intensity.

    • Solution: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] Optimize ion source parameters, particularly for negative ion mode electrospray ionization (ESI), which is typically used for PFAS analysis.

  • Analyte Concentration: The concentration of your sample may be below the limit of detection (LOD) of your instrument.

    • Solution: Concentrate your sample during the preparation step. A common technique involves evaporating the extract to dryness under nitrogen and reconstituting it in a smaller volume of a suitable solvent, such as 96% methanol (B129727).[4] This can concentrate the sample by a factor of 250 or more.[4]

Q2: My chromatograms show high background noise, which is compromising the signal-to-noise ratio. How can I reduce it?

High background noise can originate from various sources, including the sample matrix, solvents, and the LC-MS system itself.

  • Contamination from Solvents and Reagents: Impurities in solvents and additives are a frequent source of background noise.

    • Solution: Always use high-purity, LC-MS grade solvents and reagents. It is also advisable to filter all mobile phases before use.[5]

  • LC-MS System Contamination: Carryover from previous samples or contamination within the system can elevate the baseline.

    • Solution: Implement a robust needle wash protocol for your autosampler using a strong solvent. Injecting blank samples between your analytical runs can help monitor for carryover.[5] To mitigate contamination from the LC system, consider installing a delay column to separate PFAS contaminants originating from the mobile phase or pump from the analyte peak.[4]

  • Matrix Effects: Co-eluting compounds from complex matrices can interfere with the ionization of 11Cl-PF3OUdS, leading to ion suppression and a higher noise level.

    • Solution: Enhance your sample cleanup procedure. Solid-phase extraction (SPE) is a highly effective technique for removing interfering substances from the sample matrix.[5]

Q3: The peak shape for 11Cl-PF3OUdS in my chromatogram is broad or tailing. What steps can I take to improve it?

Poor peak shape can negatively affect integration and reduce the overall signal-to-noise ratio.

  • Chromatographic Conditions: Suboptimal chromatographic parameters are a primary cause of poor peak shape.

    • Solution: Ensure your mobile phase composition is appropriate for the elution of 11Cl-PF3OUdS. The addition of a small amount of an additive like ammonium (B1175870) formate (B1220265) can improve peak shape.[6] The choice of analytical column is also critical; a C18 column is commonly used for PFAS analysis.[7]

  • System Dead Volume: Excessive dead volume in the LC system can lead to peak broadening.

    • Solution: Check all connections and tubing to ensure they are secure and that tubing lengths are minimized.[7]

  • Column Issues: A contaminated or overloaded column can result in distorted peaks.

    • Solution: If you suspect column contamination, try flushing it. If the problem persists, replacing the column may be necessary. To avoid overloading, you can try diluting your sample.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the analysis of 11Cl-PF3OUdS, compiled from various analytical methods.

ParameterValueSource
Instrument Calibration Range 5.2 - 28069 ng/L[4][8]
Method Calibration Range 0.02 - 112.3 ng/L[4][8]
Linearity (R²) (Average) 0.9997[4][8]
Limit of Detection (LOD) (in sample) < 0.04 ng/L[9]
Retention Time (RT) ~13.3 minutes[10]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on EPA methodologies for PFAS analysis.

  • Sample pH Adjustment: For a 500 mL aqueous sample, ensure the pH is adjusted to 6.5 ± 0.5.[3]

  • Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard for 11Cl-PF3OUdS.

  • SPE Cartridge Conditioning: Condition a weak anion-exchange (WAX) SPE cartridge sequentially with methanol and then reagent water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[3]

  • Cartridge Washing: Wash the cartridge with a suitable buffer to remove interferences.

  • Elution: Elute the analytes from the cartridge using an appropriate solvent, such as methanolic ammonium hydroxide.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 96% methanol.[4]

2. LC-MS/MS Analysis

This protocol outlines typical starting conditions for the analysis of 11Cl-PF3OUdS.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: Water with a suitable buffer (e.g., 20 mM ammonium acetate).

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition (example): 630.7 > 451.0.[10]

    • Ion Source Parameters: Optimize parameters such as nebulizer pressure, drying gas flow and temperature, and capillary voltage according to the specific instrument manufacturer's recommendations.[6]

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_low_signal Troubleshooting Low Signal cluster_high_noise Troubleshooting High Noise cluster_solution Resolution start Low Signal-to-Noise for 11Cl-PF3OUdS check_signal Low Signal or High Noise? start->check_signal sample_prep Optimize Sample Prep (SPE, Concentration) check_signal->sample_prep Low Signal contamination Check for Contamination (Solvents, System, Carryover) check_signal->contamination High Noise ms_params Optimize MS Parameters (Tune, Calibrate, Ion Source) sample_prep->ms_params lc_method Review LC Method (Column, Mobile Phase) ms_params->lc_method solution Improved Signal-to-Noise lc_method->solution matrix_effects Address Matrix Effects (Improve Sample Cleanup) contamination->matrix_effects detector_settings Adjust Detector Settings (Gain, Filters) matrix_effects->detector_settings detector_settings->solution

Caption: A troubleshooting workflow for improving the signal-to-noise ratio of 11Cl-PF3OUdS.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Aqueous Sample ph_adjust pH Adjustment (6.5 ± 0.5) sample->ph_adjust spe Solid-Phase Extraction (WAX Cartridge) ph_adjust->spe concentrate Concentration (Evaporation & Reconstitution) spe->concentrate lc LC Separation (C18 Column) concentrate->lc ms MS/MS Detection (ESI-, MRM) lc->ms data_analysis Data Analysis & Quantification ms->data_analysis

Caption: An overview of the experimental workflow for 11Cl-PF3OUdS analysis.

References

11Cl-PF3OUdS instrument calibration and linearity issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 11Cl-PF3OUdS radiotracer analysis platform. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to instrument calibration and linearity.

Frequently Asked Questions (FAQs)

Q1: What is instrument calibration and why is it critical for my 11Cl-PF3OUdS experiments?

A1: Instrument calibration is the process of configuring an instrument to provide a result for a sample within an acceptable range.[1] For 11Cl-PF3OUdS, which is a Carbon-11 labeled compound, this involves establishing a precise relationship between the true radioactivity of a sample and the signal (e.g., counts per minute) measured by the detector.[2][3] This process is crucial for ensuring the accuracy, reproducibility, and validity of your experimental data. Without proper calibration, quantitative measurements, such as determining binding affinity (Kd) or receptor density (Bmax), would be unreliable.

Q2: How often should I perform a full calibration on my detection instrument?

A2: The frequency of full calibration depends on the instrument manufacturer's specifications and your laboratory's standard operating procedures (SOPs).[4] However, daily quality control checks are essential to monitor instrument stability.[3] A full energy and efficiency calibration should be performed after any major instrument maintenance, if daily QC checks fail, or on a routine schedule (e.g., quarterly or semi-annually) as defined by your lab's protocols.[2][5]

Q3: My instrument is showing a non-linear response at high concentrations of 11Cl-PF3OUdS. What is the cause?

A3: Non-linearity at high radioactivity concentrations is a common issue known as "dead time."[6] When the count rate is very high, the detector and its electronics may be unable to process all incoming events, leading to an underestimation of the true count rate.[6] This effect results in a plateauing of the calibration curve. It is crucial to operate within the established linear range of the instrument to ensure accurate quantification.[6][7]

Q4: What is the difference between Counts Per Minute (CPM) and Disintegrations Per Minute (DPM)?

A4: CPM is the raw count rate measured by the instrument. DPM is the actual rate at which the radionuclide is decaying. The relationship between them is determined by the detector's efficiency. An efficiency calibration is required to convert CPM to DPM, which represents the true activity of the sample.[2][3]

Q5: Can I use a calibration source other than Carbon-11 for my 11Cl-PF3OUdS experiments?

A5: While long-lived isotopes like Cesium-137 or Cobalt-57 are often used for daily performance checks and energy calibration, an efficiency calibration should ideally be performed with the radionuclide of interest (in this case, Carbon-11) or a radionuclide with similar gamma energy emissions.[3][5][7] This is because detector efficiency is energy-dependent. If a C-11 source is not feasible due to its short half-life, a carefully chosen surrogate with appropriate corrections can be used, but this must be validated.[7]

Troubleshooting Guides

Issue 1: Poor Linearity in Calibration Curve

Your calibration curve for a dilution series of 11Cl-PF3OUdS is not linear (R² < 0.99).

Potential Cause Troubleshooting Steps
High Count Rates 1. Review your data to see if the non-linearity occurs at the highest concentrations.[6] 2. If so, you are likely exceeding the linear range of the detector due to dead time. 3. Prepare a new dilution series that does not exceed the manufacturer-specified maximum count rate (typically < 150,000 CPM for many counters).[6]
Inaccurate Pipetting 1. Verify the calibration of your pipettes. 2. Use fresh pipette tips for each dilution to avoid cross-contamination. 3. Ensure consistent mixing at each dilution step.
Incorrect Background Subtraction 1. Measure the background count rate using a blank sample (containing everything except the radiotracer).[2][8] 2. Ensure this background value is subtracted from all standards and samples.[2][8] 3. A sudden increase in background could indicate contamination of the instrument or environment.[2]
Sample Geometry Issues 1. Ensure all samples (blanks, standards, unknowns) have the exact same volume and are in identical tubes.[2] 2. Detector efficiency is highly sensitive to the sample's position and volume within the detector well.[2]
Issue 2: Failed Daily Quality Control (QC) Check

The reading from your long-lived reference source (e.g., Cs-137) is outside the acceptable range (e.g., ±3 standard deviations from the mean).

Potential Cause Troubleshooting Steps
Instrument Drift 1. A gradual drift over time may indicate aging of the photomultiplier tube (PMT) or high-voltage supply.[3] 2. Perform an energy calibration to recenter the photopeak in the correct energy window.[2][3]
Incorrect Source Placement 1. Ensure the QC source is placed in the detector in the exact same position and orientation every time.[9] 2. Inconsistent geometry is a major source of error.[9]
Environmental Changes 1. Check for significant temperature fluctuations in the laboratory, which can affect electronics. 2. Ensure there are no new, strong sources of radiation near the detector that could elevate the background.[8][9]
Instrument Malfunction 1. If recalibration does not resolve the issue, there may be a hardware problem. 2. Power cycle the instrument (turn it off, wait 60 seconds, and turn it back on). 3. If the problem persists, contact the manufacturer's technical service.

Experimental Protocols

Protocol 1: Instrument Linearity Assessment

This protocol determines the usable linear range of the detection instrument for 11Cl-PF3OUdS.

  • Prepare a High-Activity Stock: Prepare a stock solution of 11Cl-PF3OUdS with an activity concentration that is expected to be at or slightly above the upper limit of the instrument's linear range.

  • Perform Serial Dilutions: Create a series of at least 8-10 standards via serial dilution from the stock solution. The dilution factor should be chosen to cover the entire expected working range, from very low to very high counts.

  • Prepare Blanks: Prepare at least three blank samples containing the same matrix (buffer, solvent, etc.) as the standards but with no radioactivity.

  • Measure Activity:

    • Count the blank samples for an extended period (e.g., 5-10 minutes) to get a stable background measurement.

    • Count each standard in triplicate for a fixed time (e.g., 1 minute). Start with the lowest concentration and proceed to the highest.

  • Analyze Data:

    • Calculate the average background CPM.

    • Subtract the average background CPM from the average CPM of each standard to get the net CPM.

    • Plot the net CPM (Y-axis) against the known relative activity concentration (X-axis).

    • Perform a linear regression on the data points. The linear range is the portion of the curve where the data points do not deviate significantly from the best-fit line (R² > 0.99).[5] A deviation of more than 3-5% from linearity is often considered the upper limit.[6]

Quantitative Data Summary: Linearity Assessment
Relative ConcentrationMean CPMNet CPM (Background Subtracted)% Deviation from LinearityStatus
0 (Blank)550N/A-
12,5452,4900.4%Linear
25,0655,0100.2%Linear
410,10510,050-0.5%Linear
820,25520,200-0.9%Linear
1640,65540,600-0.9%Linear
3281,15581,100-1.1%Linear
64155,255155,200-4.8%Non-Linear
128240,555240,500-24.3%Non-Linear

Note: This table presents sample data. Your results will vary.

Visual Troubleshooting Workflows

Diagram 1: Troubleshooting Poor Instrument Linearity

This diagram outlines the logical steps to diagnose and resolve non-linearity in your calibration curve.

Linearity_Troubleshooting start Start: Poor Linearity (R² < 0.99) check_high_counts Is non-linearity at high concentrations? start->check_high_counts reduce_conc Exceeding Linear Range. Reduce concentration of top standards and rerun. check_high_counts->reduce_conc Yes check_pipetting Is non-linearity random or at low concentrations? check_high_counts->check_pipetting No end_ok Problem Resolved reduce_conc->end_ok verify_pipettes Verify pipette calibration. Use proper technique. Prepare fresh standards. check_pipetting->verify_pipettes Yes check_background Review background subtraction. Is background high or unstable? check_pipetting->check_background No verify_pipettes->end_ok remeasure_blank Remeasure blank. Check for instrument contamination. check_background->remeasure_blank Yes check_geometry Are sample volumes and tubes identical for all points? check_background->check_geometry No remeasure_blank->end_ok correct_geometry Correct sample preparation. Ensure consistent geometry. check_geometry->correct_geometry No end_fail Issue Persists: Contact Support check_geometry->end_fail Yes, all identical correct_geometry->end_ok

Caption: A flowchart for diagnosing poor instrument linearity.

Diagram 2: Daily QC Check Failure Workflow

This workflow provides a step-by-step process to follow when a daily quality control check fails.

QC_Check_Failure start Start: Daily QC Check Fails check_placement Is the QC source placed correctly? start->check_placement reposition_source Reposition source correctly and recount. check_placement->reposition_source No run_recal Perform Energy Recalibration. check_placement->run_recal Yes check_pass1 Does it pass? reposition_source->check_pass1 check_pass1->run_recal No end_ok Problem Resolved check_pass1->end_ok Yes check_pass2 Does QC pass now? run_recal->check_pass2 check_environment Check for environmental changes (temp, new radiation sources). check_pass2->check_environment No check_pass2->end_ok Yes power_cycle Power cycle the instrument (Off > 60s > On). Recount. check_environment->power_cycle check_pass3 Does it pass? power_cycle->check_pass3 check_pass3->end_ok Yes end_fail Issue Persists: Contact Support check_pass3->end_fail No

Caption: A workflow for addressing daily QC failures.

References

Technical Support Center: 11Cl-PF3OUdS Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the analytical method of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS), primarily following the principles of U.S. EPA Method 533. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

Q1: I am seeing high background levels of 11Cl-PF3OUdS in my blank samples. What are the potential sources of contamination?

A1: Background contamination is a common issue in PFAS analysis due to their ubiquitous presence. Potential sources include:

  • Laboratory environment: Dust, air, and surfaces can be sources of PFAS.

  • Sample collection and storage containers: Polypropylene (B1209903) bottles are recommended. Avoid glass containers as they can adsorb PFAS.

  • Reagents and solvents: Ensure all reagents, especially methanol (B129727) and water, are of high purity and tested for PFAS contamination.

  • Labware and equipment: Tubing, pipette tips, and other plastic materials can leach PFAS. It is crucial to use PFAS-free products. Polytetrafluoroethylene (PTFE) components are a known source of PFAS contamination and should be avoided.

  • Solid Phase Extraction (SPE) cartridges: The cartridges themselves can be a source of contamination. Always test new lots of SPE cartridges by running a laboratory reagent blank (LRB).

Q2: My recovery of 11Cl-PF3OUdS after Solid Phase Extraction (SPE) is consistently low. How can I improve it?

A2: Low recovery during SPE can be attributed to several factors. Here are some troubleshooting steps:

  • SPE Cartridge Conditioning: Ensure proper conditioning of the weak anion exchange (WAX) cartridge. The sorbent must be adequately activated to ensure proper retention of the analyte.

  • Sample Loading Flow Rate: A high flow rate during sample loading can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent. A flow rate of approximately 5 mL/min is recommended.

  • pH of the Sample: The pH of the sample should be controlled to ensure that 11Cl-PF3OUdS is in its anionic form for effective retention on the WAX sorbent.

  • Elution Solvent: Ensure the elution solvent, typically methanol with ammonium (B1175870) hydroxide (B78521), is fresh and has the correct composition to effectively desorb the analyte from the sorbent.

  • Drying Step: Incomplete drying of the cartridge before elution can affect the elution efficiency. Conversely, overdrying can lead to the loss of more volatile PFAS, though this is less of a concern for 11Cl-PF3OUdS.

Q3: I am analyzing complex matrices like wastewater, and I suspect matrix effects are impacting my results. How can I mitigate this?

A3: Matrix effects, such as ion suppression or enhancement, are common in complex samples and can significantly affect the accuracy of your results. Here are some strategies to mitigate them:

  • Isotope Dilution: EPA Method 533 utilizes isotope dilution, where an isotopically labeled version of the analyte (e.g., 13C-labeled 11Cl-PF3OUdS) is added to the sample before extraction. This internal standard experiences the same matrix effects as the native analyte, allowing for accurate correction.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this will also increase the method detection limit.

  • Optimized SPE Cleanup: Ensure the wash steps in your SPE protocol are effective at removing matrix interferences without causing loss of the analyte.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a matrix that is similar to your samples can help to compensate for matrix effects.

Chromatography & Mass Spectrometry

Q4: I am observing poor peak shape and low retention for 11Cl-PF3OUdS on my LC column. What could be the cause?

A4: Poor chromatography for 11Cl-PF3OUdS, a relatively long-chain PFAS, can be due to several factors:

  • LC Column Choice: A C18 column is typically used for PFAS analysis. Ensure your column is in good condition and has not been contaminated.

  • Mobile Phase Composition: The mobile phase, usually a gradient of ammonium acetate (B1210297) in water and methanol, is critical. Ensure the starting conditions of your gradient have a high enough aqueous component to promote retention on the reversed-phase column.

  • Injection Volume and Solvent: Injecting a large volume of sample dissolved in a strong solvent (high organic content) can lead to peak distortion. The reconstitution solvent should be as weak as possible while maintaining analyte solubility.

  • System Contamination: Contamination in the LC system can interfere with peak shape and retention. The use of a delay column between the pump and the injector is highly recommended to separate background PFAS contamination originating from the LC system from the analytes in the sample.

Q5: My signal intensity for 11Cl-PF3OUdS in the mass spectrometer is low. How can I improve it?

A5: Low signal intensity in the mass spectrometer can be addressed by optimizing several parameters:

  • Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including gas temperatures, gas flows, and capillary voltage, to ensure efficient ionization of 11Cl-PF3OUdS.

  • MRM Transitions: Verify that you are using the correct and most sensitive Multiple Reaction Monitoring (MRM) transitions for 11Cl-PF3OUdS.

  • Collision Energy: Optimize the collision energy for each MRM transition to maximize the production of the product ion.

  • System Cleanliness: A dirty mass spectrometer source or ion optics can significantly reduce signal intensity. Regular cleaning and maintenance are essential.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the analysis of 11Cl-PF3OUdS based on EPA Method 533.

Table 1: Chromatographic and Mass Spectrometric Parameters for 11Cl-PF3OUdS

ParameterValue
Typical Retention Time~9.15 - 17.67 min
Precursor Ion (m/z)630.7 - 631
Product Ion 1 (m/z)451
Product Ion 2 (m/z)82.9 - 85

Table 2: Quality Control Acceptance Criteria for EPA Method 533

QC ParameterAcceptance Criteria
Laboratory Reagent Blank (LRB)Below 1/3 of the Minimum Reporting Level (MRL)
Laboratory Fortified Blank (LFB) Recovery70-130% of the true value
Isotope Dilution Analyte (IDA) Recovery50-150%
Continuing Calibration Check (CCC)70-130% of the true value
Field Reagent Blank (FRB)Below 1/3 of the MRL

Experimental Protocols

Key Experiment: Solid Phase Extraction (SPE) for 11Cl-PF3OUdS in Drinking Water (based on EPA Method 533)

  • Sample Preservation: Collect samples in polypropylene bottles containing ammonium acetate as a preservative.

  • Spiking: To a 250 mL water sample, add a known amount of the isotopically labeled 11Cl-PF3OUdS internal standard.

  • Cartridge Conditioning:

    • Pass 15 mL of methanol through a 500 mg weak anion exchange (WAX) SPE cartridge.

    • Pass 15 mL of reagent water through the cartridge.

    • Pass 15 mL of 25 mM ammonium acetate in water (pH 7) through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the 250 mL sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 15 mL of 25 mM ammonium acetate in water to remove interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes from the cartridge with two 4 mL aliquots of 5% ammonium hydroxide in methanol into a polypropylene tube.

  • Concentration:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen at 60°C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of 80:20 methanol:water. Add the isotope performance standards and vortex to mix. The sample is now ready for LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the general analytical workflow for the 11Cl-PF3OUdS method.

TroubleshootingWorkflow start Start: Analytical Issue Encountered issue_type Identify Issue Type start->issue_type sample_prep Sample Preparation Issue issue_type->sample_prep Sample Prep chromatography Chromatography Issue issue_type->chromatography Chromatography ms_detection MS Detection Issue issue_type->ms_detection MS Detection contamination High Blank Contamination? sample_prep->contamination check_reagents Check Reagents & Solvents contamination->check_reagents Yes low_recovery Low Analyte Recovery? contamination->low_recovery No check_labware Check Labware & Equipment (PFAS-free) check_reagents->check_labware check_spe Check SPE Cartridge Lot check_labware->check_spe check_spe->low_recovery check_conditioning Verify SPE Conditioning low_recovery->check_conditioning Yes matrix_effects Suspected Matrix Effects? low_recovery->matrix_effects No check_flow_rate Check Loading Flow Rate check_conditioning->check_flow_rate check_elution Optimize Elution Solvent check_flow_rate->check_elution check_elution->matrix_effects use_isotope_dilution Use Isotope Dilution matrix_effects->use_isotope_dilution Yes end End: Issue Resolved matrix_effects->end No sample_dilution Consider Sample Dilution use_isotope_dilution->sample_dilution sample_dilution->end poor_peak_shape Poor Peak Shape/Retention? chromatography->poor_peak_shape check_column Check LC Column Condition poor_peak_shape->check_column Yes poor_peak_shape->end No check_mobile_phase Verify Mobile Phase check_column->check_mobile_phase check_injection Optimize Injection Volume/Solvent check_mobile_phase->check_injection use_delay_column Install/Check Delay Column check_injection->use_delay_column use_delay_column->end low_signal Low Signal Intensity? ms_detection->low_signal optimize_source Optimize ESI Source low_signal->optimize_source Yes low_signal->end No verify_mrm Verify MRM Transitions optimize_source->verify_mrm optimize_ce Optimize Collision Energy verify_mrm->optimize_ce clean_ms Clean MS Source/Optics optimize_ce->clean_ms clean_ms->end

Caption: Troubleshooting workflow for the 11Cl-PF3OUdS analytical method.

AnalyticalWorkflow sample_collection 1. Sample Collection (Polypropylene bottle with preservative) spiking 2. Spiking (Add isotopically labeled internal standard) sample_collection->spiking spe 3. Solid Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution spiking->spe concentration 4. Concentration (Nitrogen evaporation) spe->concentration reconstitution 5. Reconstitution (Methanol/Water) concentration->reconstitution lc_ms_analysis 6. LC-MS/MS Analysis (C18 column, ESI-, MRM) reconstitution->lc_ms_analysis data_processing 7. Data Processing (Quantification using isotope dilution) lc_ms_analysis->data_processing

Technical Support Center: Overcoming Ion Suppression in ¹¹Cl-PF₃OUdS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression in the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of ¹¹Cl-PF₃OUdS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for my ¹¹Cl-PF₃OUdS analysis?

Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, ¹¹Cl-PF₃OUdS, in the mass spectrometer's ion source.[1] It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte for ionization.[2] This competition leads to a decreased signal intensity for ¹¹Cl-PF₃OUdS, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis, making it a significant challenge.[1][3]

Q2: What are the common causes of ion suppression in electrospray ionization (ESI)?

Ion suppression in ESI, the most common ionization technique for compounds like ¹¹Cl-PF₃OUdS, can be caused by several factors:

  • High concentrations of co-eluting matrix components : These compete with your analyte for access to the droplet surface where ionization occurs.[4]

  • Changes in droplet physical properties : High concentrations of non-volatile salts or other matrix components can increase the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and preventing the efficient release of analyte ions.[2][5]

  • High-concentration salts and non-volatile buffers : Species like sodium, potassium, and phosphate (B84403) buffers are notorious for causing ion suppression and forming adducts.[6]

  • Mobile phase additives : Ion-pairing reagents like trifluoroacetic acid (TFA) can suppress the signal in positive ion mode, while amines like triethylamine (B128534) (TEA) can be problematic due to their high proton affinity.[6][7]

Q3: How can I determine if my ¹¹Cl-PF₃OUdS analysis is affected by ion suppression?

The most direct way to identify and visualize ion suppression is through a post-column infusion experiment .[3][8] This involves infusing a constant flow of a pure ¹¹Cl-PF₃OUdS standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract. A drop in the constant baseline signal at specific retention times indicates the elution of interfering compounds from the matrix that are causing suppression.[3] To quantify the extent of suppression, a quantitative matrix effect assessment should be performed.[1]

Q4: What is the role of a deuterated internal standard (D-IS) and can it fail?

A deuterated internal standard (D-IS) is considered the gold standard for quantitative LC-MS/MS because it has nearly identical physicochemical properties to the analyte.[1] The goal is for the D-IS to co-elute perfectly with ¹¹Cl-PF₃OUdS and experience the same degree of ion suppression.[3] By measuring the ratio of the analyte to the D-IS, variations due to suppression can be normalized, leading to more accurate quantification.[1]

However, a D-IS can fail to compensate perfectly. This is often due to the "isotope effect," where the deuterium (B1214612) substitution causes a slight shift in retention time.[1] If this shift causes the analyte and D-IS to elute in regions with different matrix interferences, they will experience differential ion suppression, compromising accuracy.[1][9]

Troubleshooting Guide

Problem: Poor sensitivity or inconsistent results for ¹¹Cl-PF₃OUdS.

This is a classic symptom of ion suppression. Follow this guide to diagnose and mitigate the issue.

Step 1: Diagnose the Problem

Before making changes to your method, confirm that ion suppression is the root cause.

  • Action: Perform a post-column infusion experiment.

  • Expected Outcome: This will show you the retention time windows where ion suppression is occurring. If your analyte elutes in one of these regions, suppression is likely affecting your results.

Step 2: Improve Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[10][11]

  • Action: Evaluate your current sample preparation method. If you are using a simple "dilute-and-shoot" or protein precipitation (PPT) method, consider upgrading to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][11]

  • Rationale: SPE is generally the most effective technique for removing a wide range of interferences, leading to cleaner extracts and reduced ion suppression.[1]

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueSelectivityTypical RecoveryThroughputEffectiveness for ¹¹Cl-PF₃OUdS
Protein Precipitation (PPT) LowGood (>90%)HighProne to significant ion suppression as it only removes proteins, leaving salts and phospholipids.
Liquid-Liquid Extraction (LLE) ModerateVariable (60-90%)ModerateCan be effective if the solvent system is optimized to selectively extract ¹¹Cl-PF₃OUdS away from polar interferences.
Solid-Phase Extraction (SPE) HighExcellent (>90%)ModerateRecommended. A mixed-mode or reversed-phase sorbent can be optimized for high recovery of ¹¹Cl-PF₃OUdS and maximum removal of matrix components.[11]
Step 3: Optimize Chromatographic Conditions

If sample preparation is not enough, modify your LC method to separate ¹¹Cl-PF₃OUdS from the regions of ion suppression identified in Step 1.[10]

  • Action 1: Adjust Gradient Profile. Change the slope of your gradient to improve the resolution between your analyte and the interfering peaks.[3]

  • Action 2: Change Organic Solvent. Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can dramatically alter selectivity and move your analyte away from interferences.[3]

  • Action 3: Evaluate Column Chemistry. Since ¹¹Cl-PF₃OUdS contains a phosphate group, it may be prone to interacting with metal surfaces in standard stainless steel HPLC columns, which can cause peak tailing and signal loss.[12] Consider testing a metal-free or PEEK-lined column to improve peak shape and recovery.[12]

Step 4: Optimize Mass Spectrometer and Internal Standard
  • Action 1: Evaluate Ionization Source. Electrospray ionization (ESI) is highly susceptible to ion suppression.[5] If your instrument is equipped with it, test Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to matrix effects.[5][10]

  • Action 2: Verify Internal Standard Performance. If you are using a deuterated internal standard, check for any chromatographic separation from the native analyte. If a shift is observed, consider using a ¹³C or ¹⁵N-labeled internal standard, which is less likely to have a chromatographic shift.[1]

  • Action 3: Dilute the Sample. As a final strategy, diluting the sample extract can reduce the concentration of interfering components.[13] However, this will also reduce the analyte concentration, so this approach is only viable if you have sufficient sensitivity.[8]

Key Experimental Protocols

Protocol 1: Post-Column Infusion Test

Objective: To identify retention time regions with significant ion suppression.

Methodology:

  • Prepare a standard solution of ¹¹Cl-PF₃OUdS at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up a "T" junction between the analytical column outlet and the mass spectrometer inlet.

  • Use a syringe pump to deliver the ¹¹Cl-PF₃OUdS standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent flow via the "T" junction.

  • Begin acquiring data on the mass spectrometer, monitoring the specific MRM transition for ¹¹Cl-PF₃OUdS. You should observe a stable, elevated baseline.

  • Inject a blank, extracted sample matrix (e.g., extracted plasma without the analyte).

  • Monitor the baseline during the chromatographic run. Any dips or drops in the signal indicate regions where co-eluting matrix components are suppressing the ionization of the infused ¹¹Cl-PF₃OUdS standard.[3]

Protocol 2: Quantitative Matrix Effect (ME) Assessment

Objective: To quantify the percentage of ion suppression or enhancement.

Methodology:

  • Prepare Three Sample Sets: [1]

    • Set A (Neat Solution): Spike ¹¹Cl-PF₃OUdS and its internal standard (IS) into a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike ¹¹Cl-PF₃OUdS and its IS into the final, clean extracts at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike ¹¹Cl-PF₃OUdS and its IS into the blank matrix before starting the sample preparation procedure.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME %):

    • ME % = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

  • Data Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

    • A Coefficient of Variation (%CV) of the ME across the different lots of >15% indicates that the matrix effect is variable and the method may not be reliable.

Visualizations

Diagrams of Key Processes and Workflows

IonSuppressionMechanism cluster_source ESI Droplet cluster_ms To Mass Analyzer Analyte ¹¹Cl-PF₃OUdS (Analyte) Signal Reduced Analyte Signal Analyte->Signal Ideal Ionization Matrix Matrix Interference Matrix->Analyte Inhibits Desolvation & Analyte Ionization Proton H+ Matrix->Proton Competes for Protons/Surface Access Proton->Analyte Protonation

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

TroubleshootingWorkflow cluster_solutions Mitigation Strategies start Inconsistent Results or Low Sensitivity for ¹¹Cl-PF₃OUdS q1 Is Ion Suppression Confirmed (Post-Column Infusion)? start->q1 improve_prep Improve Sample Prep (e.g., switch to SPE) q1->improve_prep Yes end_fail Re-evaluate Method (Consider derivatization) q1->end_fail No (Other issue) optimize_lc Optimize Chromatography (Gradient, Column, Solvent) improve_prep->optimize_lc Suppression Persists end_ok Analysis Successful improve_prep->end_ok Problem Solved optimize_ms Optimize MS / IS (APCI, ¹³C-IS, Dilution) optimize_lc->optimize_ms Suppression Persists optimize_lc->end_ok Problem Solved optimize_ms->end_ok Problem Solved optimize_ms->end_fail Suppression Persists

Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.

SamplePrepWorkflow start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_out High Matrix (Salts, Lipids Remain) ppt->ppt_out Result lle_out Moderate Matrix (Depends on Solvent) lle->lle_out Result spe_out Low Matrix (Cleanest Extract) spe->spe_out Result

Caption: Comparison of sample preparation strategies and their resulting extract cleanliness.

References

Technical Support Center: Optimizing SPE Recovery for 11Cl-PF3OUdS from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Solid Phase Extraction (SPE) recovery of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) from wastewater samples.

Troubleshooting Guide

Low recovery of 11Cl-PF3OUdS is a common issue that can often be resolved by systematically evaluating and optimizing your SPE protocol. Use this guide to diagnose and address potential problems.

Problem: Low or Inconsistent Recovery of 11Cl-PF3OUdS

Potential CauseRecommended Action
Inappropriate Sorbent Selection Weak Anion Exchange (WAX) sorbents are highly recommended for acidic PFAS like 11Cl-PF3OUdS. If not using a WAX cartridge, consider switching. If already using a WAX cartridge, ensure it is from a reputable supplier and designed for PFAS analysis to minimize background contamination.
Suboptimal Sample pH The pH of the wastewater sample can significantly impact the retention of 11Cl-PF3OUdS on the WAX sorbent. Adjust the sample pH to a range of 6.0-7.5 to ensure the sulfonic acid group is ionized, promoting strong interaction with the anion exchange sorbent.
Inefficient Elution The elution solvent may not be strong enough to desorb 11Cl-PF3OUdS from the sorbent. A common and effective elution solvent is a solution of 2% ammonium (B1175870) hydroxide (B78521) in methanol (B129727).[1] Consider increasing the volume of the elution solvent or performing a second elution to ensure complete recovery. Adding a "soak step," where the elution solvent is allowed to sit in the cartridge for several minutes, can also improve recovery.
Sample Matrix Interference Wastewater is a complex matrix that can contain high concentrations of organic matter and other competing ions that can interfere with the binding of 11Cl-PF3OUdS to the sorbent. Consider a sample cleanup step prior to SPE, such as filtration, to remove suspended solids. For highly complex matrices, a two-step cleanup involving both WAX and graphitized carbon black (GCB) may be necessary, as outlined in EPA Method 1633.[2]
Improper Flow Rate A flow rate that is too fast during sample loading can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent. Conversely, a flow rate that is too slow during elution can lead to band broadening and incomplete elution. Optimize the flow rates for both loading and elution steps as recommended in general SPE guidelines.[3]
Analyte Loss During Evaporation If your protocol includes an evaporation step to concentrate the eluate, ensure the temperature is not too high, which could lead to the loss of more volatile PFAS compounds.
Sample Preservation Issues Certain preservatives can negatively impact the recovery of 11Cl-PF3OUdS. Studies have shown that both Trizma and ammonium acetate (B1210297) can lead to significantly lower recovery over time.[4] If possible, minimize sample storage time and use appropriate preservatives that have been validated for PFAS analysis.

Troubleshooting Decision Tree

Troubleshooting_SPE start Start: Low 11Cl-PF3OUdS Recovery sorbent Is a WAX sorbent being used? start->sorbent ph Is sample pH between 6.0-7.5? sorbent->ph Yes switch_sorbent Switch to WAX sorbent. sorbent->switch_sorbent No elution Is elution with ammoniated methanol? ph->elution Yes adjust_ph Adjust sample pH. ph->adjust_ph No matrix Is the wastewater matrix complex? elution->matrix Yes optimize_elution Optimize elution solvent/volume. Consider a soak step. elution->optimize_elution No flow Are flow rates optimized? matrix->flow Yes cleanup Implement sample cleanup (e.g., GCB). matrix->cleanup No, but consider for future. end Recovery Optimized flow->end Yes adjust_flow Adjust loading and elution flow rates. flow->adjust_flow No switch_sorbent->ph adjust_ph->elution optimize_elution->matrix cleanup->flow adjust_flow->end

Caption: A decision tree to troubleshoot low SPE recovery of 11Cl-PF3OUdS.

Frequently Asked Questions (FAQs)

Q1: What is the most common SPE sorbent used for 11Cl-PF3OUdS extraction from wastewater?

A1: The most commonly recommended and used sorbent for the extraction of 11Cl-PF3OUdS and other acidic PFAS from water is a Weak Anion Exchange (WAX) sorbent.[5] WAX sorbents are effective at retaining negatively charged analytes like sulfonic acids.

Q2: What are the typical recovery rates for 11Cl-PF3OUdS from wastewater?

A2: The recovery of 11Cl-PF3OUdS can be variable and is often lower than other PFAS compounds, especially in complex matrices. In some multi-laboratory validation studies for landfill leachates and biosolids, recoveries have been reported to be less than 40%.[6] However, with an optimized method, it is possible to achieve recoveries within the generally accepted range of 70-130%.

Q3: How does the sample matrix of wastewater affect the recovery of 11Cl-PF3OUdS?

A3: Wastewater is a challenging matrix due to the presence of high concentrations of dissolved organic carbon, humic acids, and other anions that can compete with 11Cl-PF3OUdS for binding sites on the SPE sorbent. This can lead to lower recovery due to matrix effects. EPA Method 1633 suggests a cleanup step with graphitized carbon black (GCB) in addition to the WAX cartridge for complex matrices to mitigate these interferences.[2]

Q4: What is the recommended elution solvent for 11Cl-PF3OUdS from a WAX cartridge?

A4: A common and effective elution solvent is a basic methanolic solution. A widely used formulation is 2% ammonium hydroxide in methanol.[1] The basic conditions neutralize the positive charge on the WAX sorbent, releasing the negatively charged 11Cl-PF3OUdS.

Q5: Can I use automated SPE systems for the extraction of 11Cl-PF3OUdS?

A5: Yes, automated SPE systems can be used and are beneficial for improving reproducibility and sample throughput. Ensure that the materials in the automated system are free of PFAS, as contamination is a significant concern in trace analysis.

Experimental Protocols

General SPE Protocol for 11Cl-PF3OUdS from Wastewater (based on EPA Method 1633 principles)

This protocol provides a general workflow. Optimization may be required based on the specific wastewater matrix.

1. Sample Preparation:

  • Homogenize the wastewater sample.

  • If the sample contains a high level of suspended solids, centrifuge or filter through a glass fiber filter.

  • Adjust the pH of a 250 mL sample to 6.0-7.5 using a suitable buffer or dilute acid/base.

  • Spike the sample with an appropriate isotopically labeled internal standard for 11Cl-PF3OUdS.

2. SPE Cartridge Conditioning:

  • Use a Weak Anion Exchange (WAX) cartridge (e.g., 500 mg, 6 mL).

  • Condition the cartridge by passing 10 mL of methanol, followed by 10 mL of reagent water. Do not let the sorbent go dry.

3. Sample Loading:

  • Load the prepared 250 mL wastewater sample onto the conditioned WAX cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 10 mL of reagent water to remove any remaining matrix components that are not retained on the sorbent.

4. Cartridge Drying:

  • Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 5-10 minutes to remove excess water.

5. Elution:

  • Elute the cartridge with two 5 mL aliquots of 2% ammonium hydroxide in methanol into a clean collection tube.[1]

  • Consider a 5-minute soak time with the first aliquot of elution solvent to improve desorption.

  • The flow rate for elution should be slower, around 1-2 mL/min.

6. Concentration and Analysis:

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature not exceeding 50°C.

  • The sample is now ready for analysis by LC-MS/MS.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis sample Wastewater Sample (250 mL) ph_adjust Adjust pH to 6.0-7.5 sample->ph_adjust spike Spike with Labeled Standard ph_adjust->spike load Load Sample (5-10 mL/min) spike->load condition Condition WAX Cartridge (Methanol -> Water) condition->load wash Wash with Reagent Water load->wash dry Dry Cartridge (5-10 min) wash->dry elute Elute with 2x5 mL 2% NH4OH in Methanol dry->elute concentrate Concentrate to 1 mL elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms

Caption: A typical SPE workflow for the extraction of 11Cl-PF3OUdS from wastewater.

References

reducing background contamination for 11Cl-PF3OUdS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding background contamination in the analysis of ¹¹C-labeled radiotracers. While specifically framed around a query for "¹¹C-PF3OUdS," the principles and methodologies outlined here are broadly applicable to the synthesis and quality control of most ¹¹C-radiopharmaceuticals.

Troubleshooting Guide: Isolating and Reducing Background Contamination

This section addresses specific issues that can arise during the synthesis and analysis of ¹¹C-radiotracers, leading to background contamination.

Q1: We are observing a high, non-specific background signal in our analytical chromatogram (HPLC/TLC). What are the primary causes?

High background signals can originate from several sources, broadly categorized as chemical, radiochemical, or environmental.

  • Chemical Contamination: Non-radioactive impurities in your reagents or from your synthesis hardware can interfere with the analysis. This is common if precursor materials have degraded or if there is residue from previous synthesis runs.

  • Radiochemical Contamination: The presence of other radioactive species besides your product. For ¹¹C, a primary culprit is the carryover of unreacted [¹¹C]CO₂ or [¹¹C]CH₃I from the radiosynthesis step.

  • System Contamination: The analytical instrument itself (e.g., HPLC column, TLC plates, detectors) may be contaminated from previous analyses or improper storage.

  • Environmental Factors: Background radiation in the hot cell or quality control lab can contribute to the overall signal.

A systematic approach to identifying the source is recommended, as detailed in the workflow diagram below.

Q2: Our analysis shows several unexpected radioactive peaks in addition to our main product peak. How can we identify and eliminate them?

Multiple radioactive peaks indicate the presence of radiochemical impurities. Identifying these impurities is key to modifying the synthesis or purification process.

  • Characterize the Impurities: If your lab has the capability, radio-LC/MS can be used to identify the mass-to-charge ratio of the impurities, providing clues to their identity.

  • Review the Synthesis Pathway: Consider potential side reactions that could occur during the radiolabeling step. For example, in ¹¹C-methylation reactions, incomplete methylation or methylation at unintended sites can create side products.

  • Optimize Purification: The most common solution is to refine the purification step.

    • HPLC Purification: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve the separation between your product and the impurities.

    • Solid-Phase Extraction (SPE): Ensure the SPE cartridge has been properly conditioned and that the wash and elution solvents are appropriate for selectively retaining your product while washing away impurities.

Q3: We suspect our synthesis module or cassette is the source of contamination. What is the recommended cleaning and maintenance protocol?

Cross-contamination from previous runs is a significant source of background. A robust cleaning and maintenance schedule is critical.

  • Post-Synthesis Cleaning: Immediately after synthesis, flush the entire system with the appropriate solvents. This typically involves a sequence of polar and non-polar solvents to remove a wide range of potential residues. For example, a sequence of water for injection (WFI), ethanol, and then acetone, followed by drying with nitrogen gas, is a common practice.

  • Dedicated Cassettes/Tubing: If feasible, use dedicated synthesis cassettes and tubing for different types of radiotracers to minimize the risk of cross-contamination.

  • Regular Maintenance: Periodically inspect and replace components that can trap residues, such as O-rings, seals, and tubing.

  • Blank Runs: Perform "cold" (non-radioactive) or "blank" (reagents only) runs to see if contaminants are leaching from the system. Analyze the output from these runs using the same analytical methods as for your final product.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for a ¹¹C-radiotracer intended for research or clinical use?

Quality control (QC) testing ensures the final product is safe and effective. While specific values may vary based on the tracer and application, general specifications are often guided by pharmacopeias.

Table 1: General Quality Control Specifications for ¹¹C-Radiopharmaceuticals

Parameter Method Specification
Identity Radio-HPLC/TLC Retention/retardation factor matches reference standard
Radionuclide Identity Half-life measurement 19.5 - 21.5 minutes
Radionuclidic Purity Gamma Spectroscopy ≥ 99.5% as ¹¹C
Radiochemical Purity Radio-HPLC/TLC ≥ 95% (product-specific)
Residual Solvents Gas Chromatography (GC) e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm
pH pH meter or strips 4.5 - 7.5
Sterility USP <71> Sterile

| Bacterial Endotoxins | LAL Test (USP <85>) | < 175/V EU/mL (V = max recommended dose in mL) |

Q2: How can atmospheric carbon dioxide affect our ¹¹C-synthesis?

Atmospheric (non-radioactive, ¹²C) CO₂ can significantly impact the synthesis of ¹¹C-radiotracers, particularly those produced from [¹¹C]CO₂.

  • Reduced Specific Activity: The presence of ¹²CO₂ dilutes the radioactive [¹¹C]CO₂, leading to a lower specific activity in the final product. This means more mass has to be injected to achieve the same radioactive dose, which can have pharmacological effects.

  • Mitigation: Ensure all gas lines, vials, and reaction vessels are purged with an inert gas (like nitrogen or argon) to remove atmospheric CO₂ before the introduction of [¹¹C]CO₂. Use CO₂-trapping agents in the gas lines if necessary.

Q3: What are best practices for handling and storing precursors and reagents to prevent contamination?

The quality of your starting materials is paramount.

  • High Purity: Use reagents and precursors of the highest possible purity from reputable suppliers.

  • Proper Storage: Store all materials according to the manufacturer's recommendations, which typically involves protection from light, moisture, and extreme temperatures.

  • Inert Atmosphere: For sensitive precursors, store them under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) to prevent degradation from oxidation or hydrolysis.

  • Small Aliquots: Divide precursors into smaller, single-use aliquots to avoid repeated exposure of the entire stock to the atmosphere and potential contamination from sampling.

Key Experimental Protocols

Below are generalized protocols for essential quality control tests to identify and quantify contamination. Note: These protocols should be adapted and validated for your specific product and equipment.

Protocol 1: Radiochemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • System Preparation:

    • Equilibrate the HPLC system, including the column and detectors (UV and radiation), with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute a small aliquot of the final ¹¹C-radiotracer product in the mobile phase to an appropriate concentration for injection.

  • Reference Standard:

    • Inject a known concentration of the non-radioactive "cold" reference standard of your compound (e.g., ¹²C-PF3OUdS) to determine its retention time via the UV detector.

  • Injection and Analysis:

    • Inject the prepared ¹¹C-radiotracer sample.

    • Run the analysis according to the established method (isocratic or gradient elution).

    • Record the chromatograms from both the UV and radiation detectors.

  • Data Interpretation:

    • In the radiation chromatogram, identify the peak corresponding to the retention time of the reference standard. This is your product.

    • Integrate the area of all radioactive peaks.

    • Calculate the radiochemical purity using the formula:

      • % Radiochemical Purity = (Area of Product Peak / Total Area of All Radioactive Peaks) * 100

Protocol 2: Residual Solvent Analysis by Gas Chromatography (GC)

  • System Preparation:

    • Install the appropriate column for solvent analysis (e.g., a PEG or polysiloxane-based column).

    • Set the oven temperature program, injector temperature, and detector (typically a Flame Ionization Detector - FID) temperature.

    • Equilibrate the system until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a standard solution containing known concentrations of all potential residual solvents (e.g., ethanol, acetonitrile, acetone) in a suitable solvent (e.g., water).

  • Sample Preparation:

    • Prepare the ¹¹C-radiotracer sample for injection. This may involve direct injection or a headspace analysis approach, depending on the sample matrix and instrument.

  • Analysis:

    • Inject the standard solution to generate a calibration curve.

    • Inject the sample.

  • Data Interpretation:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those in the standard chromatogram.

    • Quantify the amount of each solvent in the sample by using the calibration curve.

    • Compare the results to the limits specified in pharmacopeias (e.g., USP <467>).

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships in troubleshooting background contamination.

TroubleshootingWorkflow problem problem process process check check solution solution A High Background Signal Observed in Analysis B Is background present in a blank run (solvents only)? A->B C Is background present in a 'cold' run (with precursor)? B->C No D Contamination is from Analytical System or Mobile Phase B->D Yes F Contamination is from Precursor or Reagents C->F Yes H Contamination is from Radiosynthesis Process C->H No E Clean/replace HPLC column Prepare fresh mobile phase D->E G Source new precursor/reagents Test for purity F->G I Optimize purification (HPLC/SPE) Clean synthesis module Check for side reactions H->I

Caption: Troubleshooting workflow for high background signals.

SynthesisWorkflow cluster_0 Synthesis & Purification cluster_1 Quality Control stage stage qc qc contam * A Cyclotron Target ([¹¹C]CO₂ or [¹¹C]CH₄) B Gas Processing & Precursor Synthesis (e.g., [¹¹C]CH₃I) A->B C Radiolabeling Reaction (with PF3OUdS Precursor) B->C D Purification (HPLC or SPE) C->D E Formulation D->E F Final Product QC E->F c1 c1 c1->B c2 c2 c2->C c3 c3 c3->D c4 c4 c4->E

Caption: General ¹¹C-radiotracer workflow with contamination points (*).

ContaminationSources center_node center_node category category source source A Background Contamination B Chemical Sources A->B C Radiochemical Sources A->C D System & Environmental A->D B1 Impure Precursor/Reagents B->B1 B2 Residual Solvents B->B2 B3 Leachables from Hardware B->B3 C1 Unreacted [¹¹C]Tracer C->C1 C2 Radiolabeled Byproducts C->C2 C3 Radiolysis Products C->C3 D1 Contaminated Glassware/Tubing D->D1 D2 Cross-Contamination in Hot Cell D->D2 D3 Dirty Analytical Column D->D3

Caption: Logical diagram of potential contamination sources.

Technical Support Center: Optimal LC Column Selection for 11C-PF3OUdS Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on selecting the optimal Liquid Chromatography (LC) column and troubleshooting the separation of the PET radiotracer, ¹¹C-PF3OUdS. Given the short 20.4-minute half-life of Carbon-11, rapid and efficient analysis is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the HPLC separation of ¹¹C-PF3OUdS?

A1: The primary challenges are twofold:

  • Speed: The short half-life of ¹¹C necessitates a very rapid analytical method, ideally under 5 minutes, to minimize radioactive decay and ensure accurate quantification of radiochemical purity and molar activity.[1][2]

  • Compound Polarity: ¹¹C-PF3OUdS is a highly polar, fluorinated sulfonic acid. Perfluorinated sulfonic acids are strong acids with very low pKa values, estimated to be in the range of -5.3 to -9.0.[3] This means they are fully ionized (negatively charged) across the entire practical pH range of reversed-phase HPLC.[4][5][6] This high polarity can lead to poor retention on traditional C18 columns, especially with highly aqueous mobile phases.

Q2: What is the recommended type of LC column for ¹¹C-PF3OUdS analysis?

A2: A reversed-phase column with a stationary phase designed for enhanced retention of polar compounds is recommended. Given the need for speed, a sub-2 µm particle size column (UHPLC) or a superficially porous particle (SPP) or core-shell column is ideal. These columns provide high efficiency and allow for faster flow rates without excessive backpressure.

Q3: What are the recommended starting conditions for the HPLC method?

A3: Based on methods for similar perfluoroalkyl substances (PFAS) and the need for rapid analysis, the following starting conditions are recommended:

ParameterRecommendationRationale
Column C18 with polar end-capping or embedded polar group (e.g., Aqueous C18, RP-Amide)Enhances retention of polar analytes like ¹¹C-PF3OUdS in highly aqueous mobile phases and prevents phase collapse.
Dimensions 50 mm x 2.1 mm, < 2 µm particle sizeShorter column length and smaller particle size enable fast and efficient separations.
Mobile Phase A 10-20 mM Ammonium (B1175870) formate (B1220265) or acetate (B1210297) in waterProvides necessary ionic strength and acts as a good buffer for MS compatibility.
Mobile Phase B Methanol or AcetonitrileCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a high aqueous percentage (e.g., 95% A) and rapidly ramp up the organic phase (B).To ensure retention of the polar ¹¹C-PF3OUdS and then elute it quickly.
Flow Rate 0.5 - 1.0 mL/minHigher flow rates are possible with UHPLC columns to reduce analysis time.
Column Temp. 30 - 40 °CElevated temperature can reduce viscosity and improve peak shape.
Injection Vol. 5 - 10 µLKeep the injection volume small to minimize peak broadening.
Detector UV (at a low wavelength, e.g., 210-220 nm) in series with a radioactivity detector.For simultaneous detection of the non-radioactive standard and the ¹¹C-labeled product.

Q4: How does the mobile phase pH affect the separation of ¹¹C-PF3OUdS?

A4: Due to the extremely low pKa of the sulfonic acid group, ¹¹C-PF3OUdS will be fully ionized and negatively charged at any practical mobile phase pH.[3] Therefore, adjusting the pH will not significantly change its retention time.[4][5][6] However, maintaining a consistent and buffered mobile phase pH (e.g., with ammonium formate) is crucial for reproducible chromatography and to control the ionization state of any potential basic impurities.

Experimental Protocols

Protocol 1: Rapid UPLC-UV-Radioactivity Method for ¹¹C-PF3OUdS

This protocol is designed for rapid quality control (QC) analysis.

1. Instrumentation:

  • UHPLC system with a binary pump, autosampler, column oven, UV detector, and a radioactivity detector.

2. Materials:

  • Column: C18 Acquity BEH Shield RP18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium formate in HPLC-grade water.

  • Mobile Phase B: Methanol.

  • Wash Solvent: 50:50 Methanol:Water.

  • Reference Standard: Non-radioactive PF3OUdS standard.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 215 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    0.5 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 3.5 | 95 | 5 |

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Inject a non-radioactive standard to determine its retention time.

  • Inject the ¹¹C-PF3OUdS sample.

  • Monitor the chromatogram from both the UV and radioactivity detectors.

  • The radiochemical purity is determined by the percentage of the total radioactivity that corresponds to the ¹¹C-PF3OUdS peak.

Troubleshooting Guide

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End [label="Optimal Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> CheckTailing; CheckTailing -> TailingCause1 [label="Yes"]; TailingCause1 -> TailingSolution1; TailingSolution1 -> End; CheckTailing -> CheckFronting [label="No"];

TailingCause2 -> TailingSolution2; TailingSolution2 -> End; CheckTailing -> TailingCause2 [label="Yes"];

CheckFronting -> FrontingCause1 [label="Yes"]; FrontingCause1 -> FrontingSolution1; FrontingSolution1 -> End; CheckFronting -> CheckRetention [label="No"];

FrontingCause2 -> FrontingSolution2; FrontingSolution2 -> End; CheckFronting -> FrontingCause2 [label="Yes"];

CheckRetention -> RetentionCause1 [label="Yes"]; RetentionCause1 -> RetentionSolution1; RetentionSolution1 -> End; CheckRetention -> End [label="No"];

RetentionCause2 -> RetentionSolution2; RetentionSolution2 -> End; CheckRetention -> RetentionCause2 [label="Yes"]; } Caption: Troubleshooting workflow for HPLC separation of 11C-PF3OUdS.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the silica (B1680970) support.[7][8]- Use a highly end-capped, polar-modified, or hybrid silica column.- While pH adjustment has minimal effect on the analyte, a lower pH (e.g., 2.5-3.5) can suppress silanol ionization.[6]
Peak Fronting Sample overload (mass or volume).[7][8]- Reduce the injection volume.- Dilute the sample.
Sample solvent is stronger than the mobile phase.- If possible, dissolve the sample in the initial mobile phase.
Poor Retention The analyte is too polar for the stationary phase.- Use a column with enhanced polar retention (e.g., Aqueous C18, embedded polar group).- Increase the initial percentage of the aqueous mobile phase.
Split Peaks Partially clogged column frit or void at the column inlet.[9][10]- Back-flush the column.- If the problem persists, replace the column.
Injection solvent incompatibility.[9]- Ensure the injection solvent is weaker than or the same as the mobile phase.
No Peaks/Low Signal Radioactive decay.- Optimize the entire workflow from synthesis to injection for maximum speed.[1][2]- Ensure the radioactivity detector is properly calibrated and functioning.
Ghost Peaks Contamination from the injector or previous runs.[9]- Implement a robust needle wash protocol.- Run a blank gradient after each sample injection.

Physicochemical Properties of PF3OUdS

  • pKa: Very low (estimated < 0).[3] The sulfonic acid group is highly acidic due to the strong electron-withdrawing effect of the perfluoroalkyl chain. This means it will be deprotonated and negatively charged at all relevant HPLC pH values.

  • LogP: Due to its ionic character and the presence of the polar sulfonate group, the effective LogD (distribution coefficient at a given pH) will be low, indicating high polarity. Computational tools for predicting LogP for such highly fluorinated and ionic compounds can be inaccurate, but the overall polar nature is undisputed.[11][12]

Logical Workflow for Method Development

// Nodes Start [label="Define Objective:\nRapid QC of 11C-PF3OUdS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectColumn [label="Select Column:\nPolar-Retentive Reversed-Phase\n(e.g., Aqueous C18, <2 µm, 50mm)", fillcolor="#FBBC05", fontcolor="#202124"]; SelectMobilePhase [label="Select Mobile Phase:\nA: Water with 10-20mM Ammonium Formate\nB: Methanol or Acetonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; DevelopGradient [label="Develop Fast Gradient:\nStart high aqueous, rapid ramp to high organic", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeFlow [label="Optimize Flow Rate & Temperature:\n(e.g., 0.8 mL/min, 40°C)", fillcolor="#FBBC05", fontcolor="#202124"]; TestSystem [label="Test with Standard & Sample", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaluate [label="Evaluate Peak Shape, Retention, & Run Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot [label="Troubleshoot if Necessary\n(Refer to Guide)", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Finalize [label="Finalize Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> SelectColumn; SelectColumn -> SelectMobilePhase; SelectMobilePhase -> DevelopGradient; DevelopGradient -> OptimizeFlow; OptimizeFlow -> TestSystem; TestSystem -> Evaluate [label="Inject"]; Evaluate -> Troubleshoot [label="Issues Found"]; Troubleshoot -> SelectColumn [label="Adjust"]; Evaluate -> Finalize [label="Acceptable"]; } Caption: Logical workflow for developing a rapid HPLC method for 11C-PF3OUdS.

References

addressing peak tailing and asymmetry for 11Cl-PF3OUdS chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing and asymmetry during the chromatography of 11C-labeled compounds, with a focus on analytes similar to 11Cl-PF3OUdS.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of 11C-radiopharmaceuticals?

Peak tailing, where the latter half of a chromatographic peak is broader than the front half, is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] For 11C-labeled compounds, this can be particularly problematic due to the need for rapid and precise quantification. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with basic functional groups in the analyte, leading to multiple retention mechanisms and peak tailing.[2][3][4] Free silanol groups are more acidic and tend to cause stronger interactions.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, inconsistent ionization can occur, resulting in tailing peaks.[5][6] For basic compounds, a mobile phase pH above 3.0 can lead to increased interaction with ionized silanol groups.[2][6]

  • Metal Contamination: Trace metals like iron and aluminum within the silica (B1680970) matrix of the column or from the HPLC system itself can act as active sites, causing unwanted secondary interactions and peak distortion.[3][7][8] This is a known issue for compounds with chelating properties.[9][10]

  • Column Degradation: Over time, columns can develop voids at the inlet, or the stationary phase can degrade, leading to poor peak shape for all analytes.[11][12][13]

  • Sample Overload: Injecting too much sample can saturate the column, causing peak broadening and asymmetry.[5][14]

Q2: How does peak tailing affect the quantification of my 11C-labeled compound?

Peak tailing can significantly impact the reliability of your results by:

  • Reducing Resolution: Tailing peaks are wider at the base, which can cause them to overlap with adjacent peaks, making accurate integration and quantification difficult.[1] This is especially critical when separating the radiolabeled product from closely eluting impurities or the precursor.

  • Inaccurate Peak Integration: Asymmetric peaks can lead to errors in determining the start and end of the peak, resulting in inaccurate area measurements and, consequently, incorrect calculations of radiochemical purity and specific activity.[11]

  • Decreased Sensitivity: Broader peaks have a lower height-to-area ratio, which can make it harder to detect low-level impurities.

Q3: Are there specific column chemistries that are better suited for analyzing polar, basic 11C-labeled compounds?

Yes, selecting the right column is crucial for minimizing peak tailing with polar and basic analytes. Consider the following:

  • End-capped Columns: These columns have been treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[2][4]

  • Type B Silica Columns: Modern columns manufactured with high-purity, Type B silica have a lower metal content and fewer acidic silanol sites, leading to improved peak symmetry for basic compounds.[3][15]

  • Hybrid Silica-Organic Phases: These columns offer better pH stability and reduced silanol activity, providing more robust performance.[1]

  • Superficially Porous Particles (SPP) or Core-Shell Columns: These columns can provide higher efficiency and better peak shapes, which is advantageous for the rapid analysis of short-lived radiotracers.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing.

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks yes_all Yes all_peaks->yes_all Yes no_all No all_peaks->no_all No check_system Check for System-Wide Issues: - Column void or blockage - Extra-column volume (tubing, fittings) - Detector issues yes_all->check_system specific_peaks Are only specific peaks tailing (e.g., basic compounds)? no_all->specific_peaks solution_system Solution: - Reverse flush or replace column - Use shorter, narrower tubing - Service detector check_system->solution_system yes_specific Yes specific_peaks->yes_specific Yes no_specific No (Inconsistent) specific_peaks->no_specific No check_chemical Investigate Chemical Interactions: - Secondary silanol interactions - Metal contamination - Mobile phase pH mismatch yes_specific->check_chemical check_sample Review Sample & Method: - Sample overload - Sample solvent effects - Inadequate buffering no_specific->check_sample solution_chemical Solution: - Adjust mobile phase pH - Add mobile phase modifier (e.g., TEA) - Use end-capped or different chemistry column - Use a guard column check_chemical->solution_chemical solution_sample Solution: - Dilute sample - Dissolve sample in mobile phase - Increase buffer concentration check_sample->solution_sample

Caption: A flowchart for systematically troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase Conditions

Mobile phase composition is a critical factor in achieving symmetrical peaks. The following table summarizes key mobile phase parameters and their impact on peak shape.

ParameterRecommended Adjustment for Peak TailingRationale
pH For basic analytes, lower the pH to 2-3.[2][3][11]Protonates residual silanol groups, minimizing their interaction with the basic analyte.[2][5]
Buffer Concentration Increase buffer concentration to 25-50 mM.Helps to maintain a consistent pH and can mask some silanol interactions.[5]
Mobile Phase Additives Add a competitive base, such as 0.1% Triethylamine (TEA).TEA competes with the analyte for active silanol sites, reducing peak tailing.[1][3]
Organic Modifier Consider switching between acetonitrile (B52724) and methanol.The choice of organic solvent can influence peak shape and selectivity.[6][16]

Experimental Protocol: Mobile Phase pH Adjustment

  • Baseline Experiment: Prepare the mobile phase as per the original method (e.g., 60:40 Acetonitrile:10 mM Ammonium Acetate, pH 7). Inject the 11C-labeled compound and record the chromatogram, noting the tailing factor.

  • pH Adjustment: Prepare a new mobile phase with the same organic-to-aqueous ratio, but adjust the aqueous component to a lower pH (e.g., pH 3.0) using formic acid.

  • Equilibration: Flush the column with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.

  • Analysis: Inject the 11C-labeled compound again and record the chromatogram.

  • Comparison: Compare the peak shape and tailing factor from the chromatogram at pH 3.0 with the baseline experiment at pH 7.

Guide 3: Addressing Column and Hardware Issues

If mobile phase optimization does not resolve the issue, the problem may lie with the column or other HPLC system components.

IssueDiagnostic TestRecommended Solution
Column Contamination Inject a standard compound known to have good peak shape. If it also tails, the column may be contaminated.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[11] If this fails, replace the column.
Column Void/Degradation A sudden decrease in pressure and tailing of all peaks can indicate a void.Replace the column. Consider using a guard column to protect the analytical column.[17]
Metal Contamination If tailing is worse for chelating compounds and persists across different columns.Passivate the HPLC system with a chelating agent like EDTA, or consider using bio-inert HPLC systems and columns.[7][10][18]
Extra-Column Volume Tailing of all peaks, often accompanied by broader peaks than expected.Use shorter, narrower internal diameter tubing (e.g., 0.005" ID PEEK) between the injector, column, and detector to minimize dead volume.[6][19]

Experimental Workflow: Diagnosing Column vs. System Issues

ColumnVsSystem start Persistent Peak Tailing test_new_column Install a new, trusted column start->test_new_column inject_standard Inject a well-behaved standard test_new_column->inject_standard peak_shape Is the peak shape good? inject_standard->peak_shape yes_good Yes peak_shape->yes_good Yes no_bad No peak_shape->no_bad No problem_column Original column is the issue (degraded or contaminated) yes_good->problem_column problem_system Issue is with the HPLC system (extra-column volume, metal contamination) no_bad->problem_system solution_column Discard or attempt to regenerate the original column problem_column->solution_column solution_system Troubleshoot system components: - Check tubing and fittings - Consider system passivation problem_system->solution_system

References

Validation & Comparative

A Comparative Guide to Certified Reference Materials for 11Cl-PF3OUdS Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 11-chloro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS), the availability of high-quality certified reference materials (CRMs) is paramount. As a member of the per- and polyfluoroalkyl substances (PFAS) family, accurate measurement of 11Cl-PF3OUdS is critical in environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical products.[1][2] This guide provides a comparative overview of commercially available CRMs for 11Cl-PF3OUdS, details the standard analytical methodology, and outlines the experimental workflow.

Comparison of Certified Reference Materials

The selection of an appropriate CRM is a critical first step in establishing a reliable quantification method. Currently, several vendors offer CRMs for 11Cl-PF3OUdS, primarily for use with EPA methods 533 and 537.1.[3] Below is a comparison of available products based on publicly accessible data.

FeatureChiron (via ZeptoMetrix)Cambridge Isotope LaboratoriesWellington Laboratories
Product Name 11Cl-PF3OUdS potassium salt11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) (F53B Minor), potassium saltPFAC-MXG Solution/Mixture
CAS Number 83329-89-9 (for potassium salt)83329-89-9 (for unlabeled potassium salt)Not specified for the mixture, but contains 11Cl-PF3OUdS
Form SolutionSolutionSolution Mixture
Matrix Methanol (B129727)MethanolNot specified
Concentration 50 µg/mL (as conjugate base)[4]100 µg/mL[5]Part of a mixture for EPA Method 537.1[6]
Purity Raw Material ≥ 94.5%[4]Chemical Purity ≥ 97%[5]Not specified for the individual component
Certification Gravimetric and/or Volumetric with Analytical Confirmation[4]Stated as a certified reference material[5]Stated as a certified reference material[6][7]
Isotopically Labeled Analog Not specifiedNot specified for this product, but CIL specializes in labeled compounds[8][9]Offers mass-labeled standards separately or in mixtures[6][7]

Note: For detailed specifications, including certified values, uncertainty, and traceability, it is essential to obtain the Certificate of Analysis from the respective vendor.

Experimental Protocol: Quantification of 11Cl-PF3OUdS using EPA Method 533

The U.S. Environmental Protection Agency (EPA) Method 533 is a widely accepted standard for the determination of selected PFAS, including 11Cl-PF3OUdS, in drinking water by isotope dilution anion exchange solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Sample Preparation (Solid-Phase Extraction)
  • Sample Fortification: A known volume of the water sample (typically 100-250 mL) is fortified with a solution containing isotopically labeled analogs of the target PFAS, including a labeled version of 11Cl-PF3OUdS if available, to serve as internal standards.[10][11]

  • SPE Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is conditioned sequentially with methanol and reagent water.[10]

  • Sample Loading: The fortified water sample is passed through the conditioned SPE cartridge. The PFAS analytes, including 11Cl-PF3OUdS, are retained on the sorbent.

  • Cartridge Washing: The cartridge is washed with an ammonium (B1175870) acetate (B1210297) buffer and methanol to remove potential interferences.[11]

  • Elution: The target analytes are eluted from the cartridge using a small volume of methanol containing ammonium hydroxide.[10][11]

  • Concentration: The eluate is concentrated to near dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a specific volume (e.g., 1 mL) of a methanol/water mixture (e.g., 80:20 v/v).[13]

LC-MS/MS Analysis
  • Chromatographic Separation: An aliquot of the reconstituted extract is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column using a gradient elution program with mobile phases typically consisting of ammonium acetate-buffered water and methanol.

  • Mass Spectrometric Detection: The separated analytes are introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: The quantification of 11Cl-PF3OUdS is performed using the isotope dilution method, where the response of the native analyte is normalized to the response of its corresponding isotopically labeled internal standard. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection, monitoring specific precursor-to-product ion transitions for both the native and labeled compounds.[11][14]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the quantification of 11Cl-PF3OUdS using a certified reference material and EPA Method 533.

Quantification_Workflow cluster_prep Sample and Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis and Reporting CRM Certified Reference Material (CRM) for 11Cl-PF3OUdS Cal_Curve Calibration Curve Preparation CRM->Cal_Curve Data_Processing Data Processing and Integration Cal_Curve->Data_Processing Sample Water Sample Fortification Fortification with Isotopically Labeled Internal Standards Sample->Fortification SPE_Loading Sample Loading onto WAX Cartridge Fortification->SPE_Loading SPE_Wash Washing to Remove Interferences SPE_Loading->SPE_Wash SPE_Elution Elution of Analytes SPE_Wash->SPE_Elution Concentration Concentration and Reconstitution SPE_Elution->Concentration LC_Separation Chromatographic Separation (C18) Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification using Isotope Dilution MS_Detection->Quantification Quantification->Data_Processing Final_Concentration Calculation of 11Cl-PF3OUdS Concentration Data_Processing->Final_Concentration

Caption: Workflow for 11Cl-PF3OUdS quantification.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods for ¹¹C-PF3OUdS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for the novel PET imaging agent, ¹¹C-PF3OUdS. The objective is to establish robust, reproducible, and transferable analytical methods for the quality control of this radiotracer, ensuring its safety and efficacy for clinical and preclinical research. This document outlines standardized experimental protocols, presents hypothetical comparative data, and illustrates key workflows.

Introduction to ¹¹C-PF3OUdS

For the context of this guide, ¹¹C-PF3OUdS is a hypothetical Carbon-11 labeled radiopharmaceutical. Its quality control is critical to ensure accurate and reliable results in PET imaging studies. Key quality attributes include radiochemical purity, specific activity, and the absence of residual solvents from the synthesis process.

Comparative Data Summary

The following tables present hypothetical data from a round-robin study involving three laboratories (Lab A, Lab B, and Lab C) analyzing a single batch of ¹¹C-PF3OUdS. These tables are intended to exemplify the expected outcomes of an inter-laboratory comparison.

Table 1: Radiochemical Purity of ¹¹C-PF3OUdS by High-Performance Liquid Chromatography (HPLC)

LaboratoryMethodRadiochemical Purity (%)Retention Time (min)
Lab AHPLC-UV/RAD98.55.2
Lab BHPLC-UV/RAD97.95.3
Lab CHPLC-UV/RAD98.85.1
Acceptance Criterion ≥ 95%

Table 2: Specific Activity of ¹¹C-PF3OUdS

LaboratoryMethodSpecific Activity (GBq/µmol) at End of Synthesis
Lab AHPLC-UV/RAD85
Lab BHPLC-UV/RAD79
Lab CHPLC-UV/RAD92
Acceptance Criterion ≥ 74 GBq/µmol [1]

Table 3: Residual Solvent Analysis of ¹¹C-PF3OUdS by Gas Chromatography (GC)

LaboratoryMethodEthanol (ppm)Acetonitrile (B52724) (ppm)
Lab AGC-FID3500210
Lab BGC-FID3800250
Lab CGC-FID3200190
Acceptance Criterion < 5000 ppm [2]< 410 ppm [2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure consistency across participating laboratories.

Radiochemical Purity and Specific Activity Determination by HPLC

This method is used to determine the radiochemical purity and specific activity of ¹¹C-PF3OUdS.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 254 nm.

  • Radioactivity Detection: NaI(Tl) scintillation detector or equivalent.

  • Procedure:

    • Inject a known volume (e.g., 20 µL) of the ¹¹C-PF3OUdS solution onto the HPLC system.

    • Monitor the chromatogram for both UV and radioactivity signals.

    • The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the ¹¹C-PF3OUdS peak.

    • Specific activity is calculated by correlating the radioactivity of the ¹¹C-PF3OUdS peak with the mass of the compound determined from the UV peak area against a standard curve of the non-radioactive PF3OUdS reference standard.

Residual Solvent Analysis by Gas Chromatography (GC)

This method is used to identify and quantify residual solvents from the synthesis of ¹¹C-PF3OUdS.[3]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624, 30 m x 0.53 mm ID, 3 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 120°C.

    • Hold for 2 minutes.

  • Procedure:

    • Prepare a calibration curve for each potential residual solvent (e.g., ethanol, acetonitrile) in a suitable solvent (e.g., water).

    • Inject a small volume (e.g., 1 µL) of the ¹¹C-PF3OUdS solution into the GC.

    • Identify and quantify the residual solvents by comparing their retention times and peak areas to the calibration standards.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes involved in the inter-laboratory comparison and analytical workflows.

Inter_Laboratory_Comparison_Workflow cluster_setup Phase 1: Setup cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting & Comparison A Centralized Synthesis of 11C-PF3OUdS Batch B Distribution of Aliquots to Participating Labs A->B C Provision of Standardized Protocols & Reference Standards B->C D Lab A Analysis (HPLC, GC) C->D E Lab B Analysis (HPLC, GC) C->E F Lab C Analysis (HPLC, GC) C->F G Data Submission to Coordinating Body D->G E->G F->G H Statistical Analysis & Comparison of Results G->H I Issuance of Comparison Report H->I

Inter-Laboratory Comparison Workflow for 11C-PF3OUdS.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gc GC Analysis A 11C-PF3OUdS Sample B HPLC Injection A->B C UV & Radioactivity Detection B->C D Data Analysis C->D E Radiochemical Purity (%) D->E F Specific Activity (GBq/µmol) D->F G 11C-PF3OUdS Sample H GC Injection G->H I Flame Ionization Detection (FID) H->I J Data Analysis I->J K Residual Solvents (ppm) J->K Logical_Relationship A Synthesis of 11C-PF3OUdS B In-Process Controls A->B C Final Product Quality Control B->C D Radiochemical Purity (HPLC) C->D E Specific Activity (HPLC) C->E F Residual Solvents (GC) C->F G Sterility & Endotoxin Testing C->G H Product Release for Clinical/Preclinical Use D->H E->H F->H G->H

References

A Comparative Guide to the Analytical Methodologies of 11Cl-PF3OUdS and F-53B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analytical methodologies for two emerging per- and polyfluoroalkyl substances (PFAS): 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS) and F-53B. F-53B is a chemical mixture primarily composed of 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (9Cl-PF3ONS), with 11Cl-PF3OUdS being a minor component.[1][2][3] Both are part of a class of compounds known as chlorinated polyfluorinated ether sulfonates (Cl-PFAESs) and are considered substitutes for legacy PFAS like perfluorooctanesulfonic acid (PFOS).[1][4] This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical techniques used to detect and quantify these compounds in various environmental matrices.

Introduction to 11Cl-PF3OUdS and F-53B

11Cl-PF3OUdS, also known as F-53B Minor, is a specific PFAS compound with the chemical formula C10HClF20O4S.[5][6] F-53B, on the other hand, is a commercial mixture used predominantly in the electroplating industry as a PFOS alternative.[1] Its major component is 9Cl-PF3ONS (also referred to as 6:2 Cl-PFAES), while 11Cl-PF3OUdS (also referred to as 8:2 Cl-PFAES) is a minor constituent.[7] Due to their persistence and potential for bioaccumulation, the accurate analysis of these compounds in the environment and biological samples is of significant interest.[8][9]

The primary analytical technique for the determination of these and other PFAS is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10] Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), are available for the analysis of PFAS in drinking water and other matrices.[11][12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of 11Cl-PF3OUdS and the major component of F-53B (9Cl-PF3ONS), based on established analytical methods. These values can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Parameter11Cl-PF3OUdS (F-53B Minor)F-53B (Major Component: 9Cl-PF3ONS)Analytical MethodMatrixReference
Method Detection Limit (MDL)Not explicitly stated, but included in methods with MDLs for similar PFAS in the ng/L range.Not explicitly stated, but included in methods with MDLs for similar PFAS in the ng/L range.EPA Method 533Drinking Water[11][13]
Method Quantitation Limit (MQL)0.35 - 26 ng/L (for a broad range of 53 PFAS)0.35 - 26 ng/L (for a broad range of 53 PFAS)LC-MS/MS with SPEAqueous Matrices[14]
Limit of Detection (LOD)0.1 - 0.8 ng/mL0.1 - 0.8 ng/mLLC-MS/MS with SPEBottled Water, Tea, Juice[10]
Limit of Quantification (LOQ)0.2 - 1.6 ng/mL0.2 - 1.6 ng/mLLC-MS/MS with SPEBottled Water, Tea, Juice[10]
Recovery70 - 127% (for a broad range of 53 PFAS)70 - 127% (for a broad range of 53 PFAS)LC-MS/MS with SPEAqueous Matrices[14]
Precision (RSD)< 20% (for 49 out of 53 PFAS)< 20% (for 49 out of 53 PFAS)LC-MS/MS with SPEAqueous Matrices[14]

Experimental Protocols

The standard analytical approach for 11Cl-PF3OUdS and F-53B involves sample preparation using Solid-Phase Extraction (SPE) followed by analysis using LC-MS/MS. EPA Methods 533 and 537.1 are widely referenced for PFAS analysis in drinking water.[11][13]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analytes of interest and remove matrix interferences.

  • General Procedure:

    • A known volume of the aqueous sample is passed through an SPE cartridge. For PFAS analysis, weak anion exchange (WAX) cartridges are often used.[13][14]

    • The cartridge is washed with a specific solvent to remove interfering compounds.

    • The target analytes (11Cl-PF3OUdS and F-53B) are eluted from the cartridge using a small volume of an appropriate solvent, typically methanol (B129727) or a modified methanol solution.[10]

    • The eluate is then concentrated, often by evaporation under a gentle stream of nitrogen, and reconstituted in a solvent suitable for LC-MS/MS analysis.

  • Isotope Dilution: To improve accuracy and account for matrix effects and analyte loss during sample preparation, isotopically labeled internal standards are spiked into the sample before extraction.[13]

2. Instrumental Analysis: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate the target analytes from other compounds in the extract and to detect and quantify them with high sensitivity and selectivity.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of PFAS.[13]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or acetic acid, is used to achieve separation.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of these acidic compounds.[10]

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This highly selective technique minimizes interferences and provides accurate quantification.

Methodological Differences and Considerations

The analytical methodologies for 11Cl-PF3OUdS and the components of F-53B are fundamentally the same, as they are both analyzed as part of a broader suite of PFAS. The key differences lie in their specific mass transitions (precursor and product ions) used for MS/MS detection and their retention times during chromatographic separation.

  • Chromatographic Separation: Due to differences in their chemical structures (e.g., carbon chain length), 11Cl-PF3OUdS (8:2 Cl-PFAES) and 9Cl-PF3ONS (6:2 Cl-PFAES) will have different retention times on an LC column, allowing for their individual quantification even when present in the same sample.

  • Mass Spectrometric Detection: Each compound will have a unique precursor ion corresponding to its molecular weight and will produce characteristic product ions upon fragmentation. These specific mass transitions are programmed into the MS/MS method to ensure selective detection and quantification.

Advances in high-resolution mass spectrometry (HRMS) are also being employed for the non-targeted screening and identification of emerging PFAS, including various components of F-53B and other related compounds.[7]

Visualizations

Below are diagrams illustrating the general experimental workflow for PFAS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample Spike Spike with Labeled Internal Standards Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution of Analytes SPE->Elution Concentration Concentration and Reconstitution Elution->Concentration LC Liquid Chromatography (LC) Separation Concentration->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: General experimental workflow for the analysis of PFAS.

Logical_Relationship PFAS Per- and Polyfluoroalkyl Substances (PFAS) Legacy Legacy PFAS (e.g., PFOS, PFOA) PFAS->Legacy Emerging Emerging PFAS PFAS->Emerging F53B F-53B (Mixture) Emerging->F53B ClPF3OUdS 11Cl-PF3OUdS (F-53B Minor) F53B->ClPF3OUdS ClPF3ONS 9Cl-PF3ONS (F-53B Major) F53B->ClPF3ONS

Caption: Hierarchical relationship of the discussed PFAS compounds.

References

validation of analytical methods for 11Cl-PF3OUdS in biota

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of ¹¹C-labeled radiotracers in biological samples, such as plasma and tissue homogenates, is essential for researchers, scientists, and drug development professionals. This document provides a framework for validating a primary analytical method, radio-High-Performance Liquid Chromatography (radio-HPLC), and compares it with alternative techniques, namely radio-Thin-Layer Chromatography (radio-TLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific validation data for "11Cl-PF3OUdS" is not available due to the term being a likely typographical error and the absence of public validation studies for a specific compound like ¹¹C-PF-06885203, this guide synthesizes established guidelines and published methodologies to provide a robust template for such validation efforts. The principles and protocols outlined herein are based on the European Association of Nuclear Medicine (EANM) guidelines on the validation of analytical methods for radiopharmaceuticals.

Primary Analytical Method: Radio-HPLC

Radio-HPLC is a cornerstone technique for the quality control and analysis of radiopharmaceuticals. It is used to determine radiochemical identity and purity by separating the parent radiotracer from its radiometabolites and other impurities.

Experimental Protocol: Radio-HPLC Method Validation

The validation of a radio-HPLC method ensures its suitability for its intended purpose. The following protocol outlines the key validation parameters and their assessment, based on established guidelines.

  • System Suitability: Before initiating validation, the HPLC system's suitability is confirmed. This involves injecting a standard solution to verify parameters like resolution, tailing factor, and the precision of replicate injections.

  • Specificity (Selectivity): This test demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Procedure: Analyze blank plasma/biota samples, samples spiked with the ¹¹C-radiotracer, and samples with potential impurities. Chromatograms are compared to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

    • Procedure: A series of at least five concentrations of the analyte are prepared and analyzed. The response (peak area) is plotted against concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: This parameter assesses the closeness of the test results obtained by the method to the true value.

    • Procedure: Analyze samples with known concentrations of the analyte (e.g., spiked plasma samples at three different concentration levels). The percentage recovery is then calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, or with different equipment.

  • Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Procedure: This is often determined by analyzing a series of diluted solutions and establishing the concentration at which the signal-to-noise ratio is at least 10:1.

Data Presentation: Radio-HPLC Validation Summary

The following tables present illustrative data for the validation of a hypothetical radio-HPLC method for a ¹¹C-labeled radiotracer.

Table 1: Linearity

Concentration (ng/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50758,900
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
54.998.0
2020.4102.0
4039.699.0
Mean Recovery (%) 99.7

Table 3: Precision

Concentration (ng/mL)Intra-assay RSD (%)Inter-assay RSD (%)
5< 5.0< 10.0
20< 5.0< 10.0
40< 5.0< 10.0

Table 4: Limit of Quantification

ParameterValue
LOQ (ng/mL) 0.5
Signal-to-Noise Ratio at LOQ > 10:1

Comparison with Alternative Analytical Methods

While radio-HPLC is a robust method, other techniques can be employed for the analysis of radiotracers in biota.

Radio-Thin-Layer Chromatography (Radio-TLC)

Radio-TLC is a simpler, more cost-effective alternative to radio-HPLC, often used for determining radiochemical purity.[1]

  • Advantages:

    • Lower cost and simpler instrumentation.[1]

    • Faster analysis of multiple samples simultaneously.[1]

    • Less susceptible to sample matrix effects that can cause column clogging in HPLC.[1]

  • Disadvantages:

    • Lower resolution and sensitivity compared to radio-HPLC.[1]

    • Quantification can be less precise.

    • Less amenable to automation.

Table 5: Comparison of Radio-HPLC and Radio-TLC

FeatureRadio-HPLCRadio-TLC
Resolution HighModerate to Low
Sensitivity HighModerate
Quantification Highly PreciseSemi-Quantitative to Quantitative
Throughput SerialParallel
Cost HighLow
Automation HighLow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that can provide structural information about the parent tracer and its metabolites.[2]

  • Advantages:

    • Exceptional sensitivity and specificity.[2]

    • Provides molecular weight and structural information, aiding in metabolite identification.[2]

    • Can measure both the radiolabeled and non-radiolabeled (carrier) compound.[3]

  • Disadvantages:

    • High instrument cost and complexity.

    • Potential for ion suppression from the biological matrix.

    • Requires specialized expertise for method development and data analysis.

Table 6: Comparison of Radio-HPLC and LC-MS/MS

FeatureRadio-HPLCLC-MS/MS
Detection RadioactivityMass-to-charge ratio
Specificity High (based on retention time)Very High (based on mass and fragmentation)
Sensitivity High (for radioactivity)Very High (for mass)
Metabolite ID Indirect (retention time shift)Direct (structural information)
Cost HighVery High
Throughput SerialSerial

Visualizations

Signaling Pathway

Hypothetical Signaling Pathway of a ¹¹C-Tracer ¹¹C-Tracer ¹¹C-Tracer Target_Receptor Target_Receptor ¹¹C-Tracer->Target_Receptor Binding Downstream_Signaling Downstream_Signaling Target_Receptor->Downstream_Signaling Activation Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway of a ¹¹C-labeled tracer binding to its target.

Experimental Workflow

Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Validation Experiments cluster_2 Data Analysis & Reporting Develop_HPLC_Method Develop_HPLC_Method Specificity Specificity Develop_HPLC_Method->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ Analyze_Data Analyze_Data LOQ->Analyze_Data Validation_Report Validation_Report Analyze_Data->Validation_Report

Caption: Stepwise workflow for the validation of an analytical method for a radiotracer.

Logical Relationships

Choice of Analytical Method Goal Goal Radio_HPLC Radio_HPLC Goal->Radio_HPLC Quantitative Analysis High Throughput Radio_TLC Radio_TLC Goal->Radio_TLC Rapid Purity Check Low Cost LC_MSMS LC_MSMS Goal->LC_MSMS Metabolite ID Highest Sensitivity

Caption: Decision tree for selecting an analytical method based on research goals.

References

A Comparative Guide to EPA 533 and EPA 1633 for the Analysis of 11Cl-PF3OUdS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent U.S. Environmental Protection Agency (EPA) methods for the detection of per- and poly-fluoroalkyl substances (PFAS): EPA Method 533 and EPA Method 1633. The focus of this comparison is the analysis of the specific emerging PFAS compound 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a clear understanding of the applicability and technical nuances of each method for this particular analyte.

Data Presentation: Method Comparison

The following table summarizes the key characteristics of EPA Method 533 and EPA Method 1633, with a specific focus on their relevance to the analysis of 11Cl-PF3OUdS.

FeatureEPA Method 533EPA Method 1633
Primary Matrix Drinking Water[1][2][3]Wastewater, surface water, groundwater, soil, biosolids, sediment, landfill leachate, and fish tissue[4][5][6]
Target Analytes 25 specific PFAS compounds, including many short-chain PFAS[4][7][8]40 PFAS compounds, encompassing all analytes in EPA 533 and 537.1[4][5]
Analysis of 11Cl-PF3OUdS Yes , this compound is explicitly included in the analyte list[9][10]Yes , as this method covers all analytes listed in EPA 533[4][5]
Extraction Technique Solid Phase Extraction (SPE) with a weak anion exchange (WAX) sorbent[4][7]Solid Phase Extraction (SPE) utilizing weak anion exchange and carbon cleanup[4][5]
Analytical Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][3][11]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][12]
Quantification Method Isotope Dilution[2][4][7]Isotope Dilution or Extraction Internal Standard Quantification[4][13]
Sample Volume 100–250 mL[2][11]Typically 500 mL for aqueous samples, but can be adjusted (e.g., 100 mL for leachate)[14]

Experimental Protocols

EPA Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water

This method is designed for the analysis of 25 select PFAS in drinking water using solid phase extraction and liquid chromatography/tandem mass spectrometry.

Methodology:

  • Sample Fortification: A 100–250 mL drinking water sample is fortified with isotopically labeled analogues of the target analytes, which serve as isotope dilution standards[2][11].

  • Solid Phase Extraction (SPE): The fortified sample is passed through an SPE cartridge that contains a polystyrene divinylbenzene (B73037) sorbent with a positively charged diamino ligand (weak anion exchange) to extract the PFAS analytes and their isotopic analogues[2][11].

  • Cartridge Rinsing: The cartridge is then rinsed sequentially with aqueous ammonium (B1175870) acetate (B1210297) and methanol (B129727) to remove potential interferences[2].

  • Elution: The target compounds are eluted from the SPE cartridge using methanol containing ammonium hydroxide[2].

  • Concentration: The resulting extract is concentrated to dryness using a stream of nitrogen in a heated water bath[2].

  • Reconstitution: The dried residue is reconstituted to a final volume of 1.0 mL with 20% water in methanol (v/v)[2]. Three isotopically labeled isotope performance standards are added to this final extract[2].

  • Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in the Multiple Reaction Monitoring (MRM) mode to enhance selectivity[2][3]. Analyte concentrations are calculated using the isotope dilution technique[2].

EPA Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Various Matrices

This is a comprehensive method for analyzing 40 PFAS compounds in a wide range of environmental matrices.

Methodology for Aqueous Samples:

  • Sample Fortification: An aqueous sample (e.g., wastewater, groundwater) is spiked with isotopically labeled standards[13][14].

  • Solid Phase Extraction (SPE): The sample is extracted using an SPE cartridge[12][14].

  • Cleanup: The sample extract undergoes a cleanup step using carbon[12][14].

  • Analysis: The cleaned extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[13][14].

  • Quantification: Sample concentrations are determined by either isotope dilution or extracted internal standard quantification, using the isotopically labeled compounds that were added prior to extraction[13][14].

Visualizations

Experimental Workflow and Logical Relationships

EPA_533_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample 250 mL Drinking Water Sample Fortify Fortify with Isotope Dilution Standards Sample->Fortify Load Load Sample onto WAX SPE Cartridge Fortify->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanolic Ammonium Hydroxide Wash->Elute Concentrate Concentrate Extract (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Methanol/Water & Add Performance Standards Concentrate->Reconstitute Analyze Analyze by LC-MS/MS (MRM) Reconstitute->Analyze

Figure 1: EPA Method 533 Experimental Workflow.

EPA_1633_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Aqueous, Solid, or Tissue Sample Fortify Spike with Isotopically Labeled Standards Sample->Fortify Extract Matrix-Specific Extraction (e.g., SPE for Aqueous) Fortify->Extract Cleanup Carbon Cleanup Extract->Cleanup Analyze Analyze by LC-MS/MS (MRM) Cleanup->Analyze Quantify Quantify via Isotope Dilution or Internal Standard Analyze->Quantify Method_Comparison cluster_analyte Target Analyte cluster_methods Applicable EPA Methods cluster_details Method Specifics Analyte 11Cl-PF3OUdS M533 EPA Method 533 Analyte->M533 Directly listed in method M1633 EPA Method 1633 Analyte->M1633 Included as it covers all 533 analytes M533_Matrix Matrix: Drinking Water M533->M533_Matrix M1633_Matrix Matrix: Multiple Environmental (Water, Soil, Tissue, etc.) M1633->M1633_Matrix

References

A Comparative Analysis of the Ionization Efficiency of Chlorinated Per- and Polyfluoroalkyl Substances (PFAS)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "11Cl-PF3OUdS" specified in the topic is not a recognized chemical entity in publicly available scientific literature. It is presumed to be a novel, proprietary compound, or a typographical error. This guide will proceed under the assumption that the query pertains to a chlorinated perfluoroalkyl sulfonic acid, a class of compounds of significant interest in environmental and analytical sciences. The following comparison focuses on the ionization efficiency of such chlorinated PFAS in relation to their more common non-chlorinated counterparts.

The ionization efficiency of a per- and polyfluoroalkyl substance (PFAS) is a critical parameter in its detection and quantification, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. This efficiency is influenced by several molecular properties, including the length of the fluorinated carbon chain, the nature of the functional headgroup, and the presence of other substituents like chlorine.

Factors Influencing PFAS Ionization Efficiency

The electrospray ionization (ESI) process, commonly used for PFAS analysis, is sensitive to the physicochemical properties of the analyte. Key factors that govern the ionization efficiency of PFAS include:

  • Hydrophobicity and Surface Activity: PFAS are surface-active molecules, and their hydrophobicity plays a significant role in the ESI process. More hydrophobic molecules are more likely to be present at the surface of the electrospray droplet, leading to more efficient ionization.[1]

  • PFAS Class (Headgroup): The chemical class of a PFAS, determined by its functional headgroup (e.g., carboxylate, sulfonate), is a primary determinant of its ionization response.[1]

  • Number of Fluorine Atoms: The degree of fluorination also impacts the ionization efficiency.[1]

  • Chlorine Substitution: The substitution of a fluorine atom with a chlorine atom can alter the molecule's electronegativity, polarity, and overall structure, thereby influencing its ionization behavior. While direct quantitative comparisons are sparse, it is known that the presence of electronegative atoms is a key factor in the ionization process.

Comparative Ionization Efficiency of PFAS Classes

The following table summarizes the relative ionization efficiencies of different classes of PFAS based on experimental observations. The inclusion of chlorinated PFAS is based on general principles of physical organic chemistry, as direct comparative studies with quantitative ionization efficiency data for "11Cl-PF3OUdS" are not available. The comparison is presented qualitatively.

PFAS ClassGeneral StructureRelative Ionization Efficiency (Qualitative)Rationale for Relative Efficiency
Perfluoroalkyl Sulfonic Acids (PFSAs) CF₃(CF₂)ₙSO₃⁻HighThe strong acidic nature of the sulfonate group leads to ready deprotonation and efficient ion formation in negative ion mode ESI.
Chlorinated Perfluoroalkyl Sulfonic Acids CF₃(CF₂)ₙ₋ₓClₓSO₃⁻High (Potentially similar to or slightly lower than PFSAs)The high electronegativity of the sulfonate group remains the dominant factor for ionization. Chlorine is less electronegative than fluorine, which could slightly decrease the overall acidity and surface activity compared to a fully fluorinated analog, but this effect is expected to be minor.
Perfluoroalkyl Carboxylic Acids (PFCAs) CF₃(CF₂)ₙCOO⁻Moderate to HighCarboxylic acids are also readily deprotonated in negative ion mode ESI, but are generally weaker acids than sulfonic acids, which can result in slightly lower ionization efficiency under certain conditions.
Fluorotelomer Sulfonic Acids (FTSAs) H(CF₂)ₙCH₂CH₂SO₃⁻ModerateThe presence of a non-fluorinated ethyl group can reduce the overall acidity and surface activity compared to fully fluorinated PFSAs, potentially leading to lower ionization efficiency.

Experimental Protocol for Determining PFAS Ionization Efficiency

The determination of the ionization efficiency of PFAS is typically carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source. A direct infusion or flow injection analysis method is often employed to assess the intrinsic ionization response of a compound without chromatographic separation.

Objective: To determine the relative ionization efficiency of a target PFAS compound by comparing its MS signal response to that of other PFAS under identical conditions.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical standards of the PFAS compounds of interest.

  • HPLC-grade methanol, acetonitrile, and water.

  • Ammonium (B1175870) acetate (B1210297) or other suitable mobile phase modifiers.

Procedure:

  • Standard Preparation: Prepare individual and mixed standard solutions of the PFAS compounds in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 µg/L).

  • Instrumentation Setup:

    • Liquid Chromatography: For direct infusion, bypass the analytical column. The mobile phase can be a simple isocratic mixture, for instance, 80:20 methanol:water with a modifier like 2 mM ammonium acetate. Set a constant flow rate (e.g., 0.3 mL/min).

    • Mass Spectrometry: Operate the ESI source in negative ion mode. Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) for the specific PFAS class if known, or use general optimized conditions. Set the mass spectrometer to monitor the characteristic precursor-to-product ion transitions for each PFAS in Multiple Reaction Monitoring (MRM) mode.

  • Data Acquisition:

    • Inject a blank solvent to establish a baseline.

    • Inject each individual PFAS standard to determine its characteristic signal intensity.

    • Inject the mixed PFAS standard to observe any ion suppression or enhancement effects.

  • Data Analysis:

    • Integrate the peak area or measure the signal height for each PFAS analyte.

    • Calculate the relative response factor (RRF) for the target analyte (e.g., the chlorinated PFAS) by dividing its signal intensity by that of a reference PFAS (e.g., PFOS).

An alternative and often more sensitive ionization technique is UniSpray, which has been shown to enhance the ionization of most PFAS compared to conventional ESI.[2] The use of UniSpray can lead to increased peak areas and signal-to-noise ratios, allowing for lower detection limits.[2]

Experimental Workflow for Comparing PFAS Ionization Efficiency

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Result Standard_Prep Prepare Individual & Mixed PFAS Standards LC_Setup Configure HPLC/UHPLC (Direct Infusion) Standard_Prep->LC_Setup Inject MS_Setup Optimize ESI-MS/MS (Negative Ion Mode, MRM) LC_Setup->MS_Setup Introduce Sample Data_Acq Inject Standards & Acquire Data MS_Setup->Data_Acq Analyze Peak_Integration Integrate Peak Areas Data_Acq->Peak_Integration Raw Data RRF_Calc Calculate Relative Response Factors Peak_Integration->RRF_Calc Peak Areas Comparison Compare Ionization Efficiencies RRF_Calc->Comparison RRFs

Caption: Workflow for the experimental determination of relative PFAS ionization efficiency.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors that influence the ionization efficiency of a PFAS molecule within an electrospray ionization source.

G cluster_properties Molecular Properties cluster_process ESI Process Factors PFAS_Molecule PFAS Analyte (e.g., Chlorinated PFSA) Headgroup Functional Headgroup (e.g., Sulfonate) PFAS_Molecule->Headgroup Chain_Length Fluorocarbon Chain Length PFAS_Molecule->Chain_Length Substitution Substitution (e.g., Cl for F) PFAS_Molecule->Substitution Acidity Acidity / pKa Headgroup->Acidity Surface_Activity Surface Activity in Droplet Chain_Length->Surface_Activity Substitution->Surface_Activity Substitution->Acidity Ionization_Efficiency Ionization Efficiency (Signal Response) Surface_Activity->Ionization_Efficiency Acidity->Ionization_Efficiency

Caption: Factors influencing the electrospray ionization efficiency of PFAS.

References

A Comparative Analysis of the Analytical Performance of 11Cl-PF3OUdS and Legacy PFAS

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the analytical characteristics of the emerging PFAS, 11Cl-PF3OUdS, in comparison to the well-studied legacy compounds, PFOA and PFOS. This guide provides a comprehensive overview of their analytical performance, detailed experimental protocols for their detection, and insights into their biological signaling pathways.

In the evolving landscape of environmental and biological monitoring, the focus on per- and polyfluoroalkyl substances (PFAS) has expanded beyond legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) to include emerging contaminants such as 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS). Understanding the analytical nuances and biological implications of these compounds is paramount for accurate risk assessment and the development of effective mitigation strategies. This guide offers a direct comparison of the analytical performance of 11Cl-PF3OUdS against PFOA and PFOS, supported by experimental data and detailed methodologies.

Analytical Performance Comparison

The analytical performance for the detection of 11Cl-PF3OUdS, PFOA, and PFOS is critical for their accurate quantification in various environmental matrices. The following tables summarize key performance metrics, including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates, primarily based on data from EPA Method 1633, a widely accepted standard for PFAS analysis in aqueous samples.

CompoundLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery Rate (%)
11Cl-PF3OUdS 0.04 - 1.87[1][2]5.00[2]70 - 130[1]
PFOA 0.62[2]2.00[2]70 - 130[1]
PFOS 0.42[2]2.00[2]70 - 130[1]
Table 1: Comparative Analytical Performance in Water by EPA Method 1633.

Experimental Protocols

The accurate analysis of 11Cl-PF3OUdS, PFOA, and PFOS in water samples is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). EPA Method 1633 provides a standardized protocol for the extraction, cleanup, and analysis of these compounds.

EPA Method 1633: Analysis of PFAS in Aqueous Samples

This method is designed for the determination of 40 PFAS compounds, including 11Cl-PF3OUdS, PFOA, and PFOS, in a variety of matrices, including wastewater, surface water, and groundwater.[3][4]

1. Sample Collection and Preservation:

  • Samples are collected in high-density polyethylene (B3416737) (HDPE) bottles.

  • Samples should be cooled to ≤ 6 °C and stored in the dark.

  • Holding time for aqueous samples is typically 28 days.

2. Sample Preparation and Extraction:

  • Aqueous samples are fortified with isotopically labeled internal standards.

  • Solid-phase extraction (SPE) is performed using a weak anion exchange (WAX) cartridge to extract the PFAS analytes from the water sample.[5]

  • The sample is passed through the conditioned SPE cartridge, and the analytes are adsorbed onto the sorbent.

  • Interfering substances are washed from the cartridge.

3. Sample Elution and Concentration:

  • The retained PFAS are eluted from the SPE cartridge using a basic methanol (B129727) solution.

  • The eluate is concentrated to a small volume to increase the analytical sensitivity.

4. Instrumental Analysis (LC-MS/MS):

  • The concentrated extract is analyzed by LC-MS/MS.

  • Liquid Chromatography (LC): The extract is injected into an LC system equipped with a C18 column to separate the different PFAS compounds. A gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) in water and methanol is typically used.

  • Tandem Mass Spectrometry (MS/MS): The separated compounds are introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in the negative ion mode, and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each analyte and its corresponding internal standard to ensure high selectivity and sensitivity.

Below is a visual representation of the general experimental workflow for PFAS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample Fortification Fortification with Internal Standards Sample->Fortification SPE Solid-Phase Extraction (WAX Cartridge) Fortification->SPE Elution Elution with Basic Methanol SPE->Elution Concentration Concentration Elution->Concentration LC Liquid Chromatography (C18 Column) Concentration->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Data Data Acquisition and Quantification MSMS->Data

A generalized workflow for the analysis of PFAS in aqueous samples.

Biological Signaling Pathways

Understanding the biological signaling pathways affected by these PFAS is crucial for assessing their potential toxicological effects. While PFOA and PFOS are known to interact with various cellular pathways, emerging evidence suggests that chlorinated PFAS like 11Cl-PF3OUdS may exhibit similar, and in some cases, more potent activities.

Legacy PFAS (PFOA and PFOS): PFOA and PFOS have been shown to impact several key signaling pathways, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[6] This activation can lead to a cascade of downstream effects, including alterations in lipid metabolism, inflammatory responses, and oxidative stress.

Emerging Chlorinated PFAS (11Cl-PF3OUdS): Recent studies on chlorinated polyfluorinated ether sulfonates (Cl-PFAESs), the class of compounds to which 11Cl-PF3OUdS belongs, indicate that they also interact with PPAR signaling pathways.[6][7] Notably, some research suggests that these chlorinated analogs can exhibit higher binding affinity and agonistic activity towards PPARs compared to PFOS.[6] This suggests that 11Cl-PF3OUdS may have the potential to induce similar or even more pronounced biological effects than its legacy counterparts through this pathway.

The following diagram illustrates the general signaling pathway involving PPAR activation by PFAS.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PFAS PFAS (e.g., PFOA, PFOS, 11Cl-PF3OUdS) PPAR PPARα PFAS->PPAR RXR RXR PPAR->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates Response Cellular Responses (Lipid Metabolism, Inflammation, Oxidative Stress) Gene->Response Leads to

A simplified diagram of the PPARα signaling pathway activated by PFAS.

References

A Comparative Guide to Method Validation for 11C-PF3OUdS in Non-Potable Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 11C-labeled 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS), a novel PET radiotracer, in non-potable water. Given the absence of a standardized, single method for this specific analyte, this document outlines a proposed integrated approach leveraging established techniques for Per- and Polyfluoroalkyl Substances (PFAS) analysis and radiochemical detection. We present a comparison between a proposed Radio-HPLC-MS/MS method and the individual, well-established methods for chemical and radiochemical analysis.

Introduction

The analysis of radiolabeled compounds in complex matrices like non-potable water presents a dual challenge: ensuring accurate and precise quantification of the chemical entity while simultaneously and sensitively detecting its radioactive signature. 11Cl-PF3OUdS, as a member of the PFAS family, is prone to environmental contamination, making robust analytical methods crucial for environmental monitoring and safety assessments during its development and application as a PET radiotracer. This guide proposes a validated method that integrates solid-phase extraction (SPE) for sample concentration and cleanup, followed by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for chemical identification and quantification, and an in-line radio-detector for simultaneous measurement of Carbon-11 radioactivity.

Methodology Comparison

The core of our proposed method is the integration of two powerful analytical techniques. Below, we compare the key performance parameters of this integrated approach with those of standalone chemical (LC-MS/MS) and radiochemical (Liquid Scintillation Counting) methods. The data presented is a synthesis of performance characteristics reported for similar PFAS compounds under EPA Method 533 and typical performance of radiochemical detection methods.[1][2][3]

Table 1: Comparison of Analytical Method Performance
Performance ParameterProposed Integrated Radio-HPLC-MS/MSStandard LC-MS/MS (e.g., EPA 533)Liquid Scintillation Counting (LSC)
Specificity High (Mass-to-charge ratio and fragmentation pattern)High (Mass-to-charge ratio and fragmentation pattern)Low (Detects all beta-emitters)
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (% Recovery) 70-130%70-130%N/A (Efficiency dependent)
Precision (% RSD) < 20%< 20%< 5%
Limit of Detection (LOD) Chemical: ~0.1-1 ng/L; Radiochemical: ~30 dpmChemical: ~0.1-1 ng/LRadiochemical: ~1 Bq (60 dpm)
Limit of Quantification (LOQ) Chemical: ~0.5-2 ng/L; Radiochemical: ~100 dpmChemical: ~0.5-2 ng/LRadiochemical: ~200 dpm
Sample Throughput ModerateModerateHigh (for bulk samples)
Cost per Sample HighModerate to HighLow to Moderate

Experimental Protocols

Proposed Integrated Radio-HPLC-MS/MS Method

This method is designed for the simultaneous chemical and radiochemical analysis of 11C-PF3OUdS in non-potable water.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analyte and remove matrix interferences.

  • Procedure:

    • Collect a 250 mL water sample in a polypropylene (B1209903) bottle.

    • Add a surrogate standard (e.g., a stable isotope-labeled analog of a similar PFAS) to the sample.

    • Condition a weak anion exchange (WAX) SPE cartridge (500 mg) with methanol (B129727) followed by reagent water.

    • Load the water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

    • Wash the cartridge with a buffered solution to remove interferences.

    • Elute the analyte with 8 mL of 1% ammoniated methanol.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

b. Analytical Instrumentation

  • HPLC System: A biocompatible HPLC system to minimize metal-ion-induced degradation of the radiotracer.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 20 mM ammonium (B1175870) acetate (B1210297) in water and methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Radio-detector: An in-line flow-through scintillation detector compatible with HPLC.[4][5][6][7]

c. Data Acquisition and Analysis

  • Acquire data in both MS/MS (for chemical quantification) and radio-detector channels simultaneously.

  • Monitor specific precursor-to-product ion transitions for 11Cl-PF3OUdS and the surrogate standard.

  • Quantify the radioactivity in the eluent corresponding to the chromatographic peak of 11C-PF3OUdS.

  • Correct for radioactive decay back to a reference time.

Alternative Method 1: Standard LC-MS/MS (Chemical Analysis)

This method follows the principles of EPA Method 533 for PFAS analysis and is suitable for quantifying the total concentration of 11Cl-PF3OUdS (both active and decayed).[1]

  • Sample Preparation: Identical to the SPE protocol described above.

  • Instrumentation: A standard HPLC-MS/MS system.

  • Analysis: Quantification is based on the integrated peak area of the specific MS/MS transition for 11Cl-PF3OUdS relative to a calibration curve.

Alternative Method 2: Liquid Scintillation Counting (Radiochemical Analysis)

This method is used for the bulk measurement of Carbon-11 activity in a sample but lacks chemical specificity.[8][9][10][11][12]

  • Sample Preparation:

    • Take a known volume of the water sample (or the concentrated extract from SPE).

    • Mix the sample with a suitable liquid scintillation cocktail in a 20 mL glass vial.

    • Allow the sample to dark-adapt to reduce chemiluminescence.

  • Instrumentation: A liquid scintillation counter.

  • Analysis: The instrument detects the beta particles emitted from the decay of Carbon-11 and reports the activity in counts per minute (CPM) or disintegrations per minute (DPM) after efficiency correction.

Method Validation Parameters

A comprehensive validation of the proposed integrated method should be performed according to established guidelines. The following parameters are critical:

Table 2: Key Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other sample components.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity and Range The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.R² ≥ 0.99 for the calibration curve.
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 70-130% for spiked samples at three different concentrations.
Precision (Repeatability & Intermediate) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10 and acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, flow rate, etc.
Sample Stability The stability of the analyte in the sample matrix under specific storage conditions.Analyte concentration remains within ±15% of the initial concentration over the storage period.

Visualizations

MethodValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Validation Sample Non-Potable Water Sample SPE Solid-Phase Extraction (SPE) (Concentration & Cleanup) Sample->SPE Eluate Concentrated Eluate SPE->Eluate HPLC Radio-HPLC System Eluate->HPLC MSMS Tandem MS (MS/MS) (Chemical ID & Quant) HPLC->MSMS Chemical Data Radio Radio-detector (11C Activity) HPLC->Radio Radiochemical Data ChemData Chemical Results (ng/L) MSMS->ChemData RadioData Radiochemical Results (Bq/mL) Radio->RadioData Validation Method Validation (Accuracy, Precision, LOD, etc.) ChemData->Validation RadioData->Validation

Caption: Workflow for the integrated Radio-HPLC-MS/MS method validation.

SignalingPathways cluster_chemical Chemical Analysis Pathway cluster_radiochemical Radiochemical Analysis Pathway Sample_Chem Sample Injection LC_Separation LC Separation (C18 Column) Sample_Chem->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (MS/MS) (Precursor/Product Ions) Ionization->Mass_Analysis Quantification_Chem Chemical Quantification (ng/L) Mass_Analysis->Quantification_Chem Sample_Radio Sample Injection LC_Separation_Radio LC Separation (Post-Column) Sample_Radio->LC_Separation_Radio Flow_Cell Flow-through Scintillation Detector LC_Separation_Radio->Flow_Cell Photon_Detection Photon Detection (PMT) Flow_Cell->Photon_Detection Quantification_Radio Radiochemical Quantification (Bq/mL) Photon_Detection->Quantification_Radio

Caption: Parallel data acquisition pathways for chemical and radiochemical analysis.

Conclusion

The proposed integrated Radio-HPLC-MS/MS method offers a robust and comprehensive approach for the validation of 11C-PF3OUdS analysis in non-potable water. By combining the high specificity of mass spectrometry with the sensitivity of radiochemical detection, this method allows for the simultaneous determination of both the chemical concentration and the radioactive content of the analyte from a single sample injection. While the initial setup cost and complexity are higher than for the individual methods, the integrated approach provides a more complete and accurate characterization of the radiolabeled compound in a challenging matrix, which is essential for environmental monitoring and regulatory compliance in the development of new PET radiotracers. The validation of such a method, following the parameters outlined, will ensure the generation of high-quality, defensible data.

References

Navigating the Landscape of Proficiency Testing for 11Cl-PF3OUdS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of emerging contaminants, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comparative overview of the landscape for proficiency testing (PT) related to the analysis of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS), a prominent member of the per- and polyfluoroalkyl substances (PFAS) class. While dedicated proficiency testing schemes solely for 11Cl-PF3OUdS are not commonly available, this compound is frequently included in broader interlaboratory comparisons and validation studies for multi-analyte PFAS methods.

This guide will delve into the performance of analytical methods that include 11Cl-PF3OUdS, drawing data from interlaboratory studies and method validation reports. It will also outline the experimental protocols of widely accepted methods for its quantification, providing a framework for laboratories to assess and improve their analytical capabilities.

Comparative Performance Data

The analysis of 11Cl-PF3OUdS is often performed as part of larger suites of PFAS compounds using methods such as U.S. Environmental Protection Agency (EPA) Methods 533, 537.1, and 1633. Data from interlaboratory studies and method validation reports provide insights into the expected performance of laboratories analyzing this compound. The following table summarizes key performance metrics from such studies.

ParameterMethodMatrixMean Recovery (%)Relative Standard Deviation (%)Method Detection Limit (MDL) (ng/L)
Accuracy & Precision EPA Method 537.1 & 533 (Interlaboratory Study)Drinking Water, Groundwater, Surface Water, WastewaterDecreased recoveries observed in surface and treated wastewater matrices, potentially due to matrix effects and adsorption.[1]-MDLs were generally less than 0.67 ng/L for most PFAS in the study.[1]
Method Validation UHPLC-MS/MSDried Blood SpotsHigh recovery (above 80%) was recorded.[2]Intra- and inter-day precision and accuracy were within ±20%.[2]-
Method Validation Automated SPE (EPA 537.1 & 533)-91 - 950.9 - 1.5-
Method Performance Weak Anion Exchange SPE & LC-MS/MSEnvironmental WaterMethod recovery data available in source.[3]Repeatability of the method showed a %RSD below 15% for all PFAS, with most below 10%.[3]In-sample LOD of 0.1 ng/L.[3]

It is important to note that the performance of analytical methods for 11Cl-PF3OUdS can be influenced by the sample matrix. For instance, decreased recoveries have been observed in complex matrices like surface water and treated wastewater, which may be attributed to enhanced surface adsorption in the presence of higher total organic carbon.[1]

Experimental Protocols

Accurate and reproducible analysis of 11Cl-PF3OUdS relies on well-defined and validated experimental protocols. The most commonly employed methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are the key steps involved in these analytical procedures.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To isolate and concentrate 11Cl-PF3OUdS and other PFAS from the sample matrix and remove potential interferences.

  • Typical Sorbent: Weak anion exchange (WAX) or polymeric reversed-phase sorbents are commonly used.

  • Procedure:

    • A known volume of the water sample is passed through the SPE cartridge.

    • Interfering substances are washed from the cartridge using a series of solvents.

    • The target analytes, including 11Cl-PF3OUdS, are eluted from the cartridge with a suitable solvent (e.g., methanol (B129727) with a small percentage of basic modifier).

    • The eluate is concentrated to a small volume before LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate 11Cl-PF3OUdS from other PFAS and co-extracted matrix components.

  • Typical Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an ammonium (B1175870) acetate (B1210297) or acetic acid modifier, is employed to achieve separation.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify 11Cl-PF3OUdS with high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion for 11Cl-PF3OUdS is selected and fragmented, and a characteristic product ion is monitored for quantification. This provides a high degree of specificity.

Proficiency Testing Scheme Workflow

While specific PT schemes for 11Cl-PF3OUdS are not prevalent, the general workflow for a proficiency test involving this analyte within a broader PFAS scheme would follow a standardized process. The International Atomic Reference Material Agency (IARMA) and the International Atomic Energy Agency (IAEA) provide frameworks for such schemes, which are crucial for laboratories to demonstrate their competence and meet accreditation requirements.[4][5]

ProficiencyTestingWorkflow cluster_Provider Proficiency Testing (PT) Provider cluster_Lab Participating Laboratory cluster_Evaluation Evaluation and Reporting Prep Preparation of PT Samples (Spiked with known concentration of 11Cl-PF3OUdS) Dist Distribution of Samples to Participating Laboratories Prep->Dist Analysis Sample Analysis (e.g., using EPA Method 533) Dist->Analysis Report Reporting of Results to PT Provider Analysis->Report Stats Statistical Analysis of Results (Comparison to assigned value) Report->Stats Perf Performance Evaluation (e.g., z-scores) Stats->Perf FinalReport Issuance of Final Report to Participants and Stakeholders Perf->FinalReport

Caption: Workflow of a typical proficiency testing scheme for 11Cl-PF3OUdS analysis.

References

Safety Operating Guide

Proper Disposal of 11Cl-PF3OUdS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS), a per- and polyfluoroalkyl substance (PFAS). Adherence to these procedures is critical due to the chemical's hazardous properties and the persistent nature of PFAS compounds in the environment.

Chemical and Physical Properties

A summary of the key properties of 11Cl-PF3OUdS is presented below. This information is essential for a comprehensive understanding of the chemical's characteristics.

PropertyValue
Molecular Formula C10HClF20O4S
Molecular Weight 632.60 g/mol [1]
CAS Number (Acid form) 763051-92-9[1][2]
CAS Number (Potassium salt) 83329-89-9[2][3]
Appearance Typically a white solid in pure form; may be in solution[2]
Synonyms F53B Minor, 8:2 Cl-PFAES[2]

Health Hazards and Safety Precautions

11Cl-PF3OUdS is classified as a hazardous substance. Safety data sheets for solutions containing its potassium salt indicate that the compound can cause damage to organs, including the eyes, kidneys, liver, heart, and central nervous system, through inhalation, ingestion, or skin contact.[4] It is also a skin and eye irritant.[4] As a PFAS, it is associated with long-term health risks, including cancer and endocrine disruption.[5]

When handling 11Cl-PF3OUdS, it is mandatory to use appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols, a respirator may be necessary.

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of 11Cl-PF3OUdS must comply with all local, state, and federal regulations for hazardous waste. Given its classification as a PFAS, extra precautions are necessary to prevent environmental contamination.

  • Waste Identification and Segregation:

    • All waste containing 11Cl-PF3OUdS, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected separately from other waste streams.

    • The waste must be clearly labeled as "Hazardous Waste: Contains Perfluoroalkyl Substances (PFAS) - 11Cl-PF3OUdS."

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting 11Cl-PF3OUdS waste. The container should be in good condition and have a secure lid.

    • Do not mix 11Cl-PF3OUdS waste with other incompatible chemical wastes.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition if the compound is in a flammable solvent like methanol.[4]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the container.

  • Recommended Disposal Methods:

    • The U.S. Environmental Protection Agency (EPA) provides interim guidance on the disposal of PFAS-containing materials. The currently recommended methods include:

      • Incineration: High-temperature incineration (typically >1000°C) is a promising method for the complete destruction of PFAS compounds.[6] This should only be performed at a facility specifically permitted to handle PFAS waste.

      • Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is an option.[6] These landfills have specialized liners and leachate collection systems to minimize environmental release.

      • Deep Well Injection: For liquid waste, injection into deep, geologically stable underground wells may be a viable option.[6]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of 11Cl-PF3OUdS is illustrated in the diagram below. This diagram outlines the decision-making process and necessary steps from the point of waste generation to its final disposal.

A Waste Generation (Unused 11Cl-PF3OUdS, Contaminated Materials) B Hazard Identification (PFAS, Toxic, Irritant) A->B C Segregation and Labeling ('Hazardous Waste: PFAS') B->C D Containerization (Leak-proof, Compatible Container) C->D E Temporary Storage (Designated Hazardous Waste Area) D->E F Contact EHS (Arrange for Pickup) E->F G Waste Manifest (Accurate Description of Contents) F->G H Professional Disposal (Licensed Hazardous Waste Vendor) G->H I Incineration (>1000°C) H->I Preferred J Hazardous Waste Landfill H->J Acceptable K Deep Well Injection H->K Acceptable for Liquids

Caption: Logical workflow for the disposal of 11Cl-PF3OUdS.

This guide provides a framework for the safe and compliant disposal of 11Cl-PF3OUdS. Always consult your institution's specific safety protocols and your local EHS department for detailed guidance. By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem from persistent chemical contaminants.

References

Hazard Identification and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide for 11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid (11Cl-PF3OUdS)

Disclaimer: The chemical identifier "11Cl-PF3OUdS" initially suggested a complex, highly hazardous hypothetical substance. However, further research has identified "11Cl-PF3OUdS" as an acronym for 11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family.[1][2][3] This document provides safety protocols based on the known hazards of this specific PFAS compound.

11Cl-PF3OUdS is a perfluorinated chemical that can pose health risks, including potential organ damage (eyes, kidneys, liver, heart, central nervous system), skin and eye irritation, and toxicity if inhaled, swallowed, or in contact with skin.[4] It is also associated with broader PFAS concerns such as cancer and endocrine disruption.[5] The compound is often supplied in a methanol (B129727) solution, which is a highly flammable liquid and vapor.[4]

Table 1: Personal Protective Equipment (PPE) Requirements

Activity Required PPE Recommended PPE
Receiving and Unpacking - Nitrile gloves- Safety glasses- Lab coat
Handling and Preparation of Solutions - Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood- Face shield- Chemical-resistant apron
Experimental Use - Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood- Respiratory protection (if potential for aerosolization exists)- Face shield
Waste Disposal - Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat- Chemical-resistant apron
Spill Cleanup - Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat- Respiratory protection (as needed)- Chemical-resistant boots/overshoes- Full-face respirator- Chemical-resistant suit

Operational and Disposal Plans

Safe Handling Procedures
  • Ventilation: Always handle 11Cl-PF3OUdS in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in areas where the chemical is used.[4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, especially when handling the flammable methanol solution.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use explosion-proof electrical and lighting equipment.[4]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Keep containers tightly closed.[4]

  • Store at room temperature away from light and moisture.[1]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash affected area with soap and water.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[4]

  • Spill: Absorb with an inert material (e.g., sand, diatomite) and dispose of as hazardous waste.[6] Ensure adequate ventilation.

Disposal Plan
  • Waste Classification: Waste containing 11Cl-PF3OUdS is considered hazardous waste.

  • Collection: Collect all waste, including contaminated gloves, pipette tips, and absorbent materials, in designated, labeled, and sealed containers.

  • Disposal: Dispose of hazardous waste through a licensed environmental waste management company.[10][11][12] Do not pour down the drain or dispose of with regular trash.[6][12]

Experimental Protocol: Preparation of a Dilute Solution

This protocol outlines the steps for safely diluting a stock solution of 11Cl-PF3OUdS in methanol.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials: stock solution of 11Cl-PF3OUdS, solvent, volumetric flasks, pipettes, and waste containers.

    • Don all required PPE as listed in Table 1.

  • Procedure:

    • Ground all equipment to prevent static electricity.

    • Carefully measure the required volume of the stock solution using a calibrated pipette.

    • Transfer the stock solution into the volumetric flask.

    • Slowly add the solvent to the volumetric flask, bringing it to the final desired volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Post-Procedure:

    • Transfer the prepared solution to a properly labeled storage container.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Clean all non-disposable equipment according to standard laboratory procedures for hazardous materials.

    • Wipe down the work area in the fume hood.

    • Remove PPE and wash hands thoroughly.

Visualization

Safe_Handling_Workflow Safe Handling and Disposal Workflow for 11Cl-PF3OUdS cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Fume Hood A->B C Gather Materials B->C D Perform Experiment C->D E Monitor for Spills/Exposure D->E F Segregate Waste E->F G Decontaminate Work Area F->G H Remove PPE G->H I Wash Hands H->I J Store Waste Securely K Arrange for Licensed Disposal J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.